molecular formula C9H12O2 B054865 (R)-1-(3-Methoxyphenyl)ethanol CAS No. 120523-12-8

(R)-1-(3-Methoxyphenyl)ethanol

Cat. No.: B054865
CAS No.: 120523-12-8
M. Wt: 152.19 g/mol
InChI Key: ZUBPFBWAXNCEOG-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(3-Methoxyphenyl)ethanol (CAS 151039-71-1) is a valuable chiral benzylic alcohol of significant interest in organic synthesis and pharmaceutical research. Its primary research value lies in its role as a versatile chiral building block and resolving agent for the asymmetric synthesis of more complex molecules. The compound features a stereogenic center at the benzylic carbon and a methoxy-substituted aromatic ring, making it a useful intermediate for constructing ligands, catalysts, and active pharmaceutical ingredients (APIs). Researchers utilize this enantiopure synthon in the development of chiral auxiliaries and for studying stereoselective reactions, including nucleophilic additions and carbonyl reductions. The electron-donating methoxy group influences the electronics of the phenyl ring, which can be leveraged in metal-catalyzed cross-coupling reactions and other transformations. This compound is particularly relevant in medicinal chemistry for the synthesis of potential drug candidates targeting the central nervous system, given the prevalence of substituted phenyl ethanolamine motifs in many bioactive molecules. It is supplied with guaranteed high enantiomeric excess (ee) to ensure reproducibility and reliability in sensitive chiral applications. Strictly for research purposes in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-(3-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7,10H,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBPFBWAXNCEOG-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00152896
Record name 3-Methoxy-alpha-methylbenzyl alcohol, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120523-12-8
Record name 3-Methoxy-alpha-methylbenzyl alcohol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120523128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxy-alpha-methylbenzyl alcohol, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-(3-methoxyphenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-METHOXY-.ALPHA.-METHYLBENZYL ALCOHOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q99796X35Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-(3-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

(R)-1-(3-Methoxyphenyl)ethanol is a chiral benzylic alcohol of significant interest and utility in modern organic synthesis and pharmaceutical research.[1] Characterized by a stereogenic center at the benzylic carbon and a methoxy-substituted aromatic ring, this compound serves as a valuable and versatile chiral building block.[1] Its enantiomerically pure form is crucial for the synthesis of complex molecules where specific stereochemistry is essential for biological activity. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development. The electron-donating methoxy group at the meta position influences the electronic properties of the phenyl ring, a feature that can be leveraged in various chemical transformations, including metal-catalyzed cross-coupling reactions.[1] Furthermore, its structural motif is prevalent in many bioactive molecules, making it a key intermediate in the development of active pharmaceutical ingredients (APIs), notably as a precursor or impurity in the synthesis of Rivastigmine, a drug used in the management of Alzheimer's disease.[2][3]

Section 1: Core Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid at room temperature with a mild aroma.[4][5] Its core properties are summarized below, compiled from various chemical data sources.

PropertyValueSource(s)
IUPAC Name (1R)-1-(3-methoxyphenyl)ethanol[1]
CAS Number 120523-12-8[6]
Molecular Formula C₉H₁₂O₂[2][6]
Molecular Weight 152.19 g/mol [2][6]
Appearance Colorless to light yellow clear liquid[5][7]
Boiling Point 248.3 °C at 760 mmHg (for racemic)[4][8]
Density ~1.053 g/cm³[4][6]
Flash Point ~104 °C[6]
pKa 14.49 ± 0.20 (Predicted)[6]
Refractive Index ~1.521 (for racemic)[4]
InChI Key ZUBPFBWAXNCEOG-SSDOTTSWSA-N[1]

Section 2: Stereochemistry and Synthesis

The utility of 1-(3-Methoxyphenyl)ethanol in pharmaceutical applications is intrinsically linked to its chirality. The biological activity of molecules derived from it is often dependent on a single enantiomer. Therefore, obtaining high enantiomeric purity is the primary goal of its synthesis.

Asymmetric Synthesis: Catalytic Reduction

The most prevalent and efficient method for producing this compound is the asymmetric reduction of the prochiral ketone, 3'-methoxyacetophenone. This transformation is a cornerstone of asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product.

Causality of Experimental Choice: Transition metal complexes, particularly those based on Ruthenium (Ru), are favored for this reduction. The choice of a chiral ligand, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), in conjunction with the metal center, creates a chiral environment. This environment forces the hydrogen transfer to occur preferentially on one face of the ketone's carbonyl group, leading to the formation of one alcohol enantiomer over the other. Asymmetric transfer hydrogenation, which often uses isopropanol as a safe and readily available hydrogen source, is a widely adopted, robust methodology.[1] For instance, a supported Ru-TsDPEN catalyst has been shown to achieve excellent enantioselectivity (95% ee) in water, highlighting both the efficiency and green chemistry potential of this approach.[1]

Asymmetric_Synthesis_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Transfer Hydrogenation cluster_analysis Workup & Analysis Catalyst_Precursor Ru(II) Precursor (e.g., [{RuCl₂(p-cymene)}₂]) Active_Catalyst Active Chiral Ru-Catalyst Catalyst_Precursor->Active_Catalyst Coordination Chiral_Ligand Chiral Ligand (e.g., (R,R)-TsDPEN) Chiral_Ligand->Active_Catalyst Substrate 3'-Methoxyacetophenone (Prochiral Ketone) Reaction Reduction Reaction (Weak Base, 28°C) Active_Catalyst->Reaction Substrate->Reaction H_Source Hydrogen Source (Isopropanol) H_Source->Reaction Product This compound (Chiral Alcohol) Reaction->Product Workup Aqueous Workup & Extraction Product->Workup Purification Column Chromatography Workup->Purification Analysis Chiral HPLC/GC Analysis Purification->Analysis

Caption: Workflow for Asymmetric Synthesis.

Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol is a representative example for the synthesis of this compound. It must be performed by trained personnel under appropriate laboratory conditions.

Materials:

  • 3'-Methoxyacetophenone

  • Ruthenium(II) catalyst precursor (e.g., [{RuCl₂(p-cymene)}₂])

  • Chiral Ligand (e.g., (R,R)-TsDPEN)

  • Isopropanol (reagent grade)

  • Potassium hydroxide (KOH) or other suitable base

  • Anhydrous solvents (e.g., Dichloromethane for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask and standard inert atmosphere glassware

Step-by-Step Methodology:

  • Catalyst Formation: In a Schlenk flask under an inert atmosphere (e.g., Argon), combine the Ruthenium precursor and the chiral ligand in isopropanol. Stir at room temperature to form the active catalyst complex.

  • Reaction Setup: To the catalyst solution, add a solution of KOH in isopropanol (e.g., 0.1 M). This acts as a necessary activator.[1]

  • Substrate Addition: Add 3'-methoxyacetophenone to the flask. The typical substrate-to-catalyst molar ratio (S/C) can range from 200 to 2000, depending on catalyst activity.

  • Reaction Execution: Stir the reaction mixture at a controlled temperature (e.g., 28 °C).[1] The reaction progress is monitored periodically by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) by taking small aliquots.

  • Quenching: Upon completion (disappearance of the starting ketone), cool the mixture to room temperature and quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the product from the aqueous mixture using an organic solvent like dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

  • Analysis: The final product's identity and purity are confirmed by NMR spectroscopy. The enantiomeric excess (ee) is determined using chiral High-Performance Liquid Chromatography (HPLC) or GC.

Alternative Synthetic Routes

While asymmetric reduction is highly effective, other methods are also employed:

  • Oxidative Kinetic Resolution: This method starts with a racemic mixture of the alcohol. An enzyme, such as an engineered aryl-alcohol oxidase (AAO), selectively oxidizes one enantiomer (e.g., the (S)-enantiomer) to the corresponding ketone, leaving the desired (R)-enantiomer unreacted and thus enantiomerically enriched.[1]

  • Deracemization: This process combines stereoselective oxidation and reduction in a single pot. For instance, Candida albicans can be used to oxidize the (S)-enantiomer, while a ketoreductase simultaneously reduces the resulting ketone back to the (R)-enantiomer, theoretically allowing for a 100% yield of the desired product.[9]

Section 3: Applications in Research and Drug Development

The primary value of this compound lies in its role as a chiral synthon. Its stereocenter is incorporated into larger, more complex molecules, preserving the chirality that is often essential for the target's function.

Chiral Building Block and Intermediate

It is a versatile reactant used in the preparation of other valuable chiral molecules. For example, it is used to synthesize 2,3-dihydroimidazo[1,2-a]pyridines, which function as highly effective enantioselective acyl transfer catalysts.[2][3][10] These catalysts are then used in the kinetic resolution of other racemic alcohols, demonstrating the propagation of chirality from one molecule to another.

Role in Rivastigmine Synthesis

This compound is directly relevant to the pharmaceutical industry as a key intermediate or a known impurity in the synthesis of Rivastigmine, a cholinesterase inhibitor used to treat dementia associated with Alzheimer's and Parkinson's diseases.[2][3] The synthesis of the active (S)-enantiomer of Rivastigmine often involves a key amine intermediate, (S)-1-(3-methoxyphenyl)-ethylamine. This amine can be prepared from this compound via stereoinversion (e.g., through a Mitsunobu reaction followed by azide reduction), making the (R)-alcohol a critical precursor.[9]

Application_as_Precursor R_Alcohol This compound Activation Activation of OH group (e.g., Mesylation) R_Alcohol->Activation Multi-step Synthesis Intermediate Activated Intermediate (e.g., Mesylate) Activation->Intermediate Multi-step Synthesis SN2 SN2 Reaction (with Azide source) Intermediate->SN2 Multi-step Synthesis Azide (S)-Azide Intermediate SN2->Azide Multi-step Synthesis Reduction Reduction (e.g., H₂, Pd/C) Azide->Reduction Multi-step Synthesis S_Amine (S)-1-(3-Methoxyphenyl)ethylamine (Key Intermediate) Reduction->S_Amine Multi-step Synthesis Rivastigmine (S)-Rivastigmine (Final API) S_Amine->Rivastigmine Multi-step Synthesis

Sources

An In-Depth Technical Guide to (R)-1-(3-Methoxyphenyl)ethanol for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Chiral Synthon

(R)-1-(3-Methoxyphenyl)ethanol, a chiral aromatic alcohol, has emerged as a critical building block in modern organic synthesis and pharmaceutical development. Its strategic importance lies in the stereospecific presentation of a hydroxyl group on a substituted phenyl ring, a common motif in a wide array of biologically active molecules. This guide provides an in-depth exploration of this compound, from its fundamental properties to its synthesis and application, designed to empower researchers in leveraging its full potential.

The Chemical Abstracts Service (CAS) has assigned the number 120523-12-8 to the (R)-enantiomer of 1-(3-Methoxyphenyl)ethanol[1][2][3]. The racemic mixture is identified by CAS number 23308-82-9 [2].

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and analysis.

PropertyValueSource
CAS Number 120523-12-8[1][2][3]
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
Appearance Colorless to yellow clear liquid[4]
Boiling Point 133 °C at 15 mmHg[5]
Density 1.053 g/cm³[6]
Flash Point 104 °C[6]
Storage 2-8°C[6]

Enantioselective Synthesis: The Asymmetric Transfer Hydrogenation Approach

The gold standard for producing enantiomerically pure this compound is the asymmetric transfer hydrogenation of the prochiral ketone, 3-methoxyacetophenone. This method is favored for its high efficiency, selectivity, and operational simplicity. Among the most successful catalysts for this transformation are the ruthenium-based Noyori-type catalysts, particularly those employing N-tosyl-1,2-diphenylethylenediamine (TsDPEN) as a chiral ligand.

The Underlying Mechanism of Asymmetric Transfer Hydrogenation

The catalytic cycle of Noyori's asymmetric transfer hydrogenation is a well-elucidated, metal-ligand bifunctional mechanism. The process is initiated by the reaction of the precatalyst with a hydrogen donor, typically a mixture of formic acid and triethylamine or isopropanol with a base, to generate the active ruthenium hydride species. The substrate, 3-methoxyacetophenone, then coordinates to the ruthenium center. The key to the high enantioselectivity lies in the concerted transfer of a hydride from the metal and a proton from the coordinated chiral diamine ligand to the carbonyl group of the ketone. This occurs through a six-membered pericyclic transition state, where the stereochemistry of the chiral ligand dictates the facial selectivity of the hydride attack, leading to the preferential formation of the (R)-alcohol.

G cluster_0 Catalytic Cycle Precatalyst Precatalyst Active_Catalyst Active_Catalyst Precatalyst->Active_Catalyst + H-donor - H-acceptor Substrate_Complex Substrate_Complex Active_Catalyst->Substrate_Complex + Ketone Transition_State Transition_State Substrate_Complex->Transition_State Hydride Transfer Product_Complex Product_Complex Transition_State->Product_Complex Product Formation Product_Complex->Active_Catalyst - (R)-Alcohol

Caption: Asymmetric Transfer Hydrogenation Catalytic Cycle.

A Validated Experimental Protocol

The following protocol for the asymmetric transfer hydrogenation of 3-methoxyacetophenone is adapted from established procedures utilizing Noyori-type catalysts.[7][8]

Materials:

  • 3-methoxyacetophenone

  • [RuCl₂(p-cymene)]₂

  • (1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Formic acid/triethylamine azeotrope (5:2 molar ratio)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve [RuCl₂(p-cymene)]₂ (0.01 eq) and (S,S)-TsDPEN (0.022 eq) in anhydrous DCM. Stir the solution at 40°C for 1 hour. Remove the solvent under reduced pressure to obtain the precatalyst.

  • Hydrogenation Reaction: To the flask containing the precatalyst, add anhydrous DMF followed by the formic acid/triethylamine azeotrope. Stir the mixture for 15 minutes at room temperature. Add a solution of 3-methoxyacetophenone (1.0 eq) in anhydrous DMF.

  • Reaction Monitoring: Stir the reaction mixture at 40°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with ethyl acetate (3 x). Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Analytical Characterization: Ensuring Enantiomeric Purity

The determination of the enantiomeric excess (ee) of the synthesized this compound is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable and widely used technique for this purpose.[9][10]

A Robust Chiral HPLC Protocol

The following is a general approach to developing a chiral HPLC method for the separation of the enantiomers of 1-(3-methoxyphenyl)ethanol, based on common practices in the field.[10][11]

Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector.

  • A polysaccharide-based chiral stationary phase (CSP) column, such as a Chiralpak® AD-H or Chiralcel® OD-H, is often a good starting point for this class of compounds.

Method Development Workflow:

  • Initial Screening: Begin with a mobile phase consisting of a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) at a flow rate of 1.0 mL/min.

  • Mobile Phase Optimization: If the initial separation is not satisfactory, systematically vary the ratio of n-hexane to isopropanol. Increasing the percentage of isopropanol will generally decrease the retention time.

  • Additive Effects: For acidic or basic analytes, the addition of a small amount of an acidic or basic modifier to the mobile phase can improve peak shape and resolution. For this neutral alcohol, this is typically not necessary.

  • Flow Rate and Temperature: Adjusting the flow rate (e.g., between 0.5 and 1.5 mL/min) and the column temperature can also be used to fine-tune the separation.

  • Detection: Monitor the elution profile at a wavelength where the analyte has strong UV absorbance, typically around 254 nm or 270 nm for the phenyl group.

G Start Start Select_Column Select Chiral Column (e.g., Polysaccharide-based) Start->Select_Column Initial_Mobile_Phase Initial Mobile Phase (Hexane/Isopropanol) Select_Column->Initial_Mobile_Phase Run_HPLC Run HPLC Analysis Initial_Mobile_Phase->Run_HPLC Evaluate_Separation Adequate Separation? Run_HPLC->Evaluate_Separation Optimize_Mobile_Phase Optimize Mobile Phase (Solvent Ratio, Additives) Evaluate_Separation->Optimize_Mobile_Phase No Final_Method Validated Method Evaluate_Separation->Final_Method Yes Optimize_Mobile_Phase->Run_HPLC Optimize_Conditions Optimize Conditions (Flow Rate, Temperature) Optimize_Mobile_Phase->Optimize_Conditions Optimize_Conditions->Run_HPLC

Caption: Chiral HPLC Method Development Workflow.

Applications in Drug Development and Synthesis

This compound serves as a valuable chiral precursor in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its utility stems from the ability to introduce a specific stereocenter that is often crucial for the desired pharmacological activity.

One notable example of its relevance is as a known impurity and potential synthetic intermediate for Rivastigmine , a cholinesterase inhibitor used in the management of dementia associated with Alzheimer's and Parkinson's diseases.[2] The stereochemistry of the side chain in Rivastigmine is critical for its efficacy, highlighting the importance of enantiomerically pure starting materials.

Furthermore, the methoxy-substituted phenyl ring and the chiral hydroxyl group provide two reactive handles for further chemical transformations, making it a versatile scaffold for the construction of more complex molecular architectures in drug discovery programs.

Conclusion

This compound is a cornerstone chiral building block for chemists engaged in the synthesis of complex, high-value molecules. A thorough understanding of its properties, coupled with robust and validated methods for its enantioselective synthesis and analysis, is essential for its successful application. This guide has provided a comprehensive overview of these critical aspects, offering both the theoretical underpinnings and practical, actionable protocols to empower researchers in their scientific endeavors. The continued exploration of the synthetic utility of this versatile synthon will undoubtedly lead to the development of novel and impactful therapeutics.

References

  • Arctom. This compound. [Link]

  • LookChem. 1-(3-METHOXY-PHENYL)-ETHANOL. [Link]

  • Angene Chemical. (1R)-1-(3-METHOXYPHENYL)ETHANOL. [Link]

  • Chem-Station. Noyori Asymmetric Transfer Hydrogenation. [Link]

  • Daicel Chiral Technologies. Method development with CHIRALPAK® IA. [Link]

  • Organic Preparations and Procedures Daily. Noyori asymmetric transfer hydrogenation. [Link]

  • RSC Publishing. Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation. [Link]

  • ACS Publications. Asymmetric Reduction of Electron-Rich Ketones with Tethered Ru(II)/TsDPEN Catalysts Using Formic Acid/Triethylamine or Aqueous Sodium Formate. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. [Link]

Sources

A Technical Guide to (R)-1-(3-Methoxyphenyl)ethanol: Synthesis, Characterization, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-1-(3-Methoxyphenyl)ethanol is a chiral aromatic alcohol of significant interest in the pharmaceutical industry, primarily serving as a key building block in the asymmetric synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a stereogenic center at the benzylic position and a methoxy-substituted phenyl ring, makes it a versatile precursor for complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, stereoselective synthesis, and analytical characterization of this compound. Furthermore, it delves into its critical role in drug development, with a particular focus on its application as an intermediate in the synthesis of compounds such as Rivastigmine. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding and practical methodologies related to this important chiral compound.

Introduction and Molecular Structure

This compound, a member of the chiral benzylic alcohol family, possesses a unique combination of structural features that render it a valuable asset in asymmetric synthesis. The "R" designation denotes the specific stereochemical configuration at the chiral carbon atom bonded to the hydroxyl group, as determined by the Cahn-Ingold-Prelog priority rules. The presence of the methoxy group at the meta position of the phenyl ring influences the molecule's electronic properties and provides a handle for further functionalization.

The fundamental importance of chirality in drug design cannot be overstated. The differential interaction of enantiomers with chiral biological targets (e.g., enzymes, receptors) often leads to significant differences in their pharmacological activity, metabolic profiles, and toxicity. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. This compound serves as a readily accessible source of a specific stereocenter, enabling the construction of more complex chiral molecules with a high degree of stereochemical control.

Below is a diagram illustrating the molecular structure of this compound.

Figure 1: Molecular structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its handling, purification, and characterization.

Physicochemical Properties

The key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₂O₂[1][2]
Molecular Weight 152.19 g/mol [1][2]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 248.3 °C at 760 mmHg[3]
Flash Point 103.7 °C[3]
Density 1.053 g/cm³[3]
CAS Number 120523-12-8[4]
Racemic CAS Number 23308-82-9[1]
Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The expected chemical shifts for this compound in CDCl₃ are detailed below.

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.26t, J = 7.9 Hz1HAr-H
6.95 - 6.88m2HAr-H
6.80ddd, J = 8.3, 2.6, 0.9 Hz1HAr-H
4.88q, J = 6.4 Hz1HCH-OH
3.81s3HOCH₃
2.05br s1HOH
1.48d, J = 6.5 Hz3HCH₃

¹³C NMR (101 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
159.8Ar-C (C-OCH₃)
147.9Ar-C (C-CHOH)
129.5Ar-CH
117.8Ar-CH
112.9Ar-CH
111.0Ar-CH
70.4CH-OH
55.2OCH₃
25.1CH₃

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and concentration.

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Functional Group
~3360 (broad)O-H stretch (alcohol)
~3000-2850C-H stretch (aliphatic)
~1600, 1490C=C stretch (aromatic)
~1260, 1040C-O stretch

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the expected molecular ion peak [M]⁺ would be at m/z = 152.19.

Stereoselective Synthesis

The predominant method for the synthesis of enantiomerically pure this compound is the asymmetric reduction of the prochiral ketone, 3-methoxyacetophenone. This transformation can be achieved through both chemical and biocatalytic methods, offering high yields and excellent enantioselectivities.

Asymmetric Transfer Hydrogenation

A highly effective and widely used method is the asymmetric transfer hydrogenation (ATH) of 3-methoxyacetophenone using a chiral ruthenium catalyst. This method is often preferred for its operational simplicity and the use of readily available hydrogen donors like isopropanol.

synthesis_workflow substrate 3-Methoxyacetophenone product This compound substrate->product Asymmetric Transfer Hydrogenation reagents [RuCl₂(p-cymene)]₂ (S,S)-TsDPEN Isopropanol, Base reagents->product

Figure 2: Asymmetric synthesis of this compound.

Experimental Protocol: Asymmetric Transfer Hydrogenation

Causality: The choice of a chiral ligand, such as (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), in conjunction with a ruthenium precursor, forms a chiral catalyst in situ. This catalyst creates a chiral environment that directs the hydride transfer from the hydrogen donor (isopropanol) to one face of the ketone, leading to the preferential formation of the (R)-alcohol. The base is required to generate the active ruthenium hydride species.

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve [RuCl₂(p-cymene)]₂ (1 mol%) and (S,S)-TsDPEN (2.2 mol%) in anhydrous isopropanol.

  • Reaction Setup: In a separate flask, dissolve 3-methoxyacetophenone (1.0 eq) in anhydrous isopropanol.

  • Initiation: Add a solution of a base, such as potassium tert-butoxide (5 mol%) in isopropanol, to the catalyst mixture and stir for 10 minutes.

  • Reduction: Transfer the substrate solution to the activated catalyst solution.

  • Reaction Monitoring: Heat the reaction mixture to a specified temperature (e.g., 40-60 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound with high chemical and enantiomeric purity.

Biocatalytic Reduction

Enzymatic reductions offer a green and highly selective alternative to chemical methods. Ketoreductases (KREDs) or whole-cell systems (e.g., Lactobacillus paracasei) can reduce 3-methoxyacetophenone to this compound with excellent enantiomeric excess (>99% ee) and high yields.[4]

Causality: The enzyme's active site is inherently chiral, providing a precisely shaped pocket that binds the substrate in a specific orientation. This orientation ensures that the hydride, delivered from a cofactor such as NADPH, attacks the carbonyl group from a single face, resulting in the formation of only one enantiomer of the alcohol.

Analytical Characterization: Enantiomeric Purity

The determination of the enantiomeric excess (e.e.) is crucial to validate the success of an asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.

Experimental Protocol: Chiral HPLC Analysis

Causality: Chiral stationary phases (CSPs) contain a chiral selector that forms transient diastereomeric complexes with the enantiomers of the analyte. The difference in the stability of these complexes leads to different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Column: A polysaccharide-based chiral column, such as a Daicel Chiralpak AD-H or a Phenomenex Lux Cellulose-4, is often effective for this class of compounds.[1]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v) is a typical mobile phase for normal-phase chiral separations. The exact ratio may need to be optimized to achieve baseline separation.

  • Flow Rate: A flow rate of 0.7-1.0 mL/min is generally used.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 214 nm or 254 nm).

  • Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.

  • Analysis: Inject the sample onto the column and record the chromatogram. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of several APIs. Its most notable application is in the synthesis of Rivastigmine, a cholinesterase inhibitor used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[4][5]

In the synthesis of (S)-Rivastigmine, the stereocenter of this compound is inverted during the synthetic sequence. The synthesis typically involves the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with an appropriate amine, and subsequent functional group manipulations to yield the final drug substance. The enantiomeric purity of the starting alcohol is critical for ensuring the stereochemical integrity of the final API.

Safety and Handling

This compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It may cause skin, eye, and respiratory irritation.[4][6] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a chiral building block of significant utility in the field of drug development. Its well-defined stereochemistry and versatile chemical nature make it an important precursor for the asymmetric synthesis of complex pharmaceutical agents. The methodologies for its stereoselective synthesis, particularly through asymmetric reduction, are well-established and offer high efficiency and enantiopurity. A thorough understanding of its physicochemical properties and analytical characterization techniques is paramount for its effective use in research and development. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of key chiral intermediates like this compound will undoubtedly persist.

References

  • Capot Chemical. (2013, September 10). MSDS of this compound. Retrieved from [Link]

  • PubChem. (n.d.). (+-)-1-(3-Methoxyphenyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Joshi, A. V., et al. (2012). Synthesis Design of 'Rivastigmine'-A Potent Therapeutic Agent for Alzheimer's disease using Retrosynthetic Analysis. Journal of Organic and Pharmaceutical Chemistry.
  • New Drug Approvals. (2013, December 9). Rivastigmine. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Novel Convenient Synthesis of Rivastigmine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for. Retrieved from [Link]

  • Google Patents. (n.d.). CN101580482A - Method for preparing rivastigmine hydrogen tartrate and application thereof.
  • Google Patents. (n.d.). EP2233465B1 - Preparation method of rivastigmine, its intermediates and preparation method of the intermediates.
  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

Sources

Spectroscopic Data of (R)-1-(3-Methoxyphenyl)ethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-1-(3-Methoxyphenyl)ethanol is a chiral secondary alcohol with significant applications in the synthesis of pharmaceuticals and other fine chemicals. Its stereochemistry plays a crucial role in its biological activity and chemical reactivity. Therefore, unambiguous structural elucidation and confirmation of its enantiopurity are paramount for researchers and drug development professionals. This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus is not only on the presentation of spectral data but also on the underlying principles and experimental considerations that ensure data integrity and reliable interpretation.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, presented below, dictates its characteristic spectroscopic signatures. The presence of a chiral center, an aromatic ring, a hydroxyl group, and a methoxy group gives rise to a unique combination of signals in various spectroscopic analyses.

Figure 1: Molecular structure of this compound with the chiral center indicated by an asterisk.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~7.25t7.91HAr-H (H5)
~6.95d7.61HAr-H (H6)
~6.88d2.21HAr-H (H2)
~6.79dd8.2, 2.51HAr-H (H4)
~4.85q6.41HCH-OH
~3.80s-3HOCH₃
~2.00s (broad)-1HOH
~1.45d6.53HCH₃

Note: Data is for the racemic mixture in CDCl₃, as the spectra for enantiomers are identical in a non-chiral solvent.[1]

Interpretation and Causality:

  • Aromatic Protons (δ 6.7-7.3): The four protons on the benzene ring appear as distinct signals due to their different electronic environments influenced by the methoxy and the hydroxyethyl substituents. The triplet at ~7.25 ppm is characteristic of a proton with two ortho neighbors, consistent with H5. The other aromatic protons show doublet or doublet of doublets splitting patterns based on their ortho and meta couplings.

  • Methine Proton (δ ~4.85): The proton attached to the chiral carbon (CH-OH) is deshielded by the adjacent oxygen atom and the aromatic ring, resulting in a downfield shift. Its quartet multiplicity arises from the coupling with the three equivalent protons of the adjacent methyl group.

  • Methoxy Protons (δ ~3.80): The three protons of the methoxy group are equivalent and appear as a sharp singlet as there are no adjacent protons to couple with.

  • Hydroxyl Proton (δ ~2.00): The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet due to chemical exchange.

  • Methyl Protons (δ ~1.45): The three protons of the methyl group are equivalent and appear as a doublet due to coupling with the adjacent methine proton.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid a large solvent signal that would obscure the analyte's signals.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

    • Probe: A standard broadband or inverse detection probe.

    • Temperature: Maintain a constant temperature, typically 298 K.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 90° pulse, a spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum manually or automatically.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

    • Integrate the signals to determine the relative number of protons.

Figure 2: Workflow for ¹H NMR analysis of this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms and their chemical environments.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~159.8Ar-C (C3)
~148.0Ar-C (C1)
~129.5Ar-CH (C5)
~117.8Ar-CH (C6)
~112.9Ar-CH (C4)
~111.0Ar-CH (C2)
~70.5CH-OH
~55.2OCH₃
~25.2CH₃

Note: Data is for the racemic mixture in CDCl₃, as the spectra for enantiomers are identical in a non-chiral solvent.[1]

Interpretation and Causality:

  • Aromatic Carbons (δ 111-160): The six aromatic carbons are inequivalent and give rise to six distinct signals. The carbon attached to the methoxy group (C3) is the most deshielded due to the electron-withdrawing inductive effect of the oxygen atom. The carbon attached to the hydroxyethyl group (C1) is also significantly downfield. The other four aromatic carbons appear at intermediate chemical shifts.

  • Carbinol Carbon (δ ~70.5): The carbon atom bonded to the hydroxyl group (CH-OH) is significantly deshielded by the electronegative oxygen atom.

  • Methoxy Carbon (δ ~55.2): The carbon of the methoxy group appears at a characteristic chemical shift for such functionalities.

  • Methyl Carbon (δ ~25.2): The methyl carbon is the most shielded carbon and appears at the most upfield chemical shift.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Probe: A broadband probe is typically used for ¹³C detection.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Typical parameters include a 90° pulse, a spectral width of ~240 ppm, and a longer relaxation delay (e.g., 2-5 seconds) compared to ¹H NMR due to the longer relaxation times of carbon nuclei. A larger number of scans (e.g., 128 or more) is usually required to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform and phase correct the spectrum.

    • Reference the spectrum to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch (hydrogen-bonded)
3100-3000MediumC-H stretch (aromatic)
3000-2850MediumC-H stretch (aliphatic)
1600, 1485Medium-StrongC=C stretch (aromatic ring)
1260-1000StrongC-O stretch (alcohol and ether)

Interpretation and Causality:

  • O-H Stretch (3600-3200 cm⁻¹): The most characteristic feature of an alcohol's IR spectrum is the broad and strong absorption band due to the O-H stretching vibration. The broadening is a result of intermolecular hydrogen bonding.

  • C-H Stretches (3100-2850 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of C-H stretches in the aromatic ring, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the methyl and methine groups.

  • C=C Aromatic Stretches (1600, 1485 cm⁻¹): These absorptions are due to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.

  • C-O Stretches (1260-1000 cm⁻¹): This region contains strong absorptions from the C-O stretching vibrations of both the secondary alcohol and the aryl ether functionalities.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small drop of the neat liquid this compound directly onto the ATR crystal. No further sample preparation is typically required for liquid samples.

  • Instrument Setup:

    • Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

    • Crystal: A diamond or germanium ATR crystal is commonly used.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Expected Fragmentation Pattern for this compound:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 152, corresponding to its molecular weight. However, the molecular ion may be weak due to facile fragmentation.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
152[C₉H₁₂O₂]⁺ (Molecular Ion)
137[M - CH₃]⁺
121[M - OCH₃]⁺
109[M - C₂H₅O]⁺
77[C₆H₅]⁺

Note: The fragmentation pattern is predicted based on the general fragmentation of benzylic alcohols and ethers.[3]

Interpretation and Causality:

  • Molecular Ion (m/z 152): The peak corresponding to the intact molecule after losing one electron.

  • Loss of a Methyl Group (m/z 137): A common fragmentation pathway is the alpha-cleavage, where the bond between the chiral carbon and the methyl group is broken, leading to a stable benzylic cation.

  • Loss of a Methoxy Radical (m/z 121): Cleavage of the C-O bond of the methoxy group can also occur.

  • Further Fragmentations: The initial fragments can undergo further fragmentation, leading to smaller ions like the phenyl cation at m/z 77.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Gas Chromatograph: Equipped with a capillary column suitable for the analysis of polar compounds (e.g., a DB-5 or equivalent).

    • Mass Spectrometer: An electron ionization (EI) source is typically used.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The GC separates the components of the sample, and the eluting compounds are introduced into the mass spectrometer.

    • The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio.

  • Data Processing:

    • The resulting mass spectrum is a plot of ion abundance versus m/z.

    • The fragmentation pattern is analyzed to identify the structure of the compound.

MS_Fragmentation M Molecular Ion (m/z 152) F1 [M - CH3]+ (m/z 137) M->F1 - CH3• F2 [M - OCH3]+ (m/z 121) M->F2 - •OCH3 F3 [C6H5]+ (m/z 77) F1->F3 - C2H4O

Figure 3: Simplified proposed fragmentation pathway for this compound in EI-MS.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a comprehensive and self-validating system for its structural confirmation. ¹H and ¹³C NMR spectroscopy offer detailed insights into the molecular framework, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry provides information on the molecular weight and characteristic fragmentation patterns. When combined, these techniques provide a robust analytical dataset essential for researchers, scientists, and drug development professionals working with this important chiral building block. The provided experimental protocols serve as a guide for obtaining high-quality and reliable spectroscopic data.

References

  • Supporting Information for a publication by The Royal Society of Chemistry. (URL not provided, but data is consistent with typical spectra of this compound).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

Sources

A Comprehensive Technical Guide to the Asymmetric Synthesis of (R)-1-(3-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers and Drug Development Professionals

This guide provides a detailed exploration of the synthetic pathways for producing (R)-1-(3-methoxyphenyl)ethanol from 3-methoxyacetophenone, a critical process in the development of various pharmaceutical compounds. As a chiral secondary alcohol, the stereoselective synthesis of the (R)-enantiomer is of paramount importance. This document will delve into the core methodologies, from transition metal catalysis to biocatalysis, offering a comparative analysis to inform procedural selection. Furthermore, it will cover the essential analytical techniques for the precise determination of enantiomeric purity.

Introduction: The Significance of Chiral Alcohols

Optically active secondary alcohols are fundamental chiral building blocks in the synthesis of a wide array of biologically active molecules and fine chemicals.[1] The specific stereochemistry of these alcohols can dramatically influence the pharmacological profile of a drug, making enantioselective synthesis a cornerstone of modern pharmaceutical development. This compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The asymmetric reduction of the prochiral ketone, 3-methoxyacetophenone, is the most direct and efficient route to this valuable chiral alcohol.[2] This guide will focus on the practical application of established and innovative methods to achieve high yields and excellent enantioselectivity.

Synthetic Strategies for Asymmetric Reduction

The conversion of 3-methoxyacetophenone to this compound involves the enantioselective reduction of a ketone, a well-studied yet challenging transformation. Several powerful methods have been developed, each with distinct advantages and operational considerations. These can be broadly categorized into catalytic chemical reductions and biocatalytic reductions.

Transition Metal-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation

Transition metal catalysis offers a versatile and highly efficient approach for the asymmetric reduction of ketones.[3] Ruthenium-based catalysts, in particular, have been extensively developed and are widely used in both academic and industrial settings.

Noyori-type Asymmetric Hydrogenation:

The Nobel Prize-winning work of Ryoji Noyori on asymmetric hydrogenation provides a powerful tool for this transformation.[4][5] These reactions typically employ a ruthenium catalyst coordinated with a chiral diphosphine ligand, such as BINAP, and a chiral diamine ligand.[6] The reaction proceeds under a hydrogen atmosphere, offering high turnover numbers and exceptional enantioselectivity.[5][6]

A key advantage of this method is the ability to achieve high enantiomeric excess (ee) for a broad range of ketone substrates.[6] The choice of the specific ligands and reaction conditions is crucial for optimizing the stereochemical outcome.

Asymmetric Transfer Hydrogenation (ATH):

Asymmetric transfer hydrogenation is a practical alternative to high-pressure hydrogenation, utilizing a hydrogen donor such as isopropanol or formic acid.[3][7] Noyori's catalysts, for instance, a complex of Ru(II) with a chiral N-tosylated diamine and a cymene ligand, are highly effective for this process.[7][8]

The reaction is typically performed in the presence of a base, like potassium hydroxide, in isopropanol, which also serves as the solvent and hydrogen source.[8] ATH is often favored for its operational simplicity and milder reaction conditions.

Experimental Protocol: Asymmetric Transfer Hydrogenation using a Noyori-type Catalyst

Materials:

  • 3-Methoxyacetophenone

  • [(R,R)-TsDPEN]RuCl(p-cymene) (or a similar chiral ruthenium catalyst)

  • Anhydrous isopropanol

  • Potassium hydroxide (KOH)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a clean, dry, and inerted reaction vessel, dissolve the chiral ruthenium catalyst in anhydrous isopropanol.

  • Add a solution of potassium hydroxide in isopropanol to the catalyst mixture.

  • Introduce the 3-methoxyacetophenone to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature to 50 °C) and monitor the progress by TLC or GC.

  • Upon completion, quench the reaction with a suitable acidic workup (e.g., dilute HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Oxazaborolidine-Catalyzed Reduction (CBS Reduction)

The Corey-Bakshi-Shibata (CBS) reduction is a well-established method for the enantioselective reduction of prochiral ketones.[9] This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source, such as borane-tetrahydrofuran complex (BH3-THF) or borane-dimethyl sulfide complex (BH3-SMe2).[9]

The catalyst is typically generated in situ from a chiral amino alcohol.[9] The CBS reduction is known for its high enantioselectivity and predictable stereochemical outcome.

Diagram: General Mechanism of Asymmetric Ketone Reduction

G cluster_0 Catalytic Cycle Ketone 3-Methoxy- acetophenone Product_Complex Product-Catalyst Complex Ketone->Product_Complex Coordination & Hydride Transfer Catalyst_H Chiral Catalyst-H (e.g., Ru-H, B-H) Catalyst_H->Product_Complex Alcohol (R)-1-(3-Methoxy- phenyl)ethanol Product_Complex->Alcohol Product Release Catalyst Chiral Catalyst Product_Complex->Catalyst Catalyst->Catalyst_H Regeneration H_Source Hydrogen Source (H2, iPrOH, BH3) H_Source->Catalyst_H G Start 3-Methoxyacetophenone Synthesis Asymmetric Reduction (e.g., Transfer Hydrogenation) Start->Synthesis Workup Reaction Workup & Purification Synthesis->Workup Product Crude (R)-1-(3-Methoxy- phenyl)ethanol Workup->Product Analysis Enantiomeric Excess Determination Product->Analysis HPLC Chiral HPLC Analysis->HPLC Method 1 NMR NMR with Chiral Auxiliary Analysis->NMR Method 2 Final_Product Pure (R)-Enantiomer (ee > 99%) HPLC->Final_Product NMR->Final_Product

Sources

(R)-1-(3-Methoxyphenyl)ethanol safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of (R)-1-(3-Methoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral aromatic alcohol utilized as a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its specific stereochemistry makes it a valuable building block in drug development, where enantiomeric purity is critical. As with any laboratory chemical, a thorough understanding of its properties and associated hazards is paramount to ensure the safety of personnel and the integrity of research. This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in established safety data and best laboratory practices. It is designed to empower researchers and drug development professionals with the knowledge to manage this substance responsibly, explaining not just the procedures but the causality behind them.

Chemical and Physical Properties

A foundational aspect of safe handling is understanding the substance's intrinsic physical and chemical characteristics. These properties dictate its behavior under various laboratory conditions and inform appropriate storage and handling decisions.

PropertyValueSource
Chemical Name (1R)-1-(3-Methoxyphenyl)ethanol[1]
Synonyms (R)-(+)-1-(3-Methoxyphenyl)-1-ethanol, (αR)-3-methoxy-α-methyl-Benzenemethanol[1]
CAS Number 120523-12-8[2]
Molecular Formula C₉H₁₂O₂[3][4]
Molecular Weight 152.19 g/mol [3][4]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 248.3°C at 760 mmHg[4][5]
Flash Point ~104°C[1][4]
Density ~1.053 g/cm³[1][4]
Storage Temperature 2-8°C recommended for long-term stability[1]

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[6] Understanding these classifications is the first step in a robust risk assessment.

GHS ClassificationHazard StatementPictogramSource
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07 (Exclamation Mark)[7]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationGHS07 (Exclamation Mark)[7][8]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationGHS07 (Exclamation Mark)[7]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritationGHS07 (Exclamation Mark)[7][8]

Trustworthiness of Hazard Assessment: The GHS classifications are aggregated from multiple supplier safety data sheets, providing a consistent and reliable hazard profile.[7] The primary hazards are associated with direct contact (skin, eyes), ingestion, and inhalation of vapors or mists.[2] While comprehensive toxicological properties have not been exhaustively investigated, the available data necessitates careful handling to avoid exposure.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, combining engineering controls with appropriate PPE. The selection of PPE is not arbitrary; it is a scientifically-driven choice based on the specific hazards of the chemical and the nature of the work being performed.[9]

Engineering Controls
  • Ventilation: All manipulations of this compound should be conducted in a well-ventilated area. A laboratory chemical fume hood is required when heating the substance, creating aerosols, or handling large quantities to prevent the accumulation of flammable or irritating vapors.[2][10][11]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and within a 10-second travel distance from the work area.[10][12]

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound. This protocol acts as a self-validating system; if any part of the PPE is compromised, work must cease until it is replaced.

  • Eye and Face Protection: Chemical splash goggles meeting ANSI/ISEA Z87.1 D3 standards are required at all times.[10][13] If there is a significant splash risk, a full-face shield should be worn in addition to goggles.[14]

  • Skin and Body Protection: A flame-retardant lab coat, fully buttoned, is required to protect against accidental skin contact and splashes.[13][15] Do not wear shorts or open-toed shoes in the laboratory.[13][16]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for protection against incidental splashes of alcohols.[12] Latex gloves offer poor protection against many organic reagents and are not recommended.[13]

    • Causality: The choice of nitrile over latex is due to nitrile's superior resistance to a broader range of chemicals, including alcohols, and its lower potential for causing allergic reactions.

    • Protocol: Gloves must be inspected for tears or punctures before each use.[11] To prevent contamination of common surfaces, remove gloves before leaving the immediate work area or touching items like doorknobs, phones, or keyboards.[14] Use proper glove removal technique to avoid skin contact with the contaminated outer surface.[2] Dispose of contaminated gloves as hazardous waste.[2]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during a large spill cleanup, a NIOSH-approved respirator with organic vapor cartridges is necessary.[2][15] Respirator use requires a formal program, including fit-testing and medical clearance.[17]

Visualization: PPE Selection Workflow

PPE_Workflow cluster_assessment Task Assessment cluster_ppe PPE Selection start Start: Handling This compound task Assess Task: - Scale of work? - Heating? - Splash potential? start->task eye Eye Protection: Chemical Splash Goggles (Mandatory) task->eye body Body Protection: Lab Coat, Closed-toe Shoes (Mandatory) task->body gloves Hand Protection: Chemical-Resistant Gloves (e.g., Nitrile) (Mandatory) task->gloves face Face Shield (In addition to goggles) task->face High Splash Risk? resp Respiratory Protection (NIOSH-approved) task->resp Poor Ventilation or Large Spill? caption Fig 1: PPE Selection Workflow

Caption: Fig 1: Logic for selecting appropriate PPE based on task-specific risks.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for preventing accidents.

General Handling
  • Risk Assessment: Before beginning any new procedure, conduct a thorough risk assessment.[10]

  • Avoidance of Exposure: Avoid contact with skin and eyes and prevent the formation of aerosols or vapors.[2] Do not smell or taste chemicals.[11]

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[11][14] Do not eat, drink, or apply cosmetics in the laboratory.[11]

  • Equipment: Use glassware that is free from cracks or chips.[13] Use a pipet bulb or other mechanical device for all liquid transfers; never pipet by mouth.[14]

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][8]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids. While specific reactivity data is limited, this is a standard precaution for alcohols.

  • Ignition Sources: Although it has a high flash point, store away from sources of heat or ignition.[12][18]

Accidental Release and Emergency Procedures

Preparedness is key to mitigating the impact of an accident. All personnel must be familiar with these procedures.

Small Spill Response Protocol

This protocol is for spills of <100 mL within a chemical fume hood.

  • Alert: Alert personnel in the immediate vicinity.

  • Isolate: Ensure the fume hood sash is lowered.

  • PPE: Don appropriate PPE, including double-nitrile gloves, lab coat, and chemical splash goggles.

  • Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad). Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous chemical waste.[2]

Large Spill Response (>100 mL or outside a fume hood)
  • Evacuate: Immediately evacuate the laboratory and alert others. Close the door behind you.

  • Alarm: Activate the nearest fire alarm to initiate a building-wide evacuation.

  • Report: Call emergency services and provide the chemical name, location, and approximate quantity of the spill.

  • Isolate: Prevent entry into the affected area.

  • Response: Only trained emergency personnel should handle large spills.[19]

Visualization: Spill Response Decision Tree

Spill_Response spill Spill Occurs decision Assess Spill: - Volume < 100mL? - Contained in hood? spill->decision small_spill Small Spill Protocol: 1. Alert nearby staff 2. Don PPE 3. Absorb & Collect 4. Decontaminate decision->small_spill Yes large_spill Large Spill Protocol: 1. EVACUATE Area 2. Activate Alarm 3. Call Emergency Services 4. Isolate Area decision->large_spill No caption Fig 2: Decision tree for spill response.

Caption: Fig 2: A decision-making framework for responding to a chemical spill.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury. Always show the Safety Data Sheet (SDS) to attending medical personnel.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][19][20]

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes.[2][20] Seek medical attention if irritation persists.[8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8][20] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[19]

Firefighting and Disposal

Firefighting Measures

This compound is a combustible liquid but not highly flammable.[18]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam (AR-AFFF), dry chemical powder, or carbon dioxide (CO₂).[2][19]

    • Causality: Standard foams can be broken down by polar solvents like alcohols. Alcohol-resistant foam creates a polymeric membrane that prevents this, effectively smothering the fire.[21][22]

  • Unsuitable Media: A solid water stream may be inefficient and could spread the fire.

  • Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[2][19]

Waste Disposal
  • Procedure: All waste containing this compound must be treated as hazardous chemical waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

  • Containers: Collect waste in suitable, closed, and properly labeled containers.[2]

  • Regulations: Dispose of unused product and contaminated packaging in accordance with all applicable federal, state, and local regulations.[8]

Conclusion

The safe handling of this compound in a research and development setting is achieved through a combination of understanding its chemical nature, implementing robust engineering controls, consistently using appropriate PPE, and adhering to established protocols for handling, storage, and emergency response. By internalizing not just the "what" but the "why" of these safety measures, scientists can create a self-validating system of safety that protects themselves, their colleagues, and their work.

References

  • Capot Chemical Co., Ltd. (2013, September 10). MSDS of this compound. Capot Chemical.

  • Thermo Fisher Scientific. (2025, December 25). Safety Data Sheet - 2-Isopropylamino-1-(3-methoxyphenyl)ethanol. Fisher Scientific.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90902, (+-)-1-(3-Methoxyphenyl)ethanol. PubChem.

  • Cayman Chemical. (2024, September 20). Safety Data Sheet.

  • Guidechem. (n.d.). 1-(3-methoxy-phenyl)-ethanol 23308-82-9.

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. The National Institute for Occupational Safety and Health (NIOSH).

  • Sigma-Aldrich. (n.d.). 1-(3-Methoxyphenyl)ethanol Safety Information.

  • Sigma-Aldrich. (n.d.). 1-(3-Methoxyphenyl)ethanol Properties.

  • Sigma-Aldrich. (n.d.). Safety Data Sheet - Ethanol.

  • National Institute of Standards and Technology. (2021, August 6). SRM 2898a - Safety Data Sheet.

  • Sigma-Aldrich. (2025, July 29). Safety Data Sheet.

  • ChemicalBook. (2023, July 12). (1R)-1-(3-METHOXYPHENYL)ETHANOL | 120523-12-8.

  • CymitQuimica. (2024, December 19). Safety Data Sheet.

  • National Science Teachers Association. (n.d.). Safer Handling of Alcohol in the Laboratory. NSTA.

  • Ministry of Health, Kingdom of Saudi Arabia. (2019, May 28). First Aid - Chemical Poisoning.

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).

  • Sigma-Aldrich. (n.d.). 1-(3-Methoxyphenyl)ethanol | 23308-82-9 (Chinese).

  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 1-(3-Methoxyphenyl)ethanol | 23308-82-9.

  • University of Fribourg. (n.d.). Safety in the laboratory.

  • University of California, Santa Barbara. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. EH&S.

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. EPA.

  • Santa Cruz Biotechnology. (n.d.). (1S)-1-(3-methoxyphenyl)ethanol.

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. CSUB.

  • University of California, Los Angeles. (2012, December 14). Ethanol - Standard Operating Procedure. EH&S.

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).

  • Massachusetts Emergency Management Agency. (2016, June 30). MEMA Pamphlet. Mass.gov.

  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List.

  • Sigma-Aldrich. (n.d.). 1-(3-Methoxyphenyl)ethanol | 23308-82-9.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10197783, 3-Methoxy-alpha-methylbenzyl alcohol, (-)-. PubChem.

  • CanGard. (2021, April 1). What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol?.

  • Novacool. (n.d.). Novacool extinguishes polar solvent fires at 0.5%.

  • Ethanol Emergency Response Coalition. (n.d.). Fire Fighting Foam Principles.

  • TRANSCAER. (2021, December 7). The Training Guide to Ethanol Emergency Response - Module 6 - Fire Fighting Foam Principles. YouTube.

  • TRANSCAER. (n.d.). Fire Fighting Foam Principles.

Sources

(R)-1-(3-Methoxyphenyl)ethanol: A Technical Guide for Advanced Synthesis and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Chiral Synthon

(R)-1-(3-Methoxyphenyl)ethanol is a valuable chiral benzylic alcohol that serves as a critical building block in modern organic synthesis and pharmaceutical research.[1] Its structure, featuring a stereogenic center at the benzylic carbon and a methoxy-substituted aromatic ring, makes it a highly versatile intermediate for the construction of complex molecular architectures.[1] In the pharmaceutical industry, chiral secondary alcohols are foundational components for numerous active pharmaceutical ingredients (APIs), and the ability to produce them in high enantiomeric purity is paramount.[2] This guide provides an in-depth exploration of the synthesis, characterization, and application of this compound, offering field-proven insights for researchers, chemists, and drug development professionals. The methodologies discussed are grounded in principles of efficiency, stereoselectivity, and analytical validation.

Physicochemical and Safety Profile

A comprehensive understanding of a compound's physical and safety properties is the bedrock of its effective and safe utilization in a laboratory setting.

Table 1: Physicochemical Properties of 1-(3-Methoxyphenyl)ethanol

PropertyValueSource
Molecular Formula C₉H₁₂O₂[3][4][5]
Molecular Weight 152.19 g/mol [1][4][5]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 248.3°C at 760 mmHg[3][6]
Density 1.053 g/cm³[3][6]
Flash Point 104°C[6]
CAS Number (R-enantiomer) 120523-12-8[1]
CAS Number (Racemate) 23308-82-9[3][4]

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementSource
Hazard Statements H315Causes skin irritation.[6]
H319Causes serious eye irritation.[6][7]
H335May cause respiratory irritation.[6][8]
Precautionary Statements P261Avoid breathing vapours, mist or gas.
P280Wear protective gloves/eye protection/face protection.[6]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]

Note: The toxicological properties have not been thoroughly investigated. Standard laboratory safety protocols, including the use of personal protective equipment (PPE), are mandatory.[8]

Asymmetric Synthesis: Pathways to Enantiopurity

The cornerstone of utilizing this compound is its enantioselective synthesis, predominantly achieved through the asymmetric reduction of the prochiral ketone, 3-methoxyacetophenone.[1][9] The choice of synthetic strategy is often dictated by factors such as scale, required enantiomeric excess (ee), cost, and environmental impact.

Figure 1: Major Asymmetric Synthesis Routes cluster_start Starting Material cluster_methods Asymmetric Reduction Strategies cluster_end Target Molecule Start 3-Methoxyacetophenone Bio Biocatalytic Reduction (e.g., ADH, Whole Cells) Start->Bio Green Chemistry High Selectivity Hydro Catalytic Asymmetric Hydrogenation (e.g., Ru-catalyst) Start->Hydro High Throughput Broad Substrate Scope Product This compound Bio->Product Hydro->Product

Caption: Figure 1: Major Asymmetric Synthesis Routes

Biocatalytic Ketone Reduction (BKR)

Biocatalysis represents a green, efficient, and highly selective method for producing enantiopure alcohols.[10] This approach leverages enzymes, such as alcohol dehydrogenases (ADHs), or whole-cell systems (e.g., yeast, bacteria, plant tissues) to perform the reduction under mild conditions.[11][12]

  • Causality and Expertise: The high stereoselectivity of biocatalysts stems from the intricate three-dimensional structure of the enzyme's active site, which preferentially binds the substrate in an orientation that exposes one specific face of the carbonyl group to the hydride donor (a cofactor like NADPH).[13] For many ADHs, this follows "Prelog's rule," which predicts the stereochemical outcome. The challenge and area of expertise lie in screening and identifying the right biocatalyst that provides the desired (R)-enantiomer with high conversion and enantiomeric excess. While many organisms reduce acetophenones to the (S)-alcohol, specific strains and engineered enzymes are available to produce the (R)-isomer.[14][15] The use of whole-cell systems is often more cost-effective as it circumvents the need for isolating the enzyme and provides an internal mechanism for cofactor regeneration.[11]

  • Self-Validating Protocol: Whole-Cell Reduction using Daucus carota

    Plant-based biocatalysis offers a readily accessible and sustainable option.[12] Carrots (Daucus carota) have been shown to reduce methoxy-acetophenone derivatives with high enantioselectivity.[14][15]

    • Preparation: Obtain fresh carrots, wash, and homogenize them in a blender with a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • Reaction Setup: In a flask, combine the carrot homogenate with water and add the substrate, 3-methoxyacetophenone. The substrate loading should be optimized, starting at a low concentration (e.g., 1 g/L) to avoid enzyme inhibition.

    • Incubation: Shake the mixture at a controlled temperature (e.g., 25-30°C) for 24-72 hours.

    • Monitoring: Periodically take aliquots, extract with an organic solvent (e.g., ethyl acetate), and analyze by chiral GC or HPLC to monitor conversion and enantiomeric excess.

    • Workup: After the reaction reaches completion, filter the mixture to remove the biomass. Extract the aqueous filtrate multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the resulting crude alcohol via column chromatography on silica gel.

Catalytic Asymmetric Hydrogenation

This method employs a transition metal catalyst (commonly Ruthenium or Rhodium) complexed with a chiral ligand to hydrogenate the ketone. It is a powerful technique for large-scale industrial synthesis due to its high efficiency and turnover numbers.[2]

  • Causality and Expertise: The enantioselectivity is induced by the chiral ligand, which creates a C₂-symmetric or asymmetric environment around the metal center. This chiral space forces the ketone to coordinate in a specific manner, allowing the hydride (from H₂ gas or a transfer agent like isopropanol) to attack the carbonyl from one face preferentially over the other.[2][16] Catalysts derived from ligands like PhanePhos are particularly effective for 1-aryl alcohols.[2] The expertise in this area involves selecting the optimal combination of metal precursor, chiral ligand, solvent, and reaction conditions to maximize both conversion and enantioselectivity.

Analytical Characterization: A Self-Validating Workflow

Confirming the identity, purity, and enantiomeric excess of the synthesized this compound is a critical, multi-step process. A robust analytical workflow ensures the material meets the stringent requirements for research and development.

Figure 2: Analytical & Quality Control Workflow cluster_input Input cluster_analysis Analysis Stages cluster_output Validation Output Input Synthesized Product (Crude or Purified) NMR Structural Confirmation (¹H & ¹³C NMR) Input->NMR Structure Correct Molecular Structure NMR->Structure Spectrum Matches Expected Pattern Fail Structure Incorrect or ee Too Low NMR->Fail Mismatch HPLC Enantiomeric Purity (% ee) (Chiral HPLC or GC) Purity High Enantiomeric Excess (>99% ee) HPLC->Purity Single Major Peak at Correct tR HPLC->Fail Low ee Structure->HPLC

Caption: Figure 2: Analytical & Quality Control Workflow

Spectroscopic Confirmation (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the molecular structure of the synthesized product.

Table 3: Representative ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
7.23–7.30m1HAr-H[17]
6.80–6.95m3HAr-H[17]
4.88q, J = 6.4 Hz1HCH-OH[17]
3.81s3HOCH₃[17]
1.93s (broad)1HOH[17]
1.49d, J = 6.4 Hz3HCH₃[17]

Note: Specific shifts can vary slightly based on solvent and concentration. The key diagnostic signals are the quartet for the benzylic proton and the doublet for the methyl group, confirming the 1-phenylethanol backbone.[18][19]

Enantiomeric Purity Analysis (Chiral Chromatography)

Determining the enantiomeric excess (ee) is crucial and is achieved using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Causality and Expertise: Chiral chromatography relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. This differential interaction leads to different retention times (tR), allowing for their separation and quantification. The selection of the correct CSP (often polysaccharide-based for this class of compounds) and the optimization of the mobile phase are critical for achieving baseline resolution.[1]

  • Self-Validating Protocol: Chiral HPLC Method

    This protocol is based on a validated method for separating the enantiomers of 1-(3-Methoxyphenyl)ethanol.[1][20]

    • System Preparation:

      • Column: Phenomenex Lux 5u Cellulose-4 (0.46 x 25 cm).[1][20]

      • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v). Ensure solvents are HPLC grade and properly degassed.

      • Flow Rate: 0.7 mL/min.[1][20]

      • Detection: UV at 214 nm.[1][20]

    • Sample Preparation: Prepare a dilute solution of the sample in the mobile phase (e.g., ~1 mg/mL). Prepare a standard of the racemic mixture to identify the retention times of both enantiomers.

    • Analysis: Inject the racemic standard to determine tR(minor) and tR(major). Then, inject the synthesized sample.

    • Data Interpretation: Under these conditions, the (R)-enantiomer is the major, later-eluting peak.[1][20]

      • tR (minor, S-enantiomer): ~9.75 min[1][20]

      • tR (major, R-enantiomer): ~10.21 min[1][20]

    • Calculation: Calculate the enantiomeric excess using the peak areas (A) from the chromatogram:

      • ee (%) = [(A_major - A_minor) / (A_major + A_minor)] x 100

Table 4: Summary of Chiral HPLC Parameters

ParameterValueSource
Column Phenomenex Lux 5u Cellulose-4[1][20]
Dimensions 0.46 x 25 cm[1][20]
Mobile Phase n-Hexane / Isopropanol (90/10)[1][20]
Flow Rate 0.7 mL/min[1][20]
Detection λ 214 nm[1][20]
Retention Time (S) ~9.75 min[1][20]
Retention Time (R) ~10.21 min[1][20]

Applications in Research and Drug Development

The utility of this compound is primarily as a chiral intermediate. Its enantiopure nature allows for the stereocontrolled synthesis of more complex target molecules, a fundamental requirement in drug development where stereoisomers can have vastly different pharmacological and toxicological profiles.

  • Synthesis of Chiral Ligands and Catalysts: The hydroxyl group can be readily derivatized or substituted, making it a precursor for chiral ligands used in asymmetric catalysis.[21]

  • Pharmaceutical Intermediates: The substituted phenylethanolamine motif is prevalent in many bioactive molecules targeting the central nervous system.[1] This compound serves as a key starting material for such targets.

  • Impurity Reference Standard: Racemic 1-(3-methoxyphenyl)ethanol is identified as "Rivastigmine EP Impurity G," making the pure enantiomers essential as analytical standards for quality control in the manufacturing of Rivastigmine, a drug used to treat dementia associated with Alzheimer's and Parkinson's diseases.[22][23]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for the precise construction of chiral molecules. A mastery of its synthesis, whether through green biocatalytic routes or robust asymmetric hydrogenation, combined with a rigorous, self-validating analytical workflow, is essential for its successful application. This guide provides the technical foundation and causal reasoning necessary for researchers and developers to confidently produce, validate, and utilize this important synthon in their pursuit of novel chemical entities and advanced therapeutics.

References

  • Ni, Y., & Xu, J. H. (2012). Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols. Biotechnology Advances, 30(6), 1279-88.
  • Benchchem. (n.d.). This compound | 120523-12-8. Benchchem.
  • Zhang, Z. J., et al. (2021). Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system.
  • Minnaard, A. J. (2000). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. University of Groningen.
  • Blacker, A. J., et al. (2007). Asymmetric Routes to Chiral Secondary Alcohols. Pharmaceutical Technology.
  • Wanner, J., & Ema, T. (2007). Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols-part II: whole-cell reductions. Applied Microbiology and Biotechnology, 76(2), 249-55.
  • Reddy, C. R., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry.
  • Gašo-Sokač, D., et al. (2012). Biocatalytic reductions by plant tissue -Green alternative to alcohol production. Croatian Journal of Food Science and Technology.
  • Stadler, A., et al. (2013). Induced Axial Chirality in Biocatalytic Asymmetric Ketone Reduction.
  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Wikipedia.
  • Capot Chemical. (2013). MSDS of this compound. Capot Chemical.
  • Guidechem. (n.d.). 1-(3-methoxy-phenyl)-ethanol 23308-82-9. Guidechem.
  • Sigma-Aldrich. (n.d.). 1-(3-Methoxyphenyl)ethanol | 23308-82-9. Sigma-Aldrich.
  • PubChem. (n.d.). (+-)-1-(3-Methoxyphenyl)ethanol | C9H12O2 | CID 90902. PubChem.
  • ChemicalBook. (2025). 1-(3-METHOXY-PHENYL)-ETHANOL | 23308-82-9. ChemicalBook.
  • Sigma-Aldrich. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. RSC.
  • Lookchem. (n.d.). Cas 23308-82-9,1-(3-METHOXY-PHENYL)-ETHANOL. Lookchem.
  • ChemicalBook. (2023). (1R)-1-(3-METHOXYPHENYL)ETHANOL | 120523-12-8. ChemicalBook.
  • WorldOfChemicals. (n.d.). 1-(3-methoxyphenyl)ethanol suppliers USA. WorldOfChemicals.
  • The Royal Society of Chemistry. (n.d.). Supporting Information - The Royal Society of Chemistry. RSC.
  • ResearchGate. (2025). Enantioselective reduction of bromo- and methoxy-acetophenone derivatives using carrot and celeriac enzymatic system.
  • ResearchGate. (n.d.). Enantioselective reduction of methoxy- and bromo-acetophenones.
  • ChemicalBook. (n.d.). 1-(3-methoxy-phenyl)-ethanol(23308-82-9) 1 h nmr. ChemicalBook.
  • ResearchGate. (n.d.). Fig. S24. 1 H NMR spectrum of 1-(3-methoxyphenyl)ethan-1-ol.
  • LGC Standards. (n.d.). 1-(3-Methoxyphenyl)ethanol. LGC Standards.
  • TCI EUROPE N.V. (n.d.). 1-(3-Methoxyphenyl)ethanol | 23308-82-9. TCI EUROPE N.V.
  • ChemicalBook. (2025). 3-Methoxyacetophenone | 586-37-8. ChemicalBook.

Sources

Discovery and history of (R)-1-(3-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (R)-1-(3-Methoxyphenyl)ethanol: Synthesis, Characterization, and Applications

Introduction

This compound [CAS: 120523-12-8] is a chiral secondary alcohol that has emerged as a cornerstone in the fields of asymmetric synthesis and medicinal chemistry.[1] Its structure, featuring a stereogenic center at the benzylic carbon and a methoxy-substituted aromatic ring, makes it a highly versatile and valuable chiral building block.[1] The strategic placement of the methoxy group influences the electronic properties of the phenyl ring, which can be leveraged in various synthetic transformations, including metal-catalyzed cross-coupling reactions.[1]

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the compound's properties, historical context of its synthesis, state-of-the-art manufacturing methodologies, and critical applications. The primary value of this enantiopure synthon lies in its utility as a precursor for active pharmaceutical ingredients (APIs), chiral auxiliaries, and specialized ligands for catalysis.[1][2] Its role as a key intermediate in the synthesis of drugs targeting the central nervous system underscores its importance in modern pharmaceutical development.[1][3]

Physicochemical and Spectroscopic Profile

The precise characterization of this compound is fundamental for its application in stereoselective synthesis, ensuring high enantiomeric purity and batch-to-batch reproducibility.

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name (1R)-1-(3-methoxyphenyl)ethanol[1]
CAS Number 120523-12-8[1]
Racemic CAS 23308-82-9[4][5]
Molecular Formula C₉H₁₂O₂[4]
Molecular Weight 152.19 g/mol [1]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 248.3°C at 760 mmHg[4]
Density 1.053 g/cm³[4]
Refractive Index 1.521[4]
InChI Key ZUBPFBWAXNCEOG-SSDOTTSWSA-N[1]

Table 2: Spectroscopic and Analytical Data

TechniqueData
¹H NMR (400 MHz, CDCl₃) δ 7.32 – 7.27 (m, 2H), 6.91 – 6.85 (m, 2H), 4.84 (q, J = 6.4 Hz, 1H), 3.80 (s, 3H), 1.87 (br s, 1H), 1.47 (d, J = 6.4 Hz, 3H) [Note: Data reported for a similar isomer, verification for the specific compound is recommended].[6]
¹³C NMR (101 MHz, CDCl₃) δ 158.9, 138.0, 126.6, 113.8, 70.0, 55.3, 25.0 [Note: Data reported for a similar isomer, verification for the specific compound is recommended].[6]
Optical Rotation [α]D²⁰ +29 (c 1.0; CHCl₃), for a sample with 54% ee.[3]
Chiral HPLC Baseline separation of enantiomers is achievable on polysaccharide-based chiral stationary phases (e.g., Phenomenex Lux Cellulose-4 or Daicel Chiralpak OD-H) using a mobile phase of n-hexane/isopropanol.[6]

Evolution of Synthetic Methodologies

The history of this compound is intrinsically linked to the advancement of asymmetric synthesis. While the racemic compound was known earlier, the ability to access the (R)-enantiomer in high purity was a critical development driven by the need for enantiopure building blocks in drug synthesis. The evolution from classical resolution to highly efficient catalytic asymmetric methods marks a significant progression in synthetic chemistry.

Asymmetric Synthesis via Prochiral Ketone Reduction

The most prevalent and efficient strategy for producing this compound is the enantioselective reduction of the corresponding prochiral ketone, 3-methoxyacetophenone.[1] This approach leverages catalysts that create a chiral environment, favoring the formation of one enantiomer over the other.

The choice between chemical catalysis and biocatalysis often depends on factors such as scale, cost, desired enantiomeric excess (ee), and downstream processing.

  • Chemical Catalysis: Offers high throughput and broad substrate scope but may require expensive and air-sensitive transition metal catalysts and ligands.

  • Biocatalysis: Provides exceptional selectivity (>99% ee is common), operates under mild aqueous conditions, and is environmentally benign. However, it may require process optimization for substrate loading and enzyme stability.[2][7]

G cluster_0 Asymmetric Synthesis Workflow Ketone 3-Methoxyacetophenone (Prochiral Ketone) Catalyst Chiral Catalyst (Chemical or Biocatalyst) + H- Source Ketone->Catalyst Substrate Workup Reaction Quench & Product Extraction Catalyst->Workup Stereoselective Reduction Product This compound (Enantiopure Alcohol) Purification Purification (e.g., Chromatography) Workup->Purification Purification->Product

Caption: Asymmetric synthesis of this compound.

Protocol: Biocatalytic Asymmetric Reduction of 3'-Methoxyacetophenone

This protocol is a representative example based on methodologies using ketoreductases expressed in whole-cell systems like E. coli or Lactobacillus species.[2][7]

Self-Validating System: This protocol incorporates in-process controls. The conversion is monitored by GC/HPLC by tracking the disappearance of the starting ketone. The enantiomeric excess (ee) of the product is the critical quality attribute, validated by chiral HPLC analysis, ensuring the stereochemical integrity of the final product.

  • Biocatalyst Preparation:

    • Cultivate recombinant E. coli cells expressing a suitable carbonyl reductase (or a wild-type organism like Lactobacillus paracasei) in an appropriate growth medium until reaching the late logarithmic growth phase.

    • Harvest the cells via centrifugation and wash with a phosphate buffer (e.g., 50 mM, pH 7.0). The resulting cell paste can be used directly or after lyophilization.

  • Asymmetric Reduction:

    • In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 100 mL of 50 mM phosphate buffer, pH 7.0).

    • Add the biocatalyst (e.g., 5-10 g wet cell weight).

    • Add a co-substrate for cofactor regeneration, typically glucose (e.g., 1.5 equivalents) or isopropanol (e.g., 5-10% v/v), depending on the enzyme system.

    • Dissolve 3'-methoxyacetophenone (1 g) in a minimal amount of a water-miscible co-solvent like DMSO or ethanol to aid solubility and add it to the reaction mixture.

    • Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation (e.g., 150-200 rpm).

  • Reaction Monitoring:

    • Periodically withdraw aliquots from the reaction. Extract with an organic solvent like ethyl acetate.

    • Analyze the organic layer by GC or reverse-phase HPLC to determine the conversion rate of 3'-methoxyacetophenone.

  • Work-up and Purification:

    • Once the reaction reaches completion (>99% conversion), remove the cells by centrifugation or filtration.

    • Extract the aqueous supernatant exhaustively with ethyl acetate or dichloromethane.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude alcohol by silica gel column chromatography if necessary.

  • Chiral Analysis:

    • Determine the enantiomeric excess of the purified product using chiral HPLC, comparing the retention times of the (R) and (S) enantiomers against a racemic standard.

Resolution of Racemic 1-(3-Methoxyphenyl)ethanol

An alternative to asymmetric synthesis is the separation of a pre-synthesized racemic mixture. This is often achieved by classical resolution, which involves the formation of diastereomeric salts.

This method is employed when direct asymmetric synthesis is not feasible or cost-effective. The key principle is that diastereomers possess different physical properties, such as solubility, allowing for their separation by crystallization. The choice of resolving agent is critical; it must be enantiopure, readily available, and form crystalline salts with the substrate.

G cluster_1 Classical Resolution Workflow Racemate (R/S)-1-(3-Methoxyphenyl)ethanol (Racemic Mixture) Agent Enantiopure Resolving Agent (e.g., (R)-Mandelic Acid Derivative) Racemate->Agent Salt Formation Salts Diastereomeric Salts (R-Alcohol•R-Acid) (S-Alcohol•R-Acid) Agent->Salts Separation Fractional Crystallization (Separation based on solubility) Salts->Separation Salt_R Insoluble Diastereomeric Salt Separation->Salt_R Salt_S Soluble Diastereomeric Salt Separation->Salt_S Liberation Base Treatment (Liberation of free alcohol) Salt_R->Liberation Product This compound Liberation->Product

Caption: Workflow for the resolution of racemic alcohols.

Key Applications in Drug Discovery and Synthesis

The utility of this compound is most evident in its application as a strategic intermediate in pharmaceutical manufacturing.

Precursor to Rivastigmine

This compound is a key starting material for the synthesis of (S)-Rivastigmine, a drug used to treat dementia associated with Alzheimer's and Parkinson's diseases.[3] The synthesis involves the conversion of the (R)-alcohol to the corresponding (S)-amine, which is a core fragment of the final drug molecule. This transformation typically proceeds with inversion of stereochemistry. A biocatalytic cascade process has been developed to produce this compound with 70% yield and 91% ee, which is then used to prepare the (S)-1-(3-methoxyphenyl)-ethylamine intermediate.[3]

G Start This compound Intermediate (S)-1-(3-Methoxyphenyl)ethylamine Start->Intermediate Stereoinversion (e.g., Mitsunobu reaction, followed by reduction) End (S)-Rivastigmine (API) Intermediate->End Further Synthetic Steps

Caption: Role as an intermediate for Rivastigmine.

Synthesis of Chiral Catalysts and Auxiliaries

Beyond its role as a direct precursor to APIs, this compound is used to synthesize other valuable chiral molecules. For instance, it serves as a reactant in the preparation of 2,3-dihydroimidazo[1,2-a]pyridines, which function as highly effective enantioselective acyl transfer catalysts.[8] These catalysts are then used in the kinetic resolution of other racemic alcohols, demonstrating the propagation of chirality from one molecule to another.

Conclusion

This compound stands as a testament to the power of asymmetric synthesis in modern chemistry. Its accessibility through robust and highly selective biocatalytic and chemical catalytic methods has cemented its status as a valuable chiral building block. For researchers in drug discovery, this compound offers a reliable and versatile starting point for the construction of complex, enantiomerically pure molecules, particularly for neurological drug candidates. Its continued application in the synthesis of APIs like Rivastigmine and in the development of novel chiral catalysts ensures its enduring relevance in the scientific community.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Lookchem. (n.d.). Cas 23308-82-9, 1-(3-METHOXY-PHENYL)-ETHANOL. Retrieved from [Link]

  • PubChem. (n.d.). (+-)-1-(3-Methoxyphenyl)ethanol | C9H12O2 | CID 90902. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S24. 1 H NMR spectrum of 1-(3-methoxyphenyl)ethan-1-ol. Retrieved from [Link]

  • Li, X., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 127. Retrieved from [Link]

  • Nasário, F. D., Moran, P. J. S., & Rodrigues, J. A. R. (2019). Deracemization of sec-Alcohols through Sequential Application of C. albicans and Ketoreductases. Journal of the Brazilian Chemical Society, 30(4), 772-779. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Robust Protocol for the Asymmetric Synthesis of (R)-1-(3-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the asymmetric synthesis of (R)-1-(3-Methoxyphenyl)ethanol, a valuable chiral building block in medicinal chemistry and pharmaceutical development.[1][2] The synthesis is achieved through the highly efficient asymmetric transfer hydrogenation (ATH) of the prochiral ketone, 3'-methoxyacetophenone. We employ a well-defined Noyori-type Ruthenium(II) catalyst, which consistently delivers the target (R)-alcohol with excellent enantioselectivity (>99% ee) and in high yield. This guide is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring reproducibility and success.

Introduction: The Significance of this compound

Optically active secondary alcohols are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds.[3] this compound, in particular, serves as a critical chiral intermediate for the synthesis of several important active pharmaceutical ingredients (APIs).[1] Its applications include its use as a precursor in the synthesis of drugs such as Lusutrombopag, used to treat thrombocytopenia, and Rivastigmine, a therapeutic agent for Alzheimer's disease.[2][4][5]

The paramount importance of enantiomeric purity in drug development—where one enantiomer may be therapeutic while the other is inactive or even harmful—necessitates reliable and efficient methods for asymmetric synthesis.[6] Among the most powerful techniques for the enantioselective reduction of ketones is the Nobel Prize-winning Noyori asymmetric hydrogenation and its operational variant, asymmetric transfer hydrogenation (ATH).[7][8] This protocol focuses on the ATH method due to its operational simplicity, high atom economy, and avoidance of high-pressure hydrogen gas, making it highly amenable to standard laboratory settings.[9][10]

Principle of the Method: Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation is a redox reaction where hydrogen is transferred from a donor molecule to an acceptor (the substrate) under the control of a chiral catalyst. In this protocol, 3'-methoxyacetophenone is reduced to the corresponding chiral alcohol using a hydrogen donor, with the stereochemical outcome dictated by a chiral catalyst.

The Catalytic System: The core of this protocol is a Noyori-type catalyst, specifically a Ruthenium(II) arene complex coordinated to a chiral N-tosylated diamine ligand, such as (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN).[11] This "bifunctional" catalyst operates through a concerted, non-classical mechanism involving the metal center and the amine ligand.[8]

The Mechanism: The catalytic cycle is initiated by the activation of the precatalyst with a base to form a 16-electron Ru(II) amide complex.[11] This active species then abstracts two hydrogen atoms from the hydrogen donor (in this case, formic acid) to generate an 18-electron Ru(II) hydride. The ketone substrate coordinates to this hydride complex, and the two hydrogen atoms are transferred in a concerted fashion to the carbonyl group via a six-membered pericyclic transition state.[11] This highly organized transition state, stabilized by interactions between the catalyst and substrate, is responsible for the high degree of enantioselectivity.

Noyori ATH Catalytic Cycle cluster_main Catalytic Cycle cluster_inputs cluster_outputs Precatalyst [RuCl(arene)((R,R)-TsDPEN)] (Precatalyst) ActiveCat [Ru(arene)((R,R)-TsDPEN)] 16e- Active Catalyst Precatalyst->ActiveCat  Base (-HCl) RuHydride [RuH(arene)((R,R)-TsNH-DPEN)]+ 18e- Ru-Hydride ActiveCat->RuHydride HCOOH/NEt3 Product (R)-1-(3-Methoxy- phenyl)ethanol ActiveCat->Product TS Six-Membered Transition State RuHydride->TS + Ketone TS->ActiveCat - (R)-Alcohol - CO2, NEt3 Ketone 3'-Methoxy- acetophenone Ketone->RuHydride H_Source HCOOH/NEt3 (H-Donor) H_Source->ActiveCat Experimental Workflow start Start setup 1. Reaction Setup - Add catalyst and substrate to vial. - Purge with N₂/Ar. start->setup reagents 2. Add Reagents - Add solvent (DCM). - Add HCOOH/NEt₃ mixture. setup->reagents reaction 3. Reaction - Stir at specified temp (e.g., 28 °C). - Monitor by TLC/GC. reagents->reaction workup 4. Aqueous Work-up - Quench with sat. NaHCO₃. - Extract with DCM. reaction->workup purify 5. Purification - Dry organic layer (MgSO₄). - Concentrate in vacuo. - Purify via column chromatography. workup->purify analysis 6. Analysis - Confirm structure (¹H, ¹³C NMR). - Determine ee% (Chiral HPLC). purify->analysis end End Product (R)-Alcohol analysis->end

Sources

The Dual Role of (R)-1-(3-Methoxyphenyl)ethanol in Asymmetric Synthesis: A Guide to its Application as a Chiral Building Block and Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(3-Methoxyphenyl)ethanol is a valuable chiral secondary alcohol that holds a significant position in the toolbox of synthetic organic chemists. While it is well-established as a versatile chiral building block for the synthesis of complex molecules and pharmaceutical agents, its application as a traditional, removable chiral auxiliary is less documented. This guide provides a comprehensive overview of its established applications, alongside a scientifically grounded exploration of its potential use as a chiral auxiliary. By examining analogous systems, we present detailed, illustrative protocols for diastereoselective transformations, offering a roadmap for researchers looking to expand the utility of this readily available chiral synthon.

Introduction: The Concept of Chiral Control

In the synthesis of pharmaceuticals and biologically active compounds, achieving the correct three-dimensional arrangement of atoms (stereochemistry) is paramount. Often, only one enantiomer of a chiral molecule exhibits the desired therapeutic effect, while the other may be inactive or even harmful. Asymmetric synthesis aims to produce a single enantiomer selectively. One powerful strategy to achieve this is the use of a chiral auxiliary—a molecule that is temporarily attached to a non-chiral substrate to direct a subsequent chemical reaction to occur with high stereoselectivity. After the key stereocenter-forming reaction, the auxiliary is removed, having fulfilled its role as a "chiral director," and can ideally be recovered for reuse.

This compound, with its defined stereocenter and aromatic moiety, possesses the fundamental characteristics required of a chiral controller. This document will first detail its primary, well-documented role as a chiral building block and then extrapolate from established principles to provide functional protocols for its use as a chiral auxiliary in key synthetic transformations.

Part 1: this compound as a Chiral Building Block

The most prominent role of this compound in the literature is as a chiral synthon or building block. In this capacity, the molecule is incorporated as a permanent part of the final product's structure. Its utility stems from its availability in high enantiomeric purity, typically synthesized via the asymmetric reduction of 3-methoxyacetophenone.

Key Application: Synthesis of Chiral Amines

A critical application is its use as a precursor for the synthesis of chiral amines, which are prevalent in many pharmaceutical compounds. For instance, this compound can be converted to (S)-1-(3-methoxyphenyl)-ethylamine, a key intermediate in the synthesis of (S)-rivastigmine, a drug used to treat dementia.

Part 2: this compound as a Chiral Auxiliary: Principles and Protocols

While specific literature examples of this compound being used as a removable chiral auxiliary are scarce, its structure allows for its application in this role based on well-established principles of asymmetric synthesis. The general workflow involves three key stages: attachment of the auxiliary, diastereoselective reaction, and cleavage of the auxiliary.

G cluster_0 Workflow for Chiral Auxiliary Use Prochiral\nSubstrate Prochiral Substrate Attachment Attachment Prochiral\nSubstrate->Attachment this compound Chiral Intermediate Chiral Intermediate Attachment->Chiral Intermediate Diastereoselective\nReaction Diastereoselective Reaction Chiral Intermediate->Diastereoselective\nReaction e.g., Alkylation Diastereomerically\nEnriched Product Diastereomerically Enriched Product Diastereoselective\nReaction->Diastereomerically\nEnriched Product Cleavage Cleavage Diastereomerically\nEnriched Product->Cleavage Recover Auxiliary Enantiomerically\nPure Product Enantiomerically Pure Product Cleavage->Enantiomerically\nPure Product

Caption: General workflow for employing a chiral auxiliary.

Application I: Diastereoselective Alkylation of Carboxylic Acid Derivatives

One of the most powerful applications of chiral auxiliaries is in the diastereoselective alkylation of enolates. By attaching this compound as an ester, it can effectively shield one face of the resulting enolate, forcing an incoming electrophile (like an alkyl halide) to approach from the less sterically hindered side.

This protocol describes the formation of a chiral ester from a prochiral carboxylic acid and the auxiliary.

Materials:

  • This compound (1.0 eq)

  • Prochiral carboxylic acid (e.g., Propanoic acid, 1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of the carboxylic acid and this compound in anhydrous DCM at 0 °C, add DMAP.

  • Slowly add a solution of DCC in DCM to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting chiral ester by flash column chromatography.

This protocol details the stereocontrolled alkylation of the chiral ester.

Materials:

  • Chiral ester from Protocol 1 (1.0 eq)

  • Lithium diisopropylamide (LDA) (1.1 eq), freshly prepared or commercial solution

  • Alkyl halide (e.g., Benzyl bromide, 1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve the chiral ester in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (Nitrogen or Argon).

  • Slowly add LDA solution dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.

  • Add the alkyl halide dropwise to the enolate solution.

  • Stir the reaction at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Determine the diastereomeric excess (de) of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis.

  • Purify the product by flash column chromatography.

The stereoselectivity of the alkylation is governed by the conformation of the lithium enolate. The bulky 3-methoxyphenyl group is expected to orient itself away from the enolate, creating a sterically biased environment. The lithium cation chelates to the two oxygen atoms, forming a rigid structure that effectively blocks one face of the enolate.

G cluster_0 Proposed Transition State for Alkylation Enolate Chiral Ester Enolate Product Alkylated Product (New Stereocenter) Enolate->Product Attack from less-hindered face Electrophile R-X (e.g., BnBr) Electrophile->Product

Caption: Simplified model of electrophilic attack on the chiral enolate.

Application II: Diastereoselective Aldol Reaction

Similar to alkylation, the chiral ester derived from this compound can be used to control the stereochemical outcome of aldol reactions. The formation of a boron enolate, for example, can lead to a highly organized, chair-like Zimmerman-Traxler transition state, resulting in excellent diastereoselectivity.

Materials:

  • Chiral ester (e.g., (R)-1-(3-methoxyphenyl)ethyl propanoate) (1.0 eq)

  • Dibutylboron triflate (DBBT or Bu₂BOTf) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Aldehyde (e.g., Isobutyraldehyde, 1.2 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the chiral ester in anhydrous DCM and cool to -78 °C under an inert atmosphere.

  • Add TEA or DIPEA, followed by the slow, dropwise addition of Bu₂BOTf.

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to facilitate Z-enolate formation.

  • Re-cool the solution to -78 °C and add the aldehyde dropwise.

  • Stir at -78 °C for 1-2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the aldol adduct by flash column chromatography.

Protocol 4: Cleavage of the Chiral Auxiliary

The final step is the removal of the auxiliary to unveil the desired enantiomerically enriched product and recover the auxiliary. For ester-linked auxiliaries, saponification or reductive cleavage are common methods.

Materials:

  • Diastereomerically pure ester adduct

  • Lithium hydroxide (LiOH) (2.0 eq)

  • Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)

Procedure:

  • Dissolve the ester in the THF/water mixture and cool to 0 °C.

  • Add LiOH and stir the reaction, allowing it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH ~2 with 1M HCl.

  • Extract the product with ethyl acetate. The aqueous layer will contain the protonated this compound.

  • Separate the layers. The organic layer contains the chiral carboxylic acid. The aqueous layer can be basified and extracted to recover the chiral auxiliary.

Materials:

  • Diastereomerically pure ester adduct

  • Lithium aluminum hydride (LiAlH₄) (1.5 eq)

  • Diethyl ether or THF, anhydrous

Procedure:

  • To a solution of the ester in anhydrous diethyl ether at 0 °C, add LiAlH₄ portion-wise.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

  • Cool the reaction to 0 °C and quench carefully by the sequential, slow addition of water, 15% NaOH solution, and then water again (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 1 hour.

  • Filter the solid and wash thoroughly with ether.

  • The filtrate contains both the desired chiral primary alcohol and the recovered this compound, which can be separated by column chromatography.

Data Presentation: Expected Outcomes

Table 1: Anticipated Performance in Diastereoselective Alkylation *

Electrophile (R-X)SubstrateExpected Major DiastereomerAnticipated d.e. (%)
Benzyl bromide(R)-1-(3-methoxyphenyl)ethyl propanoate(R,R) or (R,S)>90%
Methyl iodide(R)-1-(3-methoxyphenyl)ethyl propanoate(R,R) or (R,S)>90%
Allyl bromide(R)-1-(3-methoxyphenyl)ethyl propanoate(R,R) or (R,S)>90%

*Data is hypothetical and based on results from well-established chiral auxiliary systems. Actual results would require experimental validation.

Conclusion and Future Outlook

This compound is a proven and effective chiral building block in asymmetric synthesis. Its potential as a recoverable chiral auxiliary, while not extensively documented, represents a promising area for methodological development. The protocols outlined here, derived from foundational principles of asymmetric synthesis, provide a solid starting point for researchers to explore this application. The mild cleavage conditions for the resulting esters and the potential for high diastereoselectivity make this compound an attractive candidate for further investigation as a versatile and cost-effective tool in the synthesis of enantiomerically pure molecules.

References

  • Wikipedia. Chiral auxiliary. [Link]

  • de Souza, R. O. M. A., et al. (2018). Deracemization of sec-Alcohols through Sequential Application of C. albicans and Ketoreductases. Journal of the Brazilian Chemical Society. [Link]

  • Casual Chemistry. (2024). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. [Link]

Application Notes and Protocols: The Strategic Use of (R)-1-(3-Methoxyphenyl)ethanol in the Enantioselective Synthesis of Rivastigmine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of Rivastigmine, a critical acetylcholinesterase inhibitor for the management of Alzheimer's disease. The focus of this document is the strategic application of the chiral intermediate, (R)-1-(3-Methoxyphenyl)ethanol, to achieve the desired (S)-enantiomer of Rivastigmine with high optical purity. This guide elucidates the mechanistic rationale behind the synthetic strategy, offers step-by-step experimental procedures, and presents characterization data for key intermediates and the final active pharmaceutical ingredient (API).

Introduction: The Significance of Chirality in Rivastigmine's Therapeutic Action

Rivastigmine is a parasympathomimetic agent that functions by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased levels of the neurotransmitter acetylcholine in the brain. This mode of action helps to alleviate some of the cognitive symptoms associated with Alzheimer's disease.[1][2] The therapeutic efficacy of Rivastigmine is intrinsically linked to its stereochemistry. The active pharmaceutical ingredient is the (S)-enantiomer, which exhibits significantly greater inhibitory activity against cholinesterases compared to its (R)-counterpart. Therefore, the development of a stereoselective synthesis is paramount to ensure the therapeutic benefit and safety of the drug.

The synthesis of enantiomerically pure (S)-Rivastigmine often employs a chiral building block approach, with this compound serving as a key starting material. The chirality at the benzylic carbon of this alcohol is strategically inverted during the synthesis to establish the desired (S)-configuration in the final Rivastigmine molecule.

Synthetic Strategy Overview

The overall synthetic pathway from 3-methoxyacetophenone to (S)-Rivastigmine via the pivotal intermediate this compound can be delineated into three principal stages:

  • Asymmetric Reduction: The prochiral ketone, 3-methoxyacetophenone, is enantioselectively reduced to yield this compound. This step is critical for establishing the initial stereocenter.

  • Conversion to the Chiral Amine: The chiral alcohol is transformed into the corresponding chiral amine, (S)-1-(3-methoxyphenyl)ethanamine, with inversion of stereochemistry. This is followed by N-methylation to obtain (S)-[1-(3-methoxyphenyl)-ethyl]-dimethylamine. Subsequent demethylation of the methoxy group furnishes the key intermediate, (S)-3-[1-(dimethylamino)ethyl]phenol.

  • Carbamoylation: The phenolic hydroxyl group of (S)-3-[1-(dimethylamino)ethyl]phenol is carbamoylated using N-ethyl-N-methylcarbamoyl chloride to yield the final product, (S)-Rivastigmine.

This strategic sequence ensures the efficient and stereocontrolled synthesis of the active enantiomer of Rivastigmine.

Mechanistic Insights and Rationale

Enantioselective Ketone Reduction

The asymmetric reduction of 3-methoxyacetophenone is a cornerstone of this synthetic route. Biocatalytic methods, employing enzymes such as ketoreductases from microorganisms like Lactobacillus paracasei, have demonstrated high enantioselectivity, affording this compound in excellent yield and enantiomeric excess (ee).[3] Alternatively, chemical methods involving chiral catalysts, such as those based on ruthenium or iridium complexes with chiral ligands, can also achieve high levels of asymmetric induction.[4] The choice of method often depends on factors like scalability, cost, and environmental impact.

Stereochemical Inversion via Nucleophilic Substitution

The conversion of the chiral alcohol to the corresponding amine with inversion of configuration is typically achieved through a two-step process involving the activation of the hydroxyl group followed by nucleophilic substitution. The hydroxyl group is a poor leaving group and must first be converted into a better one, such as a mesylate or tosylate. This is followed by an SN2 reaction with an amine source, which proceeds with inversion of stereochemistry at the chiral center.

Carbamoylation of the Phenolic Moiety

The final step involves the formation of the carbamate ester. The phenolic hydroxyl group of (S)-3-[1-(dimethylamino)ethyl]phenol is deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbonyl carbon of N-ethyl-N-methylcarbamoyl chloride, displacing the chloride ion to form the carbamate linkage. The choice of base and reaction conditions is crucial to ensure high yields and prevent side reactions.

Experimental Protocols

Stage 1: Asymmetric Reduction of 3-Methoxyacetophenone

This protocol describes a chemoenzymatic reduction to produce this compound.

Materials:

  • 3-Methoxyacetophenone

  • Lactobacillus paracasei whole cells (or a suitable ketoreductase)

  • Glucose (as a co-factor regeneration source)

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a fermenter or a suitable reaction vessel, prepare a suspension of Lactobacillus paracasei cells in a phosphate buffer (pH 7.0).

  • Add glucose to the suspension to facilitate the in-situ regeneration of the NADPH cofactor.

  • Add 3-methoxyacetophenone to the reaction mixture.

  • Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

  • Purify the crude product by column chromatography on silica gel.

Expected Yield and Purity:

  • Yield: >90%[3]

  • Enantiomeric Excess (ee): >99% (as determined by chiral HPLC analysis)[3]

Stage 2: Synthesis of (S)-3-[1-(Dimethylamino)ethyl]phenol

This stage involves a multi-step conversion of the chiral alcohol to the key phenolic amine intermediate.

Step 2a: Mesylation of this compound

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Methanesulfonyl chloride (MsCl)

  • Deionized water

  • Brine

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution, followed by the dropwise addition of methanesulfonyl chloride.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench with deionized water.

  • Separate the organic layer and wash it successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate. This intermediate is often used in the next step without further purification.

Step 2b: Nucleophilic Substitution with Dimethylamine

Materials:

  • Crude (R)-1-(3-methoxyphenyl)ethyl methanesulfonate

  • Aqueous solution of dimethylamine (e.g., 40%)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the crude mesylate in THF.

  • Add the aqueous solution of dimethylamine to the reaction mixture.

  • Heat the mixture in a sealed vessel at an elevated temperature (e.g., 80-100 °C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield crude (S)-[1-(3-methoxyphenyl)-ethyl]-dimethylamine.

Step 2c: Demethylation of the Methoxy Group

Materials:

  • Crude (S)-[1-(3-methoxyphenyl)-ethyl]-dimethylamine

  • 48% aqueous hydrobromic acid (HBr)

  • Sodium hydroxide solution

  • Ethyl acetate

Procedure:

  • To the crude (S)-[1-(3-methoxyphenyl)-ethyl]-dimethylamine, add 48% aqueous HBr.

  • Heat the mixture to reflux (approximately 110 °C) for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and dilute it with water.

  • Adjust the pH to basic (pH > 10) with a sodium hydroxide solution.

  • Extract the product, (S)-3-[1-(dimethylamino)ethyl]phenol, with ethyl acetate.

  • Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography.

Stage 3: Carbamoylation to (S)-Rivastigmine

Materials:

  • (S)-3-[1-(Dimethylamino)ethyl]phenol

  • Anhydrous solvent (e.g., toluene, methyl isobutyl ketone)

  • Base (e.g., pyridine, potassium carbonate)

  • N-ethyl-N-methylcarbamoyl chloride

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide, optional but recommended)

Procedure:

  • Dissolve (S)-3-[1-(dimethylamino)ethyl]phenol in the anhydrous solvent in a reaction vessel under an inert atmosphere.

  • Add the base and the phase-transfer catalyst (if used).

  • Stir the mixture at room temperature for a short period to ensure the formation of the phenoxide.

  • Slowly add N-ethyl-N-methylcarbamoyl chloride to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or HPLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude (S)-Rivastigmine.

  • The crude product can be purified by column chromatography or by forming a salt (e.g., tartrate) and recrystallizing.

Data Presentation and Characterization

Table 1: Summary of a Typical Synthesis Batch
StepStarting MaterialProductReagentsTypical Yield
13-MethoxyacetophenoneThis compoundBiocatalyst (e.g., L. paracasei)>90%
2aThis compound(R)-1-(3-methoxyphenyl)ethyl methanesulfonateMsCl, TEA, DCMQuantitative (used crude)
2bMesylate Intermediate(S)-[1-(3-methoxyphenyl)-ethyl]-dimethylamineDimethylamine, THF~80-90%
2cMethoxy-amine Intermediate(S)-3-[1-(Dimethylamino)ethyl]phenol48% HBr~85-95%
3Phenolic Amine Intermediate(S)-RivastigmineN-ethyl-N-methylcarbamoyl chloride, Base~70-85%
Characterization Data for (S)-Rivastigmine:
  • Appearance: Colorless to pale yellow oil.

  • 1H NMR (CDCl3, 400 MHz): δ 7.20-7.30 (m, 1H), 6.80-6.95 (m, 3H), 3.40 (q, J=6.8 Hz, 1H), 3.00 (q, J=7.2 Hz, 2H), 2.95 (s, 3H), 2.25 (s, 6H), 1.35 (d, J=6.8 Hz, 3H), 1.20 (t, J=7.2 Hz, 3H).

  • Mass Spectrometry (ESI+): m/z 251.18 [M+H]+.

  • Chiral HPLC Analysis: Enantiomeric excess >99% for the (S)-enantiomer.

Visualizations

Diagram 1: Overall Synthetic Workflow

Rivastigmine_Synthesis cluster_0 Stage 1: Asymmetric Reduction cluster_1 Stage 2: Amine Formation & Demethylation cluster_2 Stage 3: Carbamoylation A 3-Methoxyacetophenone B This compound A->B Biocatalyst C Mesylate Intermediate B->C MsCl, TEA D (S)-[1-(3-methoxyphenyl)-ethyl]- dimethylamine C->D Dimethylamine (SN2 Inversion) E (S)-3-[1-(Dimethylamino)ethyl]phenol D->E HBr F (S)-Rivastigmine E->F N-ethyl-N-methyl- carbamoyl chloride, Base

Caption: Synthetic pathway to (S)-Rivastigmine.

Diagram 2: Key Stereochemical Transformation

Stereochemistry cluster_alcohol (R)-Alcohol cluster_amine (S)-Amine R_Alcohol C(R) configuration at benzylic carbon S_Amine C(S) configuration at benzylic carbon R_Alcohol->S_Amine SN2 Nucleophilic Substitution (Inversion of Stereochemistry)

Caption: Inversion of stereochemistry.

Conclusion

The enantioselective synthesis of Rivastigmine utilizing this compound is a robust and efficient strategy for producing the therapeutically active (S)-enantiomer. This guide has provided a detailed framework, from the underlying chemical principles to practical experimental protocols, for researchers and professionals in the field of drug development. The successful implementation of these methods relies on careful control of reaction conditions and rigorous analytical characterization to ensure the production of high-purity (S)-Rivastigmine for its critical role in Alzheimer's disease therapy.

References

  • Journal of Pharmaceutical and Biomedical Analysis. (2012).
  • Journal of Emerging Investigators. (2022). Modular mimics of neuroactive alkaloids - design, synthesis, and cholinesterase inhibitory activity of rivastigmine analogs. 8.
  • ResearchGate. (2023). Facile enantioselective synthesis of (S)-Rivastigmine and (+)-NPS-R-568 a calcimimetic agent.
  • ResearchGate. (2023). Novel Convenient Synthesis of Rivastigmine.
  • New Drug Approvals. (2013). RIVASTIGMINE.
  • Journal of Organic Chemistry & Pharmaceutical Research. (n.d.). Synthesis Design of 'Rivastigmine'-A Potent Therapeutic Agent for Alzheimer's disease using Retrosynthetic Analysis.
  • Der Pharma Chemica. (n.d.).
  • Google Patents. (2014). US8420846B2 - Process for producing (S)-3-[(1-dimethylamino)
  • Google Patents. (2014). CN102838493B - Synthesis method for 3-[(1R, 2R)-3-( dimethylamino)-1-ethyl-2-methylpropyl] phenol.
  • PubMed Central. (n.d.).
  • ResearchGate. (2023). Industrial Scale-Up of Enantioselective Hydrogenation for the Asymmetric Synthesis of Rivastigmine.
  • SK pharmteco. (n.d.).
  • BOC Sciences. (n.d.). Rivastigmine and Impurities.
  • Google Patents. (2004). WO2004037771A1 - A method of production of (-)-(s)-3-[1-(dimethylamino)
  • International Journal of Pharmaceutical and Professional’s Research. (n.d.). Analytical Method Development and Validation of Rivastigmine in its Pure and Pharmaceutical Dosage form Using UPLC.
  • PubMed. (2010).
  • Google Patents. (2012).
  • DSpace. (n.d.). CHAPTER 3.1 BIOANALYSIS OF RIVASTIGMINE.
  • BenchChem. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of m-ethylphenol.
  • Organic Syntheses Procedure. (n.d.). hydrogenolysis of phenolic ethers: biphenyl.
  • Journal of Emerging Investigators. (2022). Modular mimics of neuroactive alkaloids - design, synthesis, and cholinesterase inhibitory activity of rivastigmine analogs.

Sources

The Strategic Role of (R)-1-(3-Methoxyphenyl)ethanol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for Medicinal Chemists

Abstract: The principle of chirality is fundamental to medicinal chemistry, as the three-dimensional arrangement of atoms in a drug molecule dictates its interaction with biological targets. (R)-1-(3-Methoxyphenyl)ethanol has emerged as a high-value chiral building block, or synthon, prized for its utility in constructing complex active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of its applications, particularly in synthesizing drugs for neurological and hematological disorders. Furthermore, it offers detailed, field-proven protocols for its asymmetric synthesis and rigorous analytical characterization, designed for researchers and drug development professionals.

Introduction: The Imperative of Chirality in Pharmacology

In drug development, enantiomers of a chiral molecule can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[1] Regulatory bodies increasingly favor the development of single-enantiomer drugs to enhance therapeutic specificity, reduce patient dosage, and minimize off-target side effects.[1] Optically active alcohols, in particular, are critical intermediates in these synthetic pathways.[2][3]

This compound (CAS: 120523-12-8) is a chiral secondary alcohol that serves as a quintessential example of such an intermediate.[4] Its structure, featuring a stereogenic center at the carbinol carbon and a methoxy-substituted phenyl ring, is a recurring motif in a multitude of bioactive molecules, especially those designed to target the central nervous system (CNS).[4] The methoxy group modulates the molecule's lipophilicity and electronic properties, which can be crucial for blood-brain barrier penetration and target engagement.[4][5] This guide elucidates the strategic application of this synthon and provides robust methodologies for its preparation and quality control.

Part 1: Key Applications in Medicinal Chemistry

The utility of this compound is demonstrated by its incorporation into the synthetic routes of several impactful therapeutic agents.

Cornerstone in Neurologically Active Agents

The substituted phenyl ethanolamine framework is prevalent in molecules targeting the CNS.[4] this compound provides a direct and stereochemically defined entry into this chemical space.

  • Rivastigmine Synthesis: This compound is identified as a key synthetic precursor and a known impurity (Rivastigmine EP Impurity G) in the manufacturing of Rivastigmine, a carbamate inhibitor of acetylcholinesterase used to treat dementia associated with Alzheimer's and Parkinson's diseases.[6][7] The precise stereochemistry of the alcohol precursor is critical for the efficacy of the final drug.

  • Scaffold for Neuroprotective Compounds: The core structure of this compound is analogous to other key intermediates, such as (R)-1-[3-(trifluoromethyl)phenyl]ethanol, which serves as a crucial building block for novel neuroprotective agents.[2] This structural parallel underscores the value of this scaffold in developing next-generation therapies for neurological disorders.

A Critical Intermediate for Thrombocytopenia Treatment

This compound is an indispensable intermediate in the multi-step synthesis of Lusutrombopag .[6] Lusutrombopag is a thrombopoietin receptor agonist used to treat thrombocytopenia (low platelet count) in adult patients with chronic liver disease. The synthesis leverages the alcohol's defined stereocenter, which becomes a foundational part of the final API's complex three-dimensional structure.

G cluster_start Starting Material cluster_synthesis Core Asymmetric Synthesis cluster_downstream Downstream Synthesis Ketone 3-Methoxyacetophenone Reduction Asymmetric Reduction (Biocatalytic or Chemocatalytic) Ketone->Reduction Alcohol This compound (Key Chiral Intermediate) Reduction->Alcohol Steps Multi-step Functionalization Alcohol->Steps API Lusutrombopag (Final API) Steps->API

Caption: Synthetic pathway from precursor to the API Lusutrombopag.

Part 2: Protocols for Enantioselective Synthesis

The generation of this compound with high enantiomeric purity is paramount. Asymmetric reduction of the prochiral ketone, 3-methoxyacetophenone, is the most efficient and widely adopted strategy.[4] While classical resolution of a racemic mixture is possible, it is inherently limited to a 50% theoretical yield and is therefore less economical.[8]

G Start 3-Methoxyacetophenone (Prochiral Ketone) Method1 Biocatalysis (e.g., KRED Enzyme) Start->Method1 Method2 Chemocatalysis (e.g., Ru-TsDPEN) Start->Method2 Product This compound (>99% e.e.) Method1->Product High Selectivity Green Chemistry Method2->Product High Throughput Well-established

Caption: Primary strategies for the asymmetric synthesis of the target alcohol.

Protocol 1: Biocatalytic Asymmetric Reduction

This protocol utilizes a ketoreductase (KRED) enzyme, often within whole E. coli cells, to achieve high enantioselectivity under mild, environmentally benign conditions.[2][3]

Materials and Reagents:

  • 3-Methoxyacetophenone (Substrate)[9]

  • Recombinant E. coli cells expressing a suitable KRED

  • D-Glucose (for cofactor regeneration)

  • NADP⁺ (or NAD⁺, depending on enzyme)

  • Phosphate Buffer (e.g., 100 mM, pH 7.0)

  • Ethyl acetate (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

  • Isopropanol (optional, as co-solvent)

Step-by-Step Methodology:

  • Cell Culture & Harvest: Cultivate the recombinant E. coli strain under appropriate conditions to induce KRED expression. Harvest cells via centrifugation and wash with phosphate buffer to obtain a wet cell paste.

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer containing D-Glucose (e.g., 1.5 eq relative to substrate) and a catalytic amount of NADP⁺.

  • Biocatalyst Addition: Resuspend the harvested E. coli cells (e.g., 50 g/L) in the buffered solution.

  • Substrate Addition: Dissolve 3-methoxyacetophenone in a minimal amount of a water-miscible co-solvent like isopropanol and add it to the reaction mixture to a final concentration of 10-50 g/L.

  • Reaction: Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation. Monitor the reaction progress by taking aliquots and analyzing them via TLC or GC.[10]

  • Workup: Upon completion, add an equal volume of ethyl acetate to the reaction mixture. Stir vigorously for 30 minutes.

  • Extraction: Separate the organic layer. Perform a second extraction of the aqueous layer with ethyl acetate to maximize product recovery.

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography if necessary.

Protocol 2: Asymmetric Transfer Hydrogenation (ATH)

This method uses a well-defined transition metal catalyst, such as a Ruthenium complex, to transfer hydrogen from a simple source like formic acid or isopropanol to the ketone.[7]

Materials and Reagents:

  • 3-Methoxyacetophenone (Substrate)

  • (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine Ru(II) complex (e.g., RuCl)

  • Formic acid/triethylamine azeotrope (5:2) as the hydrogen source

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (Solvent)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Step-by-Step Methodology:

  • Inert Atmosphere: Set up a dry reaction flask under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To the flask, add 3-methoxyacetophenone (1.0 eq) and the Ru(II) catalyst (e.g., 0.1-1.0 mol%).

  • Solvent & H₂ Source: Add the anhydrous solvent, followed by the formic acid/triethylamine azeotrope (2-5 eq).

  • Reaction: Stir the mixture at the desired temperature (e.g., 25-40 °C). Monitor the conversion by TLC or GC.

  • Quenching: Once the reaction is complete, carefully quench the mixture by adding saturated sodium bicarbonate solution.

  • Extraction: Extract the product with dichloromethane (3x).

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution in vacuo. Purify the resulting oil via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure alcohol.

Synthesis Method Catalyst Type Typical Yield Enantiomeric Excess (e.e.) Reference
Biocatalytic ReductionCarbonyl Reductase (E. coli)>91%>99.9%[2]
Asymmetric Transfer HydrogenationRuthenium(II)/TsDPEN ComplexHigh>95%[7]
Asymmetric HydrogenationIridium-NNP Ligand ComplexHighHigh[7]

Table 1: Comparison of common asymmetric synthesis methods for chiral secondary alcohols.

Part 3: Analytical Characterization & Quality Control

Rigorous analysis is essential to confirm the structural integrity and, most critically, the enantiomeric purity of the synthesized this compound.

  • Enantiomeric Excess (e.e.) Determination:

    • Technique: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

    • Purpose: To separate and quantify the (R) and (S) enantiomers, allowing for the calculation of e.e.

    • Typical HPLC Conditions:

      • Column: Chiral stationary phase (e.g., Daicel Chiralpak AD-H or similar).

      • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm.

      • Expected Outcome: Two well-resolved peaks corresponding to the (R) and (S) enantiomers. The e.e. is calculated as [(Area_R - Area_S) / (Area_R + Area_S)] * 100%.

  • Structural Verification:

    • ¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure by showing characteristic shifts and coupling patterns for the aromatic, methoxy, methyl, and carbinol protons and carbons.

    • Mass Spectrometry (MS): Verifies the molecular weight of the compound (C₉H₁₂O₂ = 152.19 g/mol ).[11]

Conclusion

This compound stands as a testament to the power of chiral building blocks in modern medicinal chemistry. Its successful application in the synthesis of drugs like Lusutrombopag and its relevance to CNS-active agents highlight its strategic importance. The continued development of efficient and highly selective synthetic methods, particularly green biocatalytic routes, ensures its accessibility for future drug discovery programs. The protocols and analytical methods detailed herein provide a robust framework for researchers to synthesize, purify, and validate this critical intermediate, thereby accelerating the development of next-generation therapeutics.

References

  • Smolecule. (2023, August 16). Buy 1-(3-Methoxyphenyl)ethanol | 23308-82-9.
  • Benchchem. (n.d.). This compound | 120523-12-8.
  • LookChem. (n.d.). Cas 23308-82-9, 1-(3-METHOXY-PHENYL)-ETHANOL.
  • Zhang, L., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 127. Available at: [Link]

  • On-Demand Chemical Sourcing. (2025, October 26). Optimizing Your Chemical Procurement: A Guide to 1-(3-Methoxyphenyl)ethanol.
  • CymitQuimica. (n.d.). CAS 3319-15-1: 1-(4-Methoxyphenyl)ethanol.
  • Purdue University. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research.
  • Benchchem. (n.d.). The Role of 3-Methoxy-2-butanol in Asymmetric Synthesis: Application Notes and Protocols.
  • University of York. (n.d.). Asymmetric Synthesis.
  • Komiyama, T., Takaguchi, Y., & Tsuboi, S. (2005). Novel protocol for the asymmetric synthesis of 3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one via bakers' yeast reduction. Okayama University Scientific Achievement Repository.
  • Pharmaceutical Technology. (2014). Advancing Chiral Chemistry in Pharmaceutical Synthesis.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 1-(3-Methoxyphenyl)ethanol | 23308-82-9.
  • PubChem. (n.d.). (+-)-1-(3-Methoxyphenyl)ethanol. Available at: [Link]

  • CAS Common Chemistry. (n.d.). (±)-1-(3-Methoxyphenyl)ethanol.
  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 43(4-5), 325-341. Available at: [Link]

  • NIST. (n.d.). 3-Methoxyacetophenone. In NIST Chemistry WebBook. Available at: [Link]

  • Dhingra, A. K., et al. (2014). Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. Bioinorganic Chemistry and Applications. Available at: [Link]

  • Wu, S., et al. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews, 121(24), 14817-14913. Available at: [Link]

  • Lv, K., et al. (2019). Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. ACS Omega, 4(26), 22097-22106. Available at: [Link]

  • Santa Cruz Biotechnology. (n.d.). (1S)-1-(3-methoxyphenyl)ethanol.
  • Benchchem. (n.d.). Chiral Synthesis of 2-Methoxy-2-(4-hydroxyphenyl)ethanol: Application Notes and Protocols.
  • The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Available at: [Link]

  • Ghashghaei, O., et al. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. International Journal of Molecular Sciences, 24(7), 6581. Available at: [Link]

  • Shayanfar, A., & Ghavimi, H. (2023). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. CrystEngComm, 25(40), 5707-5722. Available at: [Link]

  • ResearchGate. (n.d.). Effective synthesis of (S)-3,5-bistrifluoromethylphenyl ethanol by asymmetric enzymatic reduction. Available at: [Link]

Sources

Enantioselective Synthesis of (R)-1-(3-Methoxyphenyl)ethanol: A Detailed Application and Protocol Guide Utilizing Noyori Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Alcohols and the Power of Asymmetric Catalysis

The synthesis of enantiomerically pure molecules is a cornerstone of modern pharmaceutical and fine chemical development. Chiral alcohols, in particular, are pivotal building blocks for a vast array of bioactive compounds. The specific stereochemistry of these molecules can dictate their pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. Consequently, the development of robust and highly selective methods for their synthesis is of paramount importance.

(R)-1-(3-Methoxyphenyl)ethanol is a valuable chiral intermediate used in the synthesis of various pharmaceutical agents. Its controlled, enantioselective synthesis presents a challenge that can be elegantly addressed through asymmetric catalysis. Among the most powerful tools in the synthetic chemist's arsenal for such transformations are the catalysts developed by Nobel laureate Ryoji Noyori and his coworkers. These ruthenium-based catalysts, featuring chiral diphosphine and diamine ligands, have revolutionized the field of asymmetric hydrogenation and transfer hydrogenation, offering exceptional levels of enantioselectivity and catalytic efficiency for the reduction of prochiral ketones.

This comprehensive guide provides a detailed exploration of the enantioselective synthesis of this compound using Noyori-type catalysts. We will delve into the mechanistic underpinnings of this powerful transformation, provide detailed, field-proven experimental protocols, and address critical safety considerations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the precision of Noyori catalysis in their synthetic endeavors.

The Heart of the Matter: The Noyori Catalyst System

The remarkable efficacy of Noyori catalysts in asymmetric ketone reduction stems from their unique bifunctional nature. The catalytic cycle involves a concerted transfer of a hydride from the metal center and a proton from the amine ligand of the chiral auxiliary to the carbonyl group of the substrate. This elegant mechanism avoids the formation of high-energy intermediates and proceeds through a well-organized, six-membered pericyclic transition state, which is key to the high degree of enantiocontrol.

For the synthesis of this compound, a catalyst system comprising a ruthenium precursor and a chiral (R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) ligand is particularly effective. The choice of the (R,R)-enantiomer of the ligand directs the hydride attack to one face of the prochiral ketone, leading to the formation of the desired (R)-alcohol.

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the asymmetric transfer hydrogenation of a ketone using a Noyori-type Ru-TsDPEN catalyst.

Noyori Catalytic Cycle cluster_main Catalytic Cycle Precatalyst [RuCl(arene)((R,R)-TsDPEN)] Pre-catalyst ActiveCatalyst [RuH(arene)((R,R)-TsDPEN)] 18e- Active Hydride Species Precatalyst->ActiveCatalyst + H-donor - H-donor_ox SubstrateComplex Ketone Coordination ActiveCatalyst->SubstrateComplex + Ketone TransitionState Six-membered Pericyclic Transition State SubstrateComplex->TransitionState Hydride & Proton Transfer ProductRelease Product Release & Catalyst Regeneration TransitionState->ProductRelease - (R)-Alcohol ProductRelease->ActiveCatalyst + H-donor - H-donor_ox caption Figure 1. Simplified catalytic cycle for Noyori asymmetric transfer hydrogenation.

Caption: Figure 1. Simplified catalytic cycle for Noyori asymmetric transfer hydrogenation.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for the asymmetric transfer hydrogenation of 3-methoxyacetophenone to yield this compound. This procedure is an adaptation of established methods for similar electron-rich ketones, for which the formic acid/triethylamine system has been shown to provide superior results.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Methoxyacetophenone≥98%Commercially Available---
[RuCl(p-cymene)((R,R)-TsDPEN)]Catalyst GradeCommercially AvailableStored under inert atmosphere
Formic Acid≥95%ACS Reagent Grade---
Triethylamine (TEA)≥99.5%AnhydrousDistill from CaH₂ before use
Dichloromethane (DCM)AnhydrousDriSolv® or similar---
Diethyl EtherAnhydrous---For extraction
Saturated aq. NaHCO₃---Prepared in-house---
Brine---Prepared in-house---
Anhydrous MgSO₄------For drying
Protocol 1: Asymmetric Transfer Hydrogenation of 3-Methoxyacetophenone

This protocol describes the reduction using a pre-formed catalyst and a formic acid/triethylamine azeotrope as the hydrogen source.

1. Preparation of the Formic Acid/Triethylamine (5:2) Mixture:

  • In a fume hood, carefully add 20.0 mL of triethylamine to a flask cooled in an ice bath.

  • Slowly add 19.4 mL of formic acid dropwise with stirring. Caution: The reaction is exothermic.

2. Reaction Setup:

  • To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add [RuCl(p-cymene)((R,R)-TsDPEN)] (12.7 mg, 0.02 mmol, 1 mol%).

  • Add 3-methoxyacetophenone (0.30 g, 2.0 mmol, 100 equiv).

  • The flask is evacuated and backfilled with argon or nitrogen three times.

3. Reaction Execution:

  • Add 10 mL of the pre-prepared formic acid/triethylamine (5:2) mixture to the flask via syringe under an inert atmosphere.

  • Stir the reaction mixture at 28 °C for 24 hours. Monitor the reaction progress by TLC or GC.

4. Work-up and Purification:

  • Upon completion, quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare Formic Acid/ Triethylamine (5:2) Mixture D Add FA/TEA Mixture A->D B Charge Schlenk flask with Catalyst and Substrate C Evacuate and Backfill with Inert Gas B->C C->D E Stir at 28°C for 24h D->E F Quench with aq. NaHCO₃ E->F G Extract with Diethyl Ether F->G H Wash with Brine G->H I Dry over MgSO₄ H->I J Concentrate in vacuo I->J K Purify by Flash Chromatography J->K caption Figure 2. Step-by-step experimental workflow for the synthesis.

Application Notes and Protocols for the Chiral Resolution of Racemic 1-(3-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Enantiomerically Pure 1-(3-methoxyphenyl)ethanol

1-(3-methoxyphenyl)ethanol is a valuable chiral building block in the synthesis of various pharmaceutical compounds and fine chemicals.[1] Its enantiomers, (R)- and (S)-1-(3-methoxyphenyl)ethanol, serve as critical intermediates in the development of drugs targeting the central nervous system.[1] For instance, the (S)-enantiomer is a key precursor in the synthesis of (S)-rivastigmine, a medication used to treat dementia associated with Alzheimer's and Parkinson's diseases.[2] Given that the pharmacological activity of chiral drugs often resides in a single enantiomer, while the other may be inactive or even cause adverse effects, the production of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry.[3]

This document provides detailed protocols and technical insights into the most effective methods for the chiral resolution of racemic 1-(3-methoxyphenyl)ethanol, with a primary focus on enzymatic kinetic resolution, a widely adopted and environmentally benign approach.[4][5] Additionally, classical diastereomeric salt formation and chromatographic techniques will be discussed.

Method 1: Enzymatic Kinetic Resolution using Lipases

Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture.[5] Lipases are a class of enzymes that are particularly effective for the resolution of secondary alcohols like 1-(3-methoxyphenyl)ethanol.[4][5] The principle lies in the enzyme's ability to catalyze the acylation of one enantiomer at a significantly higher rate than the other, allowing for the separation of the fast-reacting enantiomer (as an ester) from the unreacted, slow-reacting enantiomer (as an alcohol).[4]

Causality Behind Experimental Choices
  • Enzyme Selection: Lipases, such as those from Candida antarctica (e.g., Novozym 435) and Pseudomonas cepacia, are frequently chosen for their broad substrate scope and high enantioselectivity in organic solvents.[6][7] Immobilized lipases are particularly advantageous as they can be easily recovered and reused, simplifying the downstream processing.[4]

  • Acyl Donor: Vinyl acetate is a common and effective acyl donor. The vinyl alcohol byproduct tautomerizes to acetaldehyde, which is volatile, driving the reaction forward and preventing the reverse reaction (hydrolysis).[8]

  • Solvent: Anhydrous organic solvents like n-hexane or toluene are typically used to maintain the enzyme's activity and prevent unwanted hydrolysis.[4][8]

  • Temperature: Reactions are generally conducted under mild temperature conditions (e.g., 30-40 °C) to ensure enzyme stability and selectivity.[4]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol outlines a general procedure for the kinetic resolution of racemic 1-(3-methoxyphenyl)ethanol on a laboratory scale.

Materials:

  • Racemic 1-(3-methoxyphenyl)ethanol

  • Immobilized Lipase (e.g., Novozym 435 or a similar lipase)

  • Vinyl acetate (acyl donor)

  • Anhydrous n-hexane (or other suitable organic solvent)

  • Reaction vessel with magnetic stirring and temperature control

  • Analytical equipment for monitoring (Chiral GC or HPLC)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add racemic 1-(3-methoxyphenyl)ethanol (1 equivalent).

  • Solvent and Enzyme Addition: Add anhydrous n-hexane to achieve a substrate concentration of 0.1-0.5 M. Add the immobilized lipase (typically 10-20% by weight of the substrate).[4]

  • Initiation of Reaction: Begin stirring the mixture and bring it to the desired temperature (e.g., 35°C).[8]

  • Addition of Acyl Donor: Add vinyl acetate (typically 1.5 to 6 equivalents).[4][8]

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess (ee) of both the remaining alcohol and the formed ester. The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both components.

  • Reaction Termination and Enzyme Recovery: Once the desired conversion is reached, stop the reaction by filtering off the immobilized lipase. The enzyme can be washed with the solvent and reused for subsequent resolutions.[4]

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting mixture of the enantioenriched ester and the unreacted enantioenriched alcohol can be separated by silica gel column chromatography to yield the two optically active compounds.[4]

Data Presentation: Typical Results for Enzymatic Resolution
ParameterOptimized ConditionExpected OutcomeReference
Enzyme Immobilized Lipase (Novozym 40086)High enantioselectivity[8]
Solvent n-HexaneGood enzyme performance[8]
Acyl Donor Vinyl AcetateIrreversible acylation[8]
Temperature 35°COptimal enzyme activity and stability[8]
Substrate:Acyl Donor Ratio 1:6 (molar)Drives reaction to ~50% conversion[8]
Reaction Time ~2.5 hoursTime to reach ~56% conversion[8]
Enantiomeric Excess (eeS) >99% for the remaining substrateHigh optical purity of the unreacted alcohol[8]
Conversion (c) ~56%Maximizes ee for both products[8]
Visualization of Experimental Workflow

Enzymatic_Resolution_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_products Final Products racemate Racemic 1-(3-methoxyphenyl)ethanol reaction_vessel Stirred Reaction at 35°C racemate->reaction_vessel solvent Anhydrous n-Hexane solvent->reaction_vessel lipase Immobilized Lipase lipase->reaction_vessel acyl_donor Vinyl Acetate acyl_donor->reaction_vessel monitoring Monitor by Chiral GC/HPLC reaction_vessel->monitoring Take aliquots filtration Filter to Remove Lipase reaction_vessel->filtration Stop at ~50% conversion monitoring->reaction_vessel Continue reaction evaporation Solvent Evaporation filtration->evaporation chromatography Silica Gel Chromatography evaporation->chromatography s_alcohol (S)-1-(3-methoxyphenyl)ethanol (>99% ee) chromatography->s_alcohol r_ester (R)-1-(3-methoxyphenyl)ethyl acetate (High ee) chromatography->r_ester

Caption: Workflow for lipase-catalyzed kinetic resolution.

Method 2: Diastereomeric Salt Formation

A classical and industrially scalable method for resolving racemates is through the formation of diastereomeric salts.[1] This technique involves reacting the racemic mixture with an enantiomerically pure resolving agent.[9] Since 1-(3-methoxyphenyl)ethanol is an alcohol, it must first be derivatized or resolved using a chiral acid that can form separable diastereomeric esters. A more common approach for analogous amines is direct salt formation with a chiral acid. For the alcohol, a similar principle applies by forming diastereomeric esters which can then be separated.[3]

Principle of Diastereomeric Salt/Ester Formation

The reaction of a racemic alcohol with a chiral acid (or its activated form) produces a mixture of two diastereomeric esters. Diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[10][11] One diastereomer will preferentially crystallize from a suitable solvent, while the other remains in the mother liquor.[11] After separation, the esters are hydrolyzed to yield the separated enantiomers of the alcohol and the chiral resolving agent.

Protocol: Diastereomeric Ester Formation and Separation

This protocol provides a generalized procedure for the resolution of racemic 1-(3-methoxyphenyl)ethanol via diastereomeric ester formation.

Materials:

  • Racemic 1-(3-methoxyphenyl)ethanol

  • Enantiomerically pure chiral acid (e.g., (R)-O-acetylmandelic acid or a tartaric acid derivative)

  • Coupling agent (e.g., DCC) or conversion to an acid chloride

  • Suitable solvent for crystallization (e.g., ethanol, isopropanol)

  • Base (e.g., NaOH) for hydrolysis

  • Acid (e.g., HCl) for neutralization

Procedure:

  • Esterification: React racemic 1-(3-methoxyphenyl)ethanol with an equimolar amount of an enantiomerically pure chiral acid chloride or use a coupling agent to form the diastereomeric esters.

  • Crystallization: Dissolve the resulting mixture of diastereomeric esters in a minimal amount of a suitable hot solvent. Allow the solution to cool slowly to induce crystallization. The less soluble diastereomer will precipitate out.

  • Isolation of Diastereomer: Isolate the crystals by filtration. The purity of the diastereomer can be enhanced by recrystallization.

  • Hydrolysis: Hydrolyze the separated diastereomeric ester (e.g., by refluxing with aqueous NaOH) to liberate the enantiomerically enriched alcohol.

  • Extraction and Purification: Neutralize the reaction mixture and extract the alcohol with an organic solvent. Purify the alcohol by distillation or chromatography.

  • Recovery from Mother Liquor: The other enantiomer can be recovered from the mother liquor by hydrolysis and subsequent purification.

Visualization of Diastereomeric Resolution Workflow

Diastereomeric_Resolution_Workflow cluster_prep Esterification cluster_separation Separation cluster_recovery Enantiomer Recovery cluster_products Final Products racemic_alcohol Racemic Alcohol ester_formation Formation of Diastereomeric Esters racemic_alcohol->ester_formation chiral_acid Enantiopure Chiral Acid chiral_acid->ester_formation crystallization Fractional Crystallization ester_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomer (Solid) filtration->less_soluble more_soluble More Soluble Diastereomer (Solution) filtration->more_soluble hydrolysis1 Hydrolysis less_soluble->hydrolysis1 hydrolysis2 Hydrolysis more_soluble->hydrolysis2 enantiomer1 Enantiomer 1 hydrolysis1->enantiomer1 enantiomer2 Enantiomer 2 hydrolysis2->enantiomer2

Caption: Workflow for diastereomeric resolution.

Method 3: Chiral Chromatography

Chiral chromatography is a powerful analytical and preparative technique for the separation of enantiomers.[12] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

  • Analytical Scale: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are indispensable for determining the enantiomeric excess of the products obtained from enzymatic or chemical resolutions.[2]

  • Preparative Scale: While more costly, preparative chiral HPLC can be used to directly separate the enantiomers of 1-(3-methoxyphenyl)ethanol, providing high-purity enantiomers without the need for chemical derivatization.

Conclusion

The chiral resolution of racemic 1-(3-methoxyphenyl)ethanol is a critical step in the synthesis of valuable pharmaceutical intermediates. Enzymatic kinetic resolution using lipases stands out as a highly efficient, selective, and environmentally friendly method, offering high enantiomeric excess under mild conditions.[4][5] While diastereomeric salt formation remains a viable and scalable classical approach, and chiral chromatography provides an excellent analytical and preparative tool, the biocatalytic route often represents the most elegant and practical solution for obtaining the desired enantiomerically pure 1-(3-methoxyphenyl)ethanol. The choice of method will ultimately depend on factors such as the desired scale of production, cost considerations, and available equipment.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols.
  • Benchchem. (n.d.). (R)-1-(3-Methoxyphenyl)ethanol | 120523-12-8.
  • Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.
  • LookChem. (n.d.). Cas 23308-82-9, 1-(3-METHOXY-PHENYL)-ETHANOL.
  • Nasário, F. F., et al. (2018). Deracemization of sec-Alcohols through Sequential Application of C. albicans and Ketoreductases. Journal of the Brazilian Chemical Society.
  • IRIS . (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Retrieved from

  • Singh, R., & Sharma, P. (2018). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemistrySelect, 3(33), 9481-9485.
  • ChemicalBook. (2025). 1-(3-METHOXY-PHENYL)-ETHANOL | 23308-82-9.
  • Martín-Matute, B., et al. (2005). Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols. Insight into the Racemization Mechanism. Journal of the American Chemical Society, 127(24), 8817-8825.
  • PubMed. (2005). Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization.
  • Plovsa, M. (2019).
  • Benchchem. (n.d.). A Comparative Guide to Tartaric Acid Derivatives as Resolving Agents.
  • He, B., et al. (2022). Resolution of (R,S)-1-(4-methoxyphenyl)
  • Wikipedia. (n.d.). Chiral resolution.
  • Chem-Sources.com. (n.d.). 1-(3-methoxyphenyl)ethanol suppliers USA.
  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
  • Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123.
  • Feitsma, K. G., & Drenth, B. F. (1988). Chromatographic separation of enantiomers. Pharmaceutisch Weekblad Scientific Edition, 10(1), 1-11.

Sources

Application Note: Comprehensive NMR and HPLC Analysis of (R)-1-(3-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed framework for the structural and chiral purity analysis of (R)-1-(3-Methoxyphenyl)ethanol, a key chiral intermediate in pharmaceutical synthesis. We present field-proven protocols for structural verification using Nuclear Magnetic Resonance (NMR) spectroscopy and for the determination of enantiomeric excess (e.e.) via High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase. The causality behind experimental choices, from sample preparation to method validation, is explained to ensure scientific integrity and reproducibility. This document is intended for researchers, analytical scientists, and quality control professionals in the drug development sector.

Introduction

This compound is a valuable chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemical configuration is often critical to the biological activity and safety profile of the final drug product. Therefore, robust and reliable analytical methods are required to confirm its chemical identity and, crucially, to quantify its enantiomeric purity.

This application note details the two orthogonal analytical techniques essential for the complete characterization of this compound:

  • NMR Spectroscopy (¹H and ¹³C): Utilized for the unambiguous confirmation of the molecular structure.

  • Chiral HPLC: Employed for the quantitative determination of enantiomeric excess (e.e.), ensuring the stereochemical integrity of the material.

The protocols herein are designed to be self-validating systems, grounded in established analytical principles and regulatory expectations.

Health and Safety Precautions

Before commencing any experimental work, it is imperative to consult the latest Safety Data Sheet (SDS) for this compound and all solvents and reagents used.

  • Compound Hazards: this compound may be harmful if swallowed and can cause skin and eye irritation.[1][2]

  • General Handling: Work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[3]

  • Solvent Hazards: The solvents used in these protocols (e.g., deuterated chloroform, n-hexane, isopropanol) are flammable and may be irritants.[4] Keep away from ignition sources and handle with care.[4]

Part A: Structural Elucidation by NMR Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a molecule. The resulting spectrum provides detailed information about the chemical environment of each atom, allowing for the confirmation of molecular structure, connectivity, and stereochemistry.

Protocol 1: NMR Sample Preparation

The quality of an NMR spectrum is directly dependent on the quality of the sample. A properly prepared sample ensures magnetic field homogeneity, leading to sharp signals and high resolution.[5]

Materials:

  • This compound (5-25 mg for ¹H; 50-100 mg for ¹³C)[6]

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • High-quality 5 mm NMR tube and cap

  • Glass Pasteur pipette and bulb

  • Small vial

Procedure:

  • Weighing: Accurately weigh 5-25 mg of the this compound sample into a clean, dry vial. The higher end of this range is suitable if a ¹³C spectrum is also required from the same sample.

    • Rationale: This concentration range provides a good signal-to-noise ratio for ¹H NMR within a few minutes of acquisition time while avoiding line broadening that can occur in overly concentrated samples.[6][7] ¹³C NMR requires a higher concentration due to the low natural abundance of the ¹³C isotope.[6]

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.[8][9] Vortex gently until the sample is fully dissolved. The solution must be transparent and free of any particulate matter.

    • Rationale: Deuterated solvents are used to avoid large, interfering solvent signals in the ¹H NMR spectrum.[6] The deuterium signal is also used by the spectrometer to "lock" the magnetic field, compensating for drift. TMS serves as the internal standard, with its ¹H and ¹³C signals defined as 0.00 ppm for chemical shift calibration.[5] Filtering the sample into the NMR tube (e.g., with a pipette plugged with cotton wool) is crucial if any solids remain, as suspended particles will disrupt the magnetic field homogeneity, degrading spectral quality.[9]

  • Transfer: Using a clean glass Pasteur pipette, transfer the solution into the NMR tube. Ensure the liquid column height is between 4-5 cm.[9]

    • Rationale: This specific sample height ensures that the active volume of the sample is centered within the NMR probe's detection coil, maximizing sensitivity and minimizing shimming issues.[7]

  • Capping and Cleaning: Securely cap the NMR tube. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust before inserting it into the spectrometer.[9]

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation weigh 1. Weigh Sample (5-25 mg) dissolve 2. Dissolve in CDCl3/TMS (~0.7 mL) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer clean 4. Cap & Clean Tube transfer->clean insert 5. Insert into Spectrometer clean->insert lock 6. Lock & Shim insert->lock acquire 7. Acquire Spectra (¹H, ¹³C, DEPT-135) lock->acquire process 8. Fourier Transform & Phase Correction acquire->process integrate 9. Integrate & Calibrate process->integrate assign 10. Assign Signals integrate->assign confirm 11. Confirm Structure assign->confirm

Caption: Workflow for NMR structural analysis.

Protocol 2: NMR Data Acquisition

These are typical parameters for a 400 MHz spectrometer. Specific settings may be optimized based on the instrument used.

  • ¹H NMR:

    • Pulse Program: zg30 (standard 30-degree pulse)

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 2 seconds

    • Spectral Width: -2 to 12 ppm

  • ¹³C{¹H} NMR:

    • Pulse Program: zgpg30 (proton-decoupled 30-degree pulse)

    • Number of Scans (NS): 1024

    • Relaxation Delay (D1): 2 seconds

    • Spectral Width: -10 to 220 ppm

Data Interpretation and Representative Results

The acquired spectra should be consistent with the structure of 1-(3-methoxyphenyl)ethanol. The presence of a chiral center makes the aromatic protons and the benzylic proton's environment complex.

Table 1: Representative NMR Data for 1-(3-Methoxyphenyl)ethanol in CDCl₃

Atom Type ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹H Integration ¹³C Chemical Shift (δ, ppm)
-CH₃ (methyl) 1.49 Doublet (d) 3H 25.1
-OH ~1.9 (variable) Broad Singlet (br s) 1H -
-OCH₃ (methoxy) 3.81 Singlet (s) 3H 55.2
-CH (benzylic) 4.88 Quartet (q) 1H 70.3
Ar-H 6.81 Multiplet (m) 1H 111.3
Ar-H 6.92 Multiplet (m) 2H 113.2
Ar-H 7.26 Triplet (t) 1H 118.1
Ar-C (quaternary) - - - 129.5
Ar-C (quaternary) - - - 147.7
Ar-C (quaternary) - - - 159.8

Note: Data synthesized from literature sources.[10][11] The exact chemical shift of the hydroxyl (-OH) proton is variable and depends on concentration, temperature, and solvent purity; it can be confirmed by a D₂O exchange experiment where the peak disappears.[12]

Part B: Enantiomeric Purity by Chiral HPLC

Principle: Chiral HPLC is the gold standard for separating enantiomers. It utilizes a Chiral Stationary Phase (CSP) that interacts diastereomerically with the two enantiomers.[13] This differential interaction leads to different retention times, allowing for their separation and quantification. A polysaccharide-based CSP is often a successful starting point for the separation of aromatic alcohols.[14][15]

Protocol 3: Chiral HPLC Analysis

This method is based on a reported separation and provides an excellent starting point for analysis.[16]

Materials & Equipment:

  • This compound sample

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • HPLC system with UV detector

  • Chiral Column: A polysaccharide-based column such as Phenomenex Lux® 5 µm Cellulose-4 or Daicel CHIRALPAK® OD-H (250 x 4.6 mm).[14][16]

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of 90:10 (v/v) n-Hexane:Isopropanol .[16] Degas the solution for 15 minutes using sonication or vacuum filtration.

    • Rationale: Normal phase chromatography is highly effective for this class of compounds on polysaccharide CSPs. The ratio of the strong solvent (IPA) to the weak solvent (n-Hexane) is critical for achieving optimal retention and resolution. Degassing is essential to prevent air bubbles from disrupting the pump flow and detector baseline.

  • Sample Preparation: Prepare a stock solution of the this compound sample at approximately 1.0 mg/mL in the mobile phase.

  • Instrument Setup & Equilibration:

    • Column: Install the chiral column.

    • Mobile Phase: 90:10 (v/v) n-Hexane:IPA

    • Flow Rate: 0.7 - 1.0 mL/min

    • Column Temperature: 25 °C (ambient)

    • Detection Wavelength: 214 nm or 254 nm

    • Injection Volume: 10 µL

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis Sequence:

    • Blank Injection: Inject the mobile phase to ensure no system contamination.

    • Racemic Standard Injection (if available): Inject a 1 mg/mL solution of racemic 1-(3-methoxyphenyl)ethanol to determine the retention times of both the (R) and (S) enantiomers and to verify system suitability (i.e., resolution).

    • Sample Injection: Inject the sample solution for analysis.

Workflow for Chiral HPLC Analysisdot

G cluster_prep Preparation cluster_run Chromatographic Run cluster_analysis Data Analysis mob_phase 1. Prepare Mobile Phase (90:10 Hexane:IPA) & Degas samp_prep 2. Prepare Sample (~1 mg/mL in Mobile Phase) mob_phase->samp_prep equil 3. Equilibrate System samp_prep->equil inject 4. Inject Sample (10 µL) equil->inject elute 5. Isocratic Elution inject->elute detect 6. UV Detection (214 nm) elute->detect integrate 7. Integrate Peak Areas detect->integrate calc 8. Calculate % Area & Enantiomeric Excess integrate->calc report 9. Report Result calc->report

Sources

Application Notes & Protocols: The Strategic Role of (R)-1-(3-Methoxyphenyl)ethanol in the Synthesis of Lusutrombopag

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Lusutrombopag is an orally bioavailable, small-molecule thrombopoietin (TPO) receptor agonist designed to treat thrombocytopenia, particularly in patients with chronic liver disease (CLD) scheduled for invasive procedures.[1][2][3] Its mechanism involves stimulating the proliferation and differentiation of bone marrow cells into megakaryocytes, thereby increasing platelet counts.[2][4] The stereochemistry of Lusutrombopag is critical to its pharmacological activity, and the synthesis of the correct enantiomer relies on the use of key chiral building blocks. This document provides a detailed guide on the application of one such critical intermediate, (R)-1-(3-methoxyphenyl)ethanol, in the synthesis of Lusutrombopag. We will explore the stereoselective synthesis of this chiral alcohol and its subsequent incorporation into the Lusutrombopag molecular framework, offering detailed protocols and the scientific rationale behind the methodological choices.

The Imperative of Chirality: this compound as a Core Building Block

The efficacy and safety of many modern pharmaceuticals are intrinsically linked to their three-dimensional structure. Lusutrombopag is no exception. Its structure contains a specific stereocenter, (S)-1-(hexyloxy)ethyl, which is essential for its selective binding to the TPO receptor and subsequent signal transduction.[1][3] The synthesis of this moiety is strategically achieved by starting with the enantiomerically pure alcohol, this compound.

This chiral benzylic alcohol serves as a versatile and valuable building block in asymmetric synthesis.[5] Its predefined stereochemistry at the benzylic carbon allows for controlled construction of the final active pharmaceutical ingredient (API), avoiding the need for costly and often inefficient chiral separations at later stages of the synthesis.

Protocol I: Enantioselective Synthesis of this compound

The most direct and efficient method for producing this compound is through the asymmetric reduction of the prochiral ketone, 3-methoxyacetophenone.[5] This transformation can be achieved via both biocatalytic and chemocatalytic routes, with the choice often depending on scale, cost, and available technology.

Biocatalytic Asymmetric Reduction (Enzyme-Mediated)

Biocatalysis offers exceptional enantioselectivity (>99% ee) under mild, environmentally benign conditions. Carbonyl reductases (KREDs) are particularly effective for this transformation.[6]

Rationale: Enzymes like KREDs create a highly specific chiral pocket around the substrate's carbonyl group. The hydride transfer from a cofactor (typically NADPH or NADH) occurs from a specific face, leading to the formation of one enantiomer almost exclusively. Whole-cell systems are often preferred for large-scale synthesis as they provide the enzyme and the cofactor regeneration system in one package.[7]

Illustrative Workflow for Biocatalytic Reduction:

sub 3-Methoxyacetophenone (Substrate) bioreactor Bioreactor (Controlled pH, Temp) sub->bioreactor enzyme Whole Cells (e.g., E. coli expressing KRED) + Co-substrate (e.g., Isopropanol) enzyme->bioreactor product This compound (Product) bioreactor->product Bioreduction purify Extraction & Purification (e.g., Ethyl Acetate) product->purify final Final Product (>99% ee) purify->final

Caption: Biocatalytic synthesis of the chiral alcohol.

Experimental Protocol (General):

  • Culture Preparation: Cultivate a suitable microorganism (e.g., E. coli strain overexpressing a stereoselective carbonyl reductase) in an appropriate growth medium until a desired cell density is reached.

  • Bioreduction Setup: Harvest the cells via centrifugation and resuspend them in a buffer solution (e.g., phosphate buffer, pH 7.0) within a temperature-controlled reactor.

  • Substrate Addition: Add 3-methoxyacetophenone (the substrate) and a co-substrate for cofactor regeneration (e.g., isopropanol).

  • Reaction: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation. Monitor the conversion of the ketone to the alcohol using techniques like GC or HPLC.

  • Work-up: Once the reaction is complete, separate the cells. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification via column chromatography may be performed if necessary.

Chemocatalytic Asymmetric Reduction (Corey-Bakshi-Shibata - CBS Reduction)

The CBS reduction is a reliable and well-established method for the enantioselective reduction of ketones.[8] It utilizes a chiral oxazaborolidine catalyst, which complexes with a borane source (e.g., BH₃·THF) to stereoselectively deliver a hydride to the ketone.

Rationale: The CBS catalyst forms a rigid complex with borane, acting as a chiral Lewis acid. The ketone coordinates to the boron atom in a sterically preferred orientation, exposing one of its prochiral faces to hydride attack from the borane-catalyst complex.[9] This directed attack ensures high enantioselectivity.

Experimental Protocol (General):

  • Catalyst Setup: In a flame-dried, inert-atmosphere (Nitrogen or Argon) flask, dissolve the (R)-CBS catalyst in a dry solvent like tetrahydrofuran (THF).

  • Borane Addition: Cool the solution to room temperature and slowly add a borane solution (e.g., 1.0 M BH₃·THF) and stir for approximately 15-20 minutes to allow for complex formation.

  • Substrate Addition: Cool the reaction mixture to a low temperature (e.g., 0°C to -20°C). Slowly add a solution of 3-methoxyacetophenone in dry THF. The specific temperature is crucial for maximizing enantioselectivity.

  • Reaction: Stir the reaction at the low temperature, monitoring progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench the excess borane by the slow addition of methanol at low temperature.

  • Work-up and Purification: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. The residue can then be purified by column chromatography on silica gel to yield the pure this compound.[9]

ParameterBiocatalytic MethodChemocatalytic (CBS) Method
Catalyst Carbonyl Reductase (KRED)(R)-CBS Oxazaborolidine
Reducing Agent Cofactor (NADPH) regenerated by a co-substrateBorane (BH₃·THF)
Typical ee >99%90-98%
Conditions Aqueous, mild temp (25-37°C), neutral pHAnhydrous, low temp (0°C to -20°C)
Advantages High selectivity, green, safeBroad substrate scope, predictable
Disadvantages Substrate inhibition can occurRequires inert atmosphere, cryogenic temps

Protocol II: Synthesis of Lusutrombopag via the Chiral Intermediate

Once the enantiomerically pure this compound is secured, it is incorporated into the Lusutrombopag backbone. The overall synthesis involves several key transformations: etherification of the chiral alcohol, bromination, thiazole ring formation, and finally, amide coupling.

Overall Synthetic Pathway

Lusutrombopag_Synthesis A This compound B Intermediate A (Hexyl Ether) A->B Williamson Ether Synthesis C Intermediate B (Brominated Ketone) B->C Friedel-Crafts Acylation & Bromination D Intermediate C (Thiazole Amine) C->D Hantzsch Thiazole Synthesis (w/ Thiourea) E Lusutrombopag D->E Amide Coupling & Hydrolysis F (E)-3-(2,6-dichloro-4- formylphenyl)-2- methylacrylic acid derivative F->E

Caption: Key transformations in Lusutrombopag synthesis.

Step 1: Williamson Ether Synthesis (Formation of the Hexyl Ether)

The hydroxyl group of this compound is alkylated with a hexyl group. This step is critical as it introduces a key lipophilic chain while preserving the stereocenter.

Rationale: This is a classic Sₙ2 reaction. A strong base, typically sodium hydride (NaH), is used to deprotonate the alcohol, forming a potent nucleophile (alkoxide). This alkoxide then attacks the primary alkyl halide (1-bromohexane), displacing the bromide ion to form the ether linkage. A polar aprotic solvent like DMF or THF is used to solvate the cation without hindering the nucleophile.

Experimental Protocol:

  • Preparation: To a solution of this compound (1.0 eq.) in dry DMF under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0°C.

  • Alkoxide Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0°C and add 1-bromohexane (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting oil by silica gel chromatography to yield the hexyl ether intermediate.

Subsequent Key Transformations
  • Bromination and Thiazole Formation: The hexyl ether intermediate undergoes subsequent reactions, typically involving Friedel-Crafts acylation followed by alpha-bromination to form a bromo-ketone.[9] This bromo-ketone is then cyclized with thiourea in a Hantzsch thiazole synthesis to construct the core aminothiazole ring system.[10]

  • Amide Coupling and Final Assembly: The resulting aminothiazole fragment is coupled with the second major fragment, a derivative of (E)-3-(2,6-dichlorophenyl)-2-methylacrylic acid, via an amide bond formation. This is typically achieved using standard peptide coupling reagents. Final deprotection or hydrolysis steps yield the Lusutrombopag API.

Conclusion

The synthesis of Lusutrombopag is a prime example of modern pharmaceutical manufacturing, where the strategic use of chiral intermediates is paramount. This compound, accessible through highly selective catalytic methods, serves as the foundational building block for establishing the drug's critical stereocenter. The protocols outlined herein demonstrate the precise and controlled chemical transformations required to translate this simple chiral alcohol into a complex and life-changing therapeutic agent. Mastery of these steps is essential for researchers and developers working on the synthesis of Lusutrombopag and other structurally related APIs.

References

  • Google Patents. CN106565625A - Preparation method for intermediates of new medicine Lusutrombopag resisting to thrombopenia.
  • API SYNTHESIS INTERNATIONAL. Trombopag series. Available from: [Link]

  • ResearchGate. Efficient enzymatic synthesis of (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol, the key building block of lusutrombopag | Request PDF. Available from: [Link]

  • SciELO. Deracemization of sec-Alcohols through Sequential Application of C. albicans and Ketoreductases. Available from: [Link]

  • Google Patents. JP2017145242A - Platelet production promoting agents comprising lusutrombopag for patients suffering from serious liver function disorder.
  • PubChem. Lusutrombopag | C29H32Cl2N2O5S | CID 49843517. Available from: [Link]

  • PubMed. Lusutrombopag: First Global Approval. Available from: [Link]

  • NIH - PMC. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. Available from: [Link]

  • Wikipedia. Lusutrombopag. Available from: [Link]

  • PubChem. (+-)-1-(3-Methoxyphenyl)ethanol | C9H12O2 | CID 90902. Available from: [Link]

  • MDPI. Analysis of Asymmetric Reduction of Ketones Using Three-Dimensional Electronic States. Available from: [Link]

Sources

Application Note & Protocols: Lipase-Catalyzed Kinetic Resolution of 1-(3-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the enantioselective synthesis of 1-(3-methoxyphenyl)ethanol via enzyme-catalyzed kinetic resolution. Chiral secondary alcohols are critical building blocks in the pharmaceutical industry, where the stereochemistry of a molecule can dictate its efficacy and safety.[1][2] This document details the use of commercially available lipases, particularly Candida antarctica Lipase B (CALB) and Pseudomonas cepacia Lipase (PCL), for the acylation of a racemic mixture of 1-(3-methoxyphenyl)ethanol. We present a robust protocol for enzyme screening, a preparative-scale resolution, and the analytical methods required to validate the process, offering field-proven insights to ensure reproducible and high-fidelity results.

Scientific Foundation: The Principles of Enzymatic Kinetic Resolution

Kinetic resolution is a powerful technique for separating a racemic mixture that leverages the differential reaction rates of two enantiomers with a chiral catalyst or reagent.[3] In biocatalysis, enzymes like lipases serve as exceptionally selective chiral catalysts.[3][4] For a racemic secondary alcohol ((±)-1 ), a lipase will preferentially acylate one enantiomer (e.g., the R-enantiomer) at a much higher rate (kR) than the other (kS), where kR >> kS.

This enantiopreference allows for the separation of the mixture. As the reaction proceeds, the faster-reacting enantiomer is converted into its corresponding ester (R)-2 , leaving the unreacted, slow-reacting enantiomer (S)-1 to accumulate in the reaction medium. Ideally, when the reaction reaches approximately 50% conversion, one can isolate the ester product in high enantiomeric excess (ee) and the remaining alcohol substrate, also in high ee, but of the opposite configuration.

The Lipase Catalytic Mechanism: Lipases employ a "catalytic triad" of serine, histidine, and aspartate (or glutamate) residues in their active site to perform catalysis via a Ping-Pong Bi-Bi mechanism.[3][5] In the context of transesterification with an acyl donor like vinyl acetate, the process is as follows:

  • Acylation: The serine residue performs a nucleophilic attack on the carbonyl group of the acyl donor, forming a tetrahedral intermediate. This collapses to release the leaving group (acetaldehyde) and forms a covalent "acyl-enzyme" intermediate.

  • Deacylation: The chiral alcohol substrate then enters the active site. Its hydroxyl group performs a nucleophilic attack on the acyl-enzyme intermediate, regenerating the enzyme's active site and releasing the chiral ester product.

The enantioselectivity arises from the steric and electronic fit of the two alcohol enantiomers within the enzyme's active site during the deacylation step.

G E Lipase (E-Ser-OH) AcylE Acyl-Enzyme Intermediate (E-Ser-O-Acyl) E->AcylE + Acyl Donor k1 AcylDonor Acyl Donor (Vinyl Acetate) AcylDonor->AcylE Ester Chiral Ester (R)-2 AcylE->Ester + (R)-Alcohol k_R (fast) LeavingGroup Acetaldehyde AcylE->LeavingGroup Alcohol Racemic Alcohol (R/S)-1 Alcohol->AcylE UnreactedAlcohol Unreacted Alcohol (S)-1 Alcohol->UnreactedAlcohol k_S (slow) Ester->E Regenerates Enzyme

Sources

Troubleshooting & Optimization

Troubleshooting low enantioselectivity in (R)-1-(3-Methoxyphenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Low Enantioselectivity

Welcome to the technical support center for the asymmetric synthesis of (R)-1-(3-Methoxyphenyl)ethanol. This guide is designed to provide in-depth, field-proven insights to help you diagnose and resolve common issues related to low enantioselectivity in this crucial synthesis. As Senior Application Scientists, we understand that achieving high enantiomeric excess (ee) is paramount for the efficacy and safety of chiral molecules in pharmaceutical development.[1] This resource addresses specific experimental challenges in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My asymmetric transfer hydrogenation of 3-methoxyacetophenone is resulting in low enantiomeric excess (ee). What are the most common initial checks I should perform?

Low enantioselectivity can often be traced back to fundamental aspects of the experimental setup and reagents. Before delving into more complex variables, systematically verify the following:

  • Catalyst Integrity: Ensure your catalyst, typically a Ruthenium(II) complex with a chiral ligand like (R,R)-TsDPEN, has not degraded. These catalysts can be sensitive to air and moisture.[2] Improper storage or handling can lead to catalyst deactivation or the formation of non-selective species.

  • Reagent Purity: The purity of the substrate (3-methoxyacetophenone), the hydrogen donor (formic acid/triethylamine), and the solvent is critical. Impurities can act as catalyst poisons or participate in side reactions that lower enantioselectivity.

  • Inert Atmosphere: The reaction should be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can degrade the catalyst.[2] Ensure all glassware is oven- or flame-dried and the system is properly purged.

  • Stoichiometry: Double-check the molar ratios of all components, especially the substrate-to-catalyst (S/C) ratio and the formic acid-to-triethylamine ratio. Deviations from the optimal ratios can significantly impact both reaction rate and enantioselectivity.[3][4]

Q2: I've confirmed my basic setup is correct, but my ee is still suboptimal. How does the formic acid/triethylamine (FA/TEA) ratio specifically affect the reaction?

The ratio of formic acid to triethylamine is a critical parameter in asymmetric transfer hydrogenation (ATH) and does more than just act as a hydrogen source.[5] It influences the pH of the reaction medium and the nature of the active catalytic species.[3]

  • Mechanistic Role: The reaction proceeds via a metal-ligand cooperative mechanism.[6] Formic acid provides the hydride that is transferred to the ketone, and triethylamine acts as a base to facilitate the catalytic cycle. The prevailing theory suggests an outer-sphere mechanism where the ketone does not directly coordinate to the metal center.

  • Impact of Ratio: While a 5:2 azeotropic mixture of FA/TEA is commonly used, studies have shown that varying this ratio can have a profound effect on both the rate and enantioselectivity.[3][4][7] An optimal ratio creates the ideal environment for the chiral catalyst to differentiate between the prochiral faces of the ketone. For some ketone reductions with Ru-TsDPEN catalysts, an optimal F/T ratio of 0.2 has been reported to increase both reaction rate and enantioselectivity.[4]

Troubleshooting Action: Perform a small-scale screen of different FA/TEA molar ratios (e.g., 5:2, 2:1, 1:1, 1:2) to find the optimal condition for your specific setup.

Q3: Could the reaction temperature be the cause of my low enantioselectivity?

Yes, temperature plays a crucial role in controlling the selectivity of asymmetric reactions.

  • Thermodynamic vs. Kinetic Control: Lowering the reaction temperature generally enhances enantioselectivity. This is because the transition states leading to the two different enantiomers have different activation energies. At lower temperatures, the reaction is more likely to proceed through the lower energy transition state that leads to the desired (R)-enantiomer, a principle of kinetic control.[8]

  • Recommended Action: If you are running the reaction at room temperature or above, try lowering it. A systematic approach is best: set up parallel reactions at different temperatures (e.g., 25 °C, 0 °C, -20 °C) while keeping all other parameters constant. Plot the resulting ee versus temperature to identify the optimum.

Temperature (°C)Typical Effect on Enantioselectivity (ee%)Typical Effect on Reaction Rate
40LowerFaster
25 (Room Temp)ModerateModerate
0HigherSlower
-20Potentially HigherSignificantly Slower

This table provides illustrative trends. Actual results may vary based on specific catalyst and substrate concentrations.

Q4: I suspect my catalyst or chiral ligand is the problem. How can I verify its quality and what are the common pitfalls?

The chiral catalyst is the heart of the enantioselective transformation. Its structure and purity are non-negotiable for achieving high ee.

  • Source and Purity: Use a catalyst from a reputable supplier or, if synthesized in-house, ensure it is fully characterized (e.g., by NMR, elemental analysis) to confirm its identity and purity. The chiral ligand, such as (R,R)-TsDPEN, must be of high enantiomeric purity.

  • Pre-catalyst Activation: Many Noyori-type catalysts are pre-catalysts that require activation in situ.[9] This typically involves the removal of a halide ligand to generate the active 16-electron Ru(II) complex. Ensure the conditions (e.g., presence of base) are suitable for this activation to occur efficiently.

  • Catalyst Loading: While a higher catalyst loading might increase the reaction rate, it does not always improve enantioselectivity and can sometimes be detrimental. Conversely, a very low catalyst loading might lead to a competing, non-selective background reaction. Verify that you are using the recommended substrate-to-catalyst (S/C) ratio for your protocol.

Workflow for Catalyst Integrity Check

start Low Enantioselectivity Observed check_source Verify Catalyst Source & Purity Certificate start->check_source check_ligand Confirm Enantiomeric Purity of Ligand (e.g., (R,R)-TsDPEN) check_source->check_ligand re_characterize Re-characterize In-House Catalyst (NMR, EA) check_ligand->re_characterize If synthesized in-house check_storage Check Storage Conditions (Inert, Dry, Cold) check_ligand->check_storage If commercial re_characterize->check_storage new_batch Use a Fresh Batch of Catalyst/Ligand check_storage->new_batch run_standard Run a Standard Reaction (e.g., Acetophenone Reduction) new_batch->run_standard eval_ee Evaluate ee% run_standard->eval_ee success High ee% Achieved (Problem Solved) eval_ee->success Meets expectation fail Low ee% Persists (Investigate Other Parameters) eval_ee->fail Below expectation

Caption: Catalyst integrity troubleshooting workflow.

Q5: How do I accurately determine the enantiomeric excess of my this compound product? Could my analytical method be misleading?
  • Method Validation:

    • Use a Racemic Standard: First, inject a sample of racemic 1-(3-methoxyphenyl)ethanol to confirm that your chiral column and method conditions can resolve the two enantiomers into two distinct, baseline-separated peaks.

    • Peak Identification: If available, inject a certified standard of the pure (R)- or (S)-enantiomer to definitively identify the elution order.

    • Accurate Integration: Ensure the integration software is correctly measuring the area of both peaks. The ee is calculated as: ee% = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.

  • Alternative Methods: While less common for routine analysis, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or Circular Dichroism (CD) spectroscopy can also be used to determine enantiomeric excess.[1][11][12][13]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation

This protocol is a representative example. Optimal conditions, particularly temperature and S/C ratio, may need to be determined empirically.

  • Preparation: Add the Ru(II) catalyst (e.g., [RuCl((R,R)-TsDPEN)(p-cymene)]) (0.005 mmol, 1 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Inerting: Seal the flask and purge with dry Argon or Nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the solvent (e.g., 2.0 mL of degassed solvent if not using the FA/TEA mixture neat).

  • Hydrogen Donor: Prepare a 5:2 molar mixture of formic acid and triethylamine. Add the required volume to the flask. This mixture often serves as both the hydrogen source and the solvent.[5]

  • Substrate Addition: Add 3-methoxyacetophenone (1.0 mmol, 200 eq relative to catalyst) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 28 °C) and monitor the reaction progress by TLC or GC.

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography if necessary. Determine the enantiomeric excess of the resulting 1-(3-methoxyphenyl)ethanol by chiral HPLC or GC analysis.

Mechanistic Overview

The catalytic cycle for the Noyori-type asymmetric transfer hydrogenation is a well-established metal-ligand cooperative process.

cluster_0 Catalytic Cycle precatalyst [Ru-Cl] Pre-catalyst (18e⁻) active_catalyst [Ru] Active Catalyst (16e⁻) precatalyst->active_catalyst - Cl⁻ + Base ru_hydride [Ru-H] Hydride Complex (18e⁻) active_catalyst->ru_hydride + HCOOH / TEA transition_state [Ketone···H-Ru···H-N]‡ Outer-Sphere Transition State ru_hydride->transition_state + 3-Methoxy- acetophenone product_complex [Ru]-Product Complex transition_state->product_complex Hydride Transfer product_complex->active_catalyst - this compound alcohol Chiral Alcohol (R) ketone Prochiral Ketone h_source HCOOH / TEA

Sources

Technical Support Center: Optimizing Catalyst Loading for 3-Methoxyacetophenone Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic reduction of 3-methoxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Introduction

The reduction of 3-methoxyacetophenone to 1-(3-methoxyphenyl)ethanol is a critical transformation in the synthesis of various pharmaceutical intermediates and fine chemicals.[1] Achieving high yield and selectivity is paramount, and optimizing catalyst loading is a key factor in this process. This guide will walk you through common challenges and their solutions, grounded in established catalytic principles.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction shows low conversion of 3-methoxyacetophenone. How can I improve it?

Answer:

Low conversion is a common issue that can often be resolved by systematically evaluating several reaction parameters, with catalyst loading being a primary consideration.

  • Increase Catalyst Loading: An insufficient amount of catalyst is a frequent cause of low conversion. The number of active sites is directly proportional to the amount of catalyst. Increasing the catalyst loading (e.g., from 0.1 mol% to 1.0 mol%) can lead to a significant increase in the percentage of converted starting material.[2] However, be aware that a higher catalyst loading will decrease the turnover number (TON).[2]

  • Optimize Reaction Temperature: The reaction rate is generally enhanced at higher temperatures. However, excessive heat can lead to catalyst degradation or the formation of side products. A systematic study of the reaction temperature (e.g., in 10 °C increments) is recommended to find the optimal balance between reaction rate and selectivity.

  • Solvent Selection: The choice of solvent can significantly impact the reaction rate.[3] For catalytic hydrogenations, alcoholic solvents like ethanol or isopropanol often enhance the reaction rate compared to aprotic solvents.[4] This is attributed to more efficient protonation of the product.[4]

  • Check Catalyst Activity: Ensure your catalyst has not been deactivated. Precious metal catalysts, for example, can be sensitive to air and moisture. Proper handling and storage are crucial. If in doubt, use a fresh batch of catalyst.

Troubleshooting Low Conversion

Below is a workflow to address low conversion issues:

Caption: A decision tree for troubleshooting low reaction conversion.

FAQ 2: I am observing the formation of byproducts. How can I improve the selectivity to 1-(3-methoxyphenyl)ethanol?

Answer:

Poor selectivity often points to side reactions, such as the hydrogenation of the aromatic ring or hydrogenolysis of the resulting alcohol. The choice of catalyst and reaction conditions is crucial for directing the reaction towards the desired product.

  • Catalyst Selection: Precious metal catalysts like palladium (Pd) are generally selective for the hydrogenation of carbonyl groups over the reduction of a phenyl ring.[5] In contrast, catalysts like Raney Ni may exhibit lower selectivity.[6] If you are using a less selective catalyst, consider switching to a palladium-based system, such as Pd on activated carbon (Pd/C).[7]

  • Reaction Conditions for Transfer Hydrogenation: Catalytic transfer hydrogenation (CTH) is an excellent alternative to direct hydrogenation as it often proceeds under milder conditions, which can improve selectivity.[8][9] Common hydrogen donors include isopropanol and formic acid.[9]

  • Temperature and Pressure Control: Harsher conditions (high temperature and pressure) can promote over-reduction. If you are observing byproducts, try lowering the reaction temperature and/or hydrogen pressure.

Data on Catalyst Selectivity for Acetophenone Reduction
Catalyst SystemHydrogen SourceTypical Selectivity for AlcoholReference
Pd/CH₂High[7]
Cu-Zn-AlIsopropanol93.2% for 1-phenylethanol[8]
Raney NiH₂O~82% for 1-phenylethanol[6]
Ru-based complexesIsopropanol/Formic AcidHigh (in asymmetric synthesis)[9]
FAQ 3: What is the optimal catalyst loading for my reaction?

Answer:

The optimal catalyst loading is a balance between achieving a high reaction rate and maximizing catalyst efficiency (turnover number, TON). There is no single "best" loading, as it depends on the specific catalyst, substrate, and reaction conditions.

A systematic approach to determine the optimal loading is recommended:

  • Start Low: Begin with a low catalyst loading (e.g., 0.1 mol%).

  • Incremental Increases: Gradually increase the loading in subsequent experiments (e.g., 0.25, 0.5, 1.0 mol%).

  • Monitor Conversion and TON: Track the reaction conversion over time for each loading. Calculate the TON at a specific time point or upon reaching a target conversion.

An increase in catalyst loading should lead to a higher conversion rate.[2] However, the TON will likely decrease with increasing catalyst concentration.[2] The optimal loading is often the lowest amount of catalyst that provides a satisfactory reaction rate and high conversion within a practical timeframe.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Transfer Hydrogenation of 3-Methoxyacetophenone

This protocol provides a starting point for optimizing the transfer hydrogenation of 3-methoxyacetophenone.

  • Reactor Setup: To a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add the catalyst (e.g., a ruthenium-based complex, 0.1-1.0 mol%).

  • Reagent Addition: Add 3-methoxyacetophenone (1 equivalent) and the hydrogen donor, typically isopropanol, which can also serve as the solvent.[9]

  • Base Addition (if required): For many transfer hydrogenation catalysts, a base (e.g., potassium tert-butoxide or sodium hydroxide) is required for activation.[10] Add the base as a solution in the hydrogen donor solvent.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC-MS or HPLC.[11][12]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the catalyst. The filtrate can then be concentrated under reduced pressure and the product purified by column chromatography or distillation.

Protocol 2: Reduction of 3-Methoxyacetophenone using Sodium Borohydride (NaBH₄)

This method is a common laboratory-scale procedure for ketone reduction.[13]

  • Dissolving NaBH₄: In a flask, dissolve sodium borohydride (an excess is typically used) in a suitable solvent, such as 95% ethanol.[13]

  • Substrate Addition: Cool the borohydride solution in an ice bath. Slowly add a solution of 3-methoxyacetophenone in the same solvent dropwise, maintaining the temperature between 30-50°C.[13] The reaction is exothermic.[13]

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for about 15-20 minutes.[13]

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a dilute acid (e.g., 3M HCl) in a fume hood, as hydrogen gas will be evolved.[13]

  • Extraction and Purification: After quenching, the product can be extracted into an organic solvent (e.g., diethyl ether), washed, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent removed under reduced pressure to yield the crude product, which can be further purified.[13]

Mechanistic Insights

The reduction of a ketone to an alcohol generally proceeds via the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[14]

Catalytic Hydrogenation/Transfer Hydrogenation Mechanism

Catalytic_Hydrogenation cluster_0 Catalyst Surface Catalyst Catalyst H2_Source H₂ or Hydrogen Donor Activated_H Activated Hydrogen on Catalyst H2_Source->Activated_H Adsorption/ Activation Ketone 3-Methoxyacetophenone (R-CO-R') Complex Ketone-Catalyst Complex Ketone->Complex Activated_H->Complex Hydride Transfer Alcohol 1-(3-methoxyphenyl)ethanol (R-CH(OH)-R') Complex->Alcohol Product Release

Caption: Generalized mechanism for catalytic hydrogenation of a ketone.

In catalytic hydrogenation, molecular hydrogen or a hydrogen donor molecule interacts with the catalyst surface to form activated hydrogen species.[7] The ketone then coordinates to the catalyst, and the activated hydrogen is transferred to the carbonyl group, resulting in the formation of the alcohol.[7]

References

  • Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications.
  • Efficient Catalytic Transfer Hydrogenation of Acetophenone to 1-Phenylethanol over Cu–Zn–Al Catalysts. Industrial & Engineering Chemistry Research - ACS Publications.
  • Reduction of acetophenone using Raney Ni–Al alloy in H2O. ResearchGate.
  • Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid as a Sustainable Solvent. MDPI.
  • Schematic representation of the half-wave reduction reactions of 3-methoxyacetophenone. ResearchGate.
  • Structure Sensitivity of Acetophenone Reduction on Palladium-Modified Platinum Single-Crystal Electrodes. The Journal of Physical Chemistry C - ACS Publications.
  • Optimisation of catalyst loading for effective TH of acetophenone. ResearchGate.
  • Application Note: 3-Hydroxy-4-methoxyacetophenone as a Standard for Analytical Methods. Benchchem.
  • Reduction of Aldehydes and Ketones. Chemistry Steps.
  • Transfer hydrogenation. Wikipedia.
  • Hydrogenation of Ketone | Catalysts, Mechanisms & Examples. Study.com.
  • A Comparative Spectroscopic Analysis of 3-Hydroxy-4-methoxyacetophenone Isomers. Benchchem.
  • Transfer hydrogenation of acetophenone derivatives. ResearchGate.
  • The Reduction of Aldehydes and Ketones. Chemistry LibreTexts.
  • The Versatility of 3'-Methoxyacetophenone in Chemical Synthesis.
  • Asymmetric Transfer Hydrogenation. Sigma-Aldrich.
  • Sodium Borohydride Reduction of Acetophenone. Lu Le Laboratory.

Sources

Byproduct formation in the synthesis of (R)-1-(3-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-1-(3-methoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common experimental challenges, with a focus on byproduct formation. The synthesis of this chiral alcohol, a valuable building block in pharmaceutical chemistry, is predominantly achieved through the asymmetric reduction of 3-methoxyacetophenone. While seemingly straightforward, this transformation is susceptible to various side reactions that can impact yield, purity, and enantioselectivity. This resource offers a structured, question-and-answer approach to address and resolve these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Enantiomeric Excess (ee)

Question: My reaction is complete, but the enantiomeric excess of my this compound is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low enantiomeric excess is a common issue that can stem from several factors, ranging from catalyst integrity to reaction conditions. A systematic approach is crucial to pinpoint the root cause.

  • Potential Cause A: Catalyst Deactivation or Racemization

    • Explanation: The chiral catalyst, typically a Ruthenium-based complex in Noyori-type hydrogenations or transfer hydrogenations, is the cornerstone of enantioselectivity.[1] If the catalyst degrades or if the reaction conditions promote racemization of the product, the final ee will be compromised. Some catalysts are known to be air-sensitive, and their decomposition can erode stereoselectivity.[2] Additionally, basic conditions, often used in transfer hydrogenation with isopropanol, can lead to racemization of the chiral alcohol product over extended reaction times.

    • Troubleshooting Protocol:

      • Catalyst Integrity Check: Ensure the catalyst was handled under strictly inert conditions. If catalyst degradation is suspected (e.g., color change, precipitation), perform a control reaction with a fresh batch of catalyst.

      • Reaction Time Optimization: Monitor the reaction progress by GC or TLC. Once the starting material is consumed, quench the reaction promptly to avoid prolonged exposure to basic conditions that could facilitate racemization.

      • Temperature Control: Lowering the reaction temperature can often enhance enantioselectivity. Experiment with a temperature range, for instance, from room temperature down to 0 °C, to find the optimal balance between reaction rate and enantioselectivity.

  • Potential Cause B: Impurities in Starting Materials

    • Explanation: The purity of the 3-methoxyacetophenone substrate, solvent, and hydrogen donor is critical. Impurities can act as catalyst poisons or participate in side reactions, leading to a decrease in the efficiency and selectivity of the chiral catalyst.

    • Troubleshooting Protocol:

      • Substrate and Reagent Purity Verification: Analyze the 3-methoxyacetophenone, solvent (e.g., isopropanol, dichloromethane), and hydrogen donor (e.g., formic acid, isopropanol) by GC or NMR to ensure high purity.

      • Purification of Starting Materials: If impurities are detected, purify the starting materials by distillation or column chromatography before use. Ensure solvents are anhydrous, as water can interfere with many catalytic systems.

Issue 2: Presence of Unexpected Byproducts

Question: My post-reaction analysis (GC-MS, NMR) shows peaks other than my desired product and starting material. What are these byproducts and how can I prevent their formation?

Answer: The formation of byproducts is a clear indicator of undesired side reactions. The structure of the byproduct provides valuable clues about the problematic reaction pathway.

  • Potential Byproduct A: 3-Ethyl-1-methoxybenzene (Over-reduction Product)

    • Explanation: This byproduct arises from the hydrogenolysis of the benzylic alcohol, where the hydroxyl group is replaced by a hydrogen atom. This over-reduction is more likely to occur under harsh reaction conditions (high temperature, high hydrogen pressure) or with certain catalyst systems.

    • Prevention Strategy:

      • Milder Reaction Conditions: Reduce the reaction temperature and, if using gaseous hydrogen, lower the pressure.

      • Catalyst Screening: Some catalysts are more prone to hydrogenolysis than others. If over-reduction is a persistent issue, consider screening alternative chiral catalysts.

      • Reaction Monitoring: Avoid unnecessarily long reaction times. Stop the reaction as soon as the starting ketone has been consumed.

  • Potential Byproduct B: 1-(3-Hydroxyphenyl)ethanol (Ether Cleavage Product)

    • Explanation: When using formic acid as a hydrogen donor in asymmetric transfer hydrogenation, the acidic conditions can potentially lead to the cleavage of the methyl ether group on the aromatic ring. This is a known reaction for ethers in the presence of strong acids.

    • Prevention Strategy:

      • Alternative Hydrogen Donors: If ether cleavage is observed, switch to a non-acidic hydrogen source, such as isopropanol in the presence of a base (e.g., potassium tert-butoxide).[3]

      • Control of Acidity: If using a formic acid/triethylamine mixture, the ratio of these components can influence the reaction's acidity and overall efficiency. Optimization of this ratio may mitigate ether cleavage.

  • Potential Byproduct C: Dimeric Ethers

    • Explanation: Under acidic conditions, the product alcohol can potentially undergo intermolecular dehydration to form a dimeric ether. This is more likely to occur at elevated temperatures.

    • Prevention Strategy:

      • Maintain Neutral or Basic Conditions: This can be achieved by using isopropanol and a base as the reducing system or by ensuring complete neutralization during the work-up of reactions performed under acidic conditions.

      • Temperature Control: Avoid excessive heating during the reaction and work-up to minimize the rate of this bimolecular reaction.

Data Summary Table
IssuePotential CauseByproduct StructurePrevention Strategy
Low Enantiomeric ExcessCatalyst Deactivation/Racemization(S)-1-(3-Methoxyphenyl)ethanolHandle catalyst under inert conditions, optimize reaction time and temperature.
Low Enantiomeric ExcessImpure Starting MaterialsVariousPurify substrate, solvent, and hydrogen donor.
Byproduct FormationOver-reduction3-Ethyl-1-methoxybenzeneUse milder reaction conditions, screen different catalysts.
Byproduct FormationEther Cleavage1-(3-Hydroxyphenyl)ethanolUse non-acidic hydrogen donor (e.g., isopropanol/base).
Byproduct FormationIntermolecular EtherificationBis(1-(3-methoxyphenyl)ethyl) etherMaintain neutral/basic conditions, control temperature.

Experimental Protocols & Methodologies

Protocol 1: Asymmetric Transfer Hydrogenation using a Ru(II)-Indan-ambox Complex[3]

This protocol provides a detailed method for the asymmetric hydrogenation of 3'-methoxyacetophenone.

  • Catalyst Preparation:

    • In a flame-dried 50 mL Schlenk flask under a nitrogen atmosphere, charge Ru(PPh₃)₃Cl₂ (38.4 mg, 0.04 mmol) and (S,R)-indan-ambox (15.0 mg, 0.044 mmol).

    • Add anhydrous 2-propanol (15 mL) and heat the mixture to reflux for 3-4 hours. The solution will turn a dark greenish color.

    • Remove the solvent under vacuum and wash the resulting greenish solid complex with cold anhydrous Et₂O (3 x 5 mL) to remove any free PPh₃.

  • Asymmetric Hydrogenation:

    • Dissolve the prepared precatalyst in degassed 2-propanol (10 mL).

    • In a separate vial, add a solution of t-BuOK in 2-propanol (1 mol/L, 0.020 mL, 0.02 mmol), 3'-methoxyacetophenone (0.4 mmol), and 1 mL of 2-propanol.

    • Transfer the resulting mixture into an autoclave.

    • Purge the autoclave with H₂ (5 atm) three times, and then charge with H₂ to the desired pressure (e.g., 10 atm).

    • Stir the reaction at room temperature for the specified time (e.g., 4 hours).

  • Analysis:

    • Monitor the conversion and determine the enantiomeric excess by chiral GC analysis.

    • GC Conditions: Supelco BETA DEX 120 column (30 m × 0.25 mm × 0.25 μm); carrier gas: He (flow rate 1 mL/min); column temperature: 130 °C; tR of (R)-isomer: 28.40 min; tR of (S)-isomer: 30.06 min.[3]

Protocol 2: Chiral HPLC for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a standard technique for accurately determining the enantiomeric excess of chiral compounds.[4]

  • Sample Preparation:

    • Prepare a dilute solution of the purified this compound in the mobile phase.

  • HPLC Conditions (Example):

    • Column: A suitable chiral stationary phase (e.g., polysaccharide-based columns like Chiralpak or Lux series) is required. The choice of column is often empirical and may require screening.

    • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). The ratio of these solvents is critical for achieving good separation.

    • Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.

    • Detection: UV detection at a wavelength where the analyte absorbs (e.g., 254 nm).

  • Data Analysis:

    • The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A₁ and A₂) using the formula: % ee = |(A₁ - A₂)/(A₁ + A₂)| * 100.

Visual Diagrams

Main Reaction and Potential Byproduct Pathways

Byproduct_Formation cluster_main Main Reaction Pathway cluster_byproducts Potential Byproduct Pathways 3-Methoxyacetophenone 3-Methoxyacetophenone Product This compound 3-Methoxyacetophenone->Product Asymmetric Reduction (e.g., Noyori Hydrogenation) Ether_Cleavage 1-(3-Hydroxyphenyl)ethanol 3-Methoxyacetophenone->Ether_Cleavage Ether Cleavage (Acidic Conditions) Over-reduction 3-Ethyl-1-methoxybenzene Product->Over-reduction Over-reduction (Harsh Conditions) Dimerization Dimeric Ether Product->Dimerization Intermolecular Etherification (Acidic/Thermal) Troubleshooting_Workflow start Low Enantiomeric Excess Detected check_catalyst Check Catalyst Integrity (Age, Handling, Inertness) start->check_catalyst check_conditions Review Reaction Conditions (Time, Temperature, Base) start->check_conditions check_purity Verify Purity of Starting Materials (Substrate, Solvent, H-donor) start->check_purity re_run_fresh Re-run with Fresh Catalyst check_catalyst->re_run_fresh optimize_time_temp Optimize Reaction Time & Temperature check_conditions->optimize_time_temp purify_reagents Purify Starting Materials check_purity->purify_reagents success Problem Resolved re_run_fresh->success ee Improved fail Issue Persists - Consult Further re_run_fresh->fail No Improvement optimize_time_temp->success ee Improved optimize_time_temp->fail No Improvement purify_reagents->success ee Improved purify_reagents->fail No Improvement

Caption: A logical workflow for troubleshooting low enantiomeric excess.

References

  • Noyori Asymmetric Hydrogenation. (n.d.). NROChemistry. Retrieved from [Link]

  • Sánchez, F. G., & Gallardo, A. G. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 853-858. Available from: [Link]

  • Asymmetric hydrogenation of ketone catalyzed by ruthenium(II)–indan-ambox complex. (2010). The Royal Society of Chemistry. Retrieved from [Link]

  • The Noyori Asymmetric Hydrogenation Reaction. (n.d.). Andrew G Myers Research Group, Harvard University. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • Recent Developments in the Area of Asymmetric Transfer Hydrogenation. (2001). MDPI. Retrieved from [Link]

  • Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4. (2020). Semantic Scholar. Retrieved from [Link]

  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. Available from: [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). PMC. Retrieved from [Link]

  • Noyori Asymmetric Hydrogenation. (2014). Chem-Station Int. Ed.. Retrieved from [Link]

  • Transfer hydrogenation of acetophenone derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • 1-(3-METHOXY-PHENYL)-ETHANOL. (n.d.). lookchem. Retrieved from [Link]

  • Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. (2013). Organic Chemistry Portal. Retrieved from [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses. Retrieved from [Link]

  • A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid. (2012). ResearchGate. Retrieved from [Link]

  • (±)-1-(3-Methoxyphenyl)ethanol. (n.d.). CAS Common Chemistry. Retrieved from [Link]

  • Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. (2023). PMC. Retrieved from [Link]

  • Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. (2022). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of (R)-1-(3-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you enhance the yield and purity of (R)-1-(3-Methoxyphenyl)ethanol, a key chiral building block in pharmaceutical synthesis.[1] Our focus is on the prevalent and highly effective method of asymmetric reduction of 3-methoxyacetophenone.

Troubleshooting Guide: Enhancing Yield & Purity

This section addresses common issues encountered during the synthesis of this compound. Each problem is followed by potential causes and actionable solutions.

Problem 1: Low Chemical Yield or Stalled Reaction

You've set up your asymmetric reduction of 3-methoxyacetophenone, but the reaction shows low conversion to the desired alcohol, or has stalled completely.

Potential Causes & Solutions

  • Catalyst Inactivity or Decomposition:

    • Cause: The catalyst, whether a transition metal complex or an organocatalyst, is highly sensitive to its environment. Deactivation can occur due to exposure to air (oxygen) or moisture, impurities in the solvent or substrate, or thermal instability at elevated temperatures.[2]

    • Solution:

      • Ensure Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use Schlenk techniques or a glovebox for handling air-sensitive catalysts.

      • Use Anhydrous Reagents and Solvents: Dry solvents using appropriate methods (e.g., distillation over a drying agent or passing through an activated alumina column). Ensure the 3-methoxyacetophenone substrate is free of water.

      • Verify Catalyst Quality: If possible, test the catalyst with a standard reaction to confirm its activity. Store catalysts under the recommended conditions (e.g., in a desiccator or freezer under inert gas).

      • Optimize Temperature: Reactions may have a narrow optimal temperature range. Temperatures that are too low can lead to slow reaction rates, while high temperatures can cause catalyst decomposition.[2]

  • Sub-Optimal Reducing Agent Stoichiometry or Activity:

    • Cause: An insufficient amount of the reducing agent (e.g., borane, isopropanol in transfer hydrogenation) will naturally lead to incomplete conversion. The reducing agent itself may have degraded over time.

    • Solution:

      • Stoichiometry Check: Ensure the correct molar equivalents of the reducing agent are used as per the established protocol. A slight excess is often employed to drive the reaction to completion.

      • Reagent Quality: Use a fresh, high-quality reducing agent. For instance, borane solutions should be titrated periodically to determine their exact concentration.

Problem 2: Low Enantiomeric Excess (e.e.)

Your reaction produces the desired alcohol, but the enantiomeric excess is significantly lower than expected, indicating a poorly controlled stereoselective process.

Potential Causes & Solutions

  • Racemic Background Reaction:

    • Cause: A non-catalyzed, racemic reduction may be occurring alongside the desired asymmetric pathway, effectively "diluting" the enantiomeric purity of the product.[2] This is more likely at higher temperatures or with highly reactive, non-selective reducing agents.

    • Solution:

      • Lower Reaction Temperature: Reducing the temperature often enhances enantioselectivity by favoring the lower activation energy pathway of the catalyzed reaction over the non-catalyzed one.

      • Optimize Catalyst Loading: Ensure an adequate amount of the chiral catalyst is present to outcompete the background reaction.

  • Improper Ligand-Metal Combination or Catalyst Formation:

    • Cause: In transition metal catalysis, the precise structure of the active catalyst, formed from a metal precursor and a chiral ligand, is crucial for high enantioselectivity.[3] Improper formation can lead to a less selective or inactive catalyst.

    • Solution:

      • Pre-formation of the Catalyst: In some protocols, pre-forming the active catalyst before adding the substrate can improve enantioselectivity.

      • Ligand Purity: Use a ligand with high enantiomeric purity. Any presence of the opposite enantiomer of the ligand will generate the opposite enantiomer of the product.

  • Solvent Effects:

    • Cause: The solvent can influence the conformation of the catalyst-substrate complex in the transition state, thereby affecting enantioselectivity.

    • Solution:

      • Solvent Screening: If experiencing low e.e., consider screening a range of solvents with varying polarities and coordinating abilities.

Problem 3: Difficulties in Product Purification

You've completed the reaction, but isolating the this compound in high purity is proving to be a challenge.

Potential Causes & Solutions

  • Co-elution with Starting Material or Byproducts:

    • Cause: The product, starting material, and any byproducts may have similar polarities, making separation by standard column chromatography difficult.

    • Solution:

      • Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) and consider using a different stationary phase (e.g., alumina instead of silica gel).

      • Recrystallization: If the product is a solid at room temperature or can be derivatized to a crystalline solid, recrystallization can be a powerful purification technique.

  • Contamination with the Reducing Agent or its Byproducts:

    • Cause: Boron-containing byproducts from borane reductions, or aluminum salts from LiAlH4 reductions, can complicate the workup.

    • Solution:

      • Aqueous Workup: A carefully planned aqueous workup is essential. For borohydride reductions, quenching with an acid (e.g., dilute HCl) helps to decompose excess reagent and boron complexes.[4]

      • Extraction: Thorough extraction with an appropriate organic solvent, followed by washing the organic layer with brine, can help remove inorganic impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound with high enantioselectivity?

A1: The most common and effective methods for producing this compound with high enantiopurity are:

  • Asymmetric Catalytic Reduction: This involves the reduction of the prochiral ketone, 3-methoxyacetophenone, using a catalytic amount of a chiral catalyst.[1] Popular catalytic systems include:

    • Transition Metal Catalysis: Ruthenium[3][5] and Iridium[6] complexes with chiral ligands are highly effective for asymmetric hydrogenation and transfer hydrogenation.

    • Organocatalysis: Chiral oxazaborolidine catalysts, often referred to as CBS catalysts, are widely used in conjunction with borane as the stoichiometric reducing agent.[7][8]

  • Biocatalysis: The use of enzymes or whole microorganisms, such as Lactobacillus paracasei, can achieve highly selective reductions of acetophenones to their corresponding alcohols under environmentally friendly conditions.[6][9][10]

  • Chiral Resolution: This method involves synthesizing the racemic alcohol and then separating the enantiomers. This can be done by forming diastereomeric salts with a chiral resolving agent, such as (S)-mandelic acid, followed by separation through crystallization.[1][11][12]

Q2: How do I choose the best catalyst for my asymmetric reduction?

A2: The choice of catalyst depends on several factors, including the desired scale of the reaction, cost, and available equipment.

Catalyst TypeAdvantagesDisadvantages
Ru/Ir-based Catalysts High turnover numbers (low catalyst loading), excellent enantioselectivity, broad substrate scope.[3]Can be sensitive to air and moisture, may require specialized ligands.
CBS (Oxazaborolidine) Catalysts Commercially available, well-established procedures, good for sterically differentiated ketones.Requires stoichiometric borane, which can be hazardous.
Biocatalysts (Enzymes) Extremely high enantioselectivity, environmentally benign (often run in water), mild reaction conditions.[9]Substrate scope can be limited, may require specialized fermentation or enzyme purification techniques.

Q3: My reaction has a good yield but a poor e.e. of 50%. What is the likely cause?

A3: An enantiomeric excess of around 50% often suggests a significant competing racemic reaction or a problem with the chiral catalyst itself.[2] It's also possible that the reaction conditions are favoring a less selective pathway. Consider lowering the reaction temperature and ensuring your catalyst and ligand are of high enantiomeric purity.

Q4: What is the best way to determine the enantiomeric excess of my product?

A4: The most reliable and widely used method for determining the enantiomeric excess of chiral alcohols is chiral High-Performance Liquid Chromatography (HPLC) .[13] This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification.[14] Gas chromatography (GC) with a chiral column is also a viable option.[15] Derivatization of the alcohol to an ester can sometimes improve separation in GC analysis.[15]

Q5: Can I improve the enantiomeric excess of my product after the reaction?

A5: Yes, if your product has a moderate enantiomeric excess, you can potentially enhance its purity. One common method is recrystallization , as sometimes the racemate and the enantiomerically enriched product have different solubilities. Another approach is to perform a kinetic resolution , where one enantiomer reacts faster with a chiral reagent, allowing for the separation of the unreacted, enriched enantiomer.

Experimental Protocols & Workflows

Protocol: Asymmetric Transfer Hydrogenation using a Ru-Catalyst

This protocol is a representative example for the asymmetric transfer hydrogenation of 3-methoxyacetophenone.

Materials:

  • [RuCl(p-cymene)((R,R)-Ts-DPEN)] catalyst

  • 3-methoxyacetophenone

  • Isopropanol (anhydrous)

  • Potassium hydroxide (KOH)

  • Diethyl ether (anhydrous)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add [RuCl(p-cymene)((R,R)-Ts-DPEN)] (0.01-0.1 mol%).

  • Add a solution of KOH in isopropanol (e.g., 0.1 M solution).

  • Add 3-methoxyacetophenone.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 40 °C) and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH4Cl.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Determine the yield and enantiomeric excess (by chiral HPLC).

Workflow Diagram: Troubleshooting Low Enantiomeric Excess

Caption: A workflow for troubleshooting low enantiomeric excess.

Reaction Pathway: Asymmetric Reduction of 3-Methoxyacetophenone

Reaction_Pathway Substrate 3-Methoxyacetophenone (Prochiral Ketone) Product This compound (Chiral Alcohol) Substrate->Product [Chiral Catalyst] Reducing Agent (e.g., H₂, (CH₃)₂CHOH, BH₃)

Caption: General pathway for the asymmetric reduction.

References

  • Enantioselective reduction of ketones - Wikipedia. (n.d.). Retrieved from [Link]

  • Noyori, R., Ohkuma, T. (2001). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope.
  • Catalytic asymmetric reduction of ketones. (n.d.). Retrieved from [Link]

  • Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. (2018). Catalysis Science & Technology, 8(1), 23-46.
  • Ruthenium-Catalysed Asymmetric Reduction of Ketones. (2005). Johnson Matthey Technology Review, 49(4), 186-190.
  • Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system. (2019). Microbial Biotechnology, 12(5), 963-974.
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2011).
  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. (2013). International Journal of Analytical Chemistry, 2013, 580793.
  • Chiral HPLC analysis. HPLC elution profiles after the reaction of the... - ResearchGate. (n.d.). Retrieved from [Link]

  • Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 1: Experiments. (2012). Industrial & Engineering Chemistry Research, 51(40), 13174-13183.
  • Cas 23308-82-9,1-(3-METHOXY-PHENYL)-ETHANOL | lookchem. (n.d.). Retrieved from [Link]

  • Asymmetric reactions_synthesis. (n.d.). Retrieved from [Link]

  • Toward preparative resolution of chiral alcohols by an organic chemical method | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). Retrieved from [Link]

  • Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory. (2013). Retrieved from [Link]

  • Chiral resolution - Wikipedia. (n.d.). Retrieved from [Link]

  • 6.8: Resolution: Separation of Enantiomers - Chemistry LibreTexts. (2019). Retrieved from [Link]

  • Chiral HPLC Separations - Phenomenex. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: (R)-1-(3-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (R)-1-(3-Methoxyphenyl)ethanol (CAS No. 120523-12-8). This document is intended for researchers, scientists, and drug development professionals. It provides essential information on the stability and storage of this valuable chiral building block, along with troubleshooting guides for common experimental challenges.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling, storage, and fundamental properties of this compound.

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability and maintain the chemical and chiral purity of this compound, adhering to specific storage protocols is critical. The compound is generally stable under recommended conditions, but improper storage can lead to degradation.

The primary goal of proper storage is to minimize exposure to atmospheric oxygen, moisture, and elevated temperatures, which can catalyze degradation pathways. Several suppliers recommend storing the compound at refrigerated temperatures (2-8°C), while others state that room temperature is acceptable for shorter periods. For long-term storage, refrigeration is the more prudent choice. It should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to prevent oxidation.

ParameterRecommendationRationale
Temperature 2-8°C for long-term storage.[1]Reduces the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation of the secondary alcohol.
Container Tightly sealed, amber glass vialProtects from moisture and light.
Location Dry, well-ventilated area away from incompatible materials.[2]Prevents accidental contact with reactive substances.
Q2: What is the expected shelf life of this compound?

A2: When stored under the recommended conditions (refrigerated, under inert gas, in a tightly sealed container), this compound is expected to be stable for several years. However, the exact shelf life can be influenced by the initial purity of the material and the frequency of container opening. For critical applications, it is best practice to re-analyze the material for purity and enantiomeric excess if it has been stored for more than a year or if the container has been opened multiple times.

Q3: What substances are incompatible with this compound?

A3: As a secondary alcohol, this compound can react with several classes of chemicals. It is crucial to avoid contact with these substances to prevent vigorous reactions, degradation, and the formation of impurities. The Safety Data Sheet (SDS) lists strong oxidizing agents, acids, acid chlorides, and acid anhydrides as primary incompatibilities.

  • Strong Oxidizing Agents: These can oxidize the secondary alcohol to its corresponding ketone, 3'-methoxyacetophenone.

  • Acids, Acid Chlorides, and Acid Anhydrides: These can catalyze dehydration or esterification reactions. Strong acids may also promote racemization.[2][3]

Q4: Is this compound sensitive to moisture?

A4: Yes, the compound is hygroscopic and should be protected from moisture.[4] Absorption of water can lead to difficulties in accurately weighing the compound and may introduce a reactive impurity for certain sensitive downstream reactions (e.g., those using organometallics). Always handle the material in a dry environment, such as a glove box or under a stream of dry inert gas, and ensure the container is sealed tightly after use.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving specific issues that may arise during the use of this compound in your experiments.

Problem 1: Observation of a New Impurity by HPLC or GC Analysis

Potential Cause: Chemical Degradation (Oxidation)

The most common degradation pathway for a secondary benzylic alcohol like this compound is oxidation to the corresponding ketone, 3'-methoxyacetophenone.[5][6][7] This can occur due to prolonged exposure to air (oxygen), especially if catalyzed by heat, light, or trace metal impurities.

Workflow: Investigating Potential Oxidation

G cluster_0 Phase 1: Detection & Confirmation A New peak observed in chromatogram (HPLC/GC) B Hypothesis: Oxidation to 3'-methoxyacetophenone A->B C Action: Co-inject sample with an authentic standard of 3'-methoxyacetophenone B->C D Result: Does the retention time match? C->D E Yes: Impurity Confirmed D->E  Match F No: Investigate other degradation pathways D->F No Match

Sources

Technical Support Center: Enantiomeric Excess Determination of (R)-1-(3-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of (R)-1-(3-Methoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of determining its enantiomeric excess (ee). Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction to the Challenge

This compound is a chiral alcohol of significant interest in synthetic and pharmaceutical chemistry.[1] Accurate determination of its enantiomeric excess is critical for quality control, reaction optimization, and regulatory compliance. However, achieving reliable and reproducible results can be challenging due to the molecule's structural properties and the nuances of chiral recognition in analytical systems. This guide provides practical, field-proven insights to overcome these hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing probable causes and actionable solutions.

Question 1: Why are the enantiomer peaks for 1-(3-Methoxyphenyl)ethanol co-eluting or showing poor baseline separation in my chiral HPLC analysis?

Answer: Poor resolution is a frequent challenge in chiral chromatography and typically points to suboptimal separation conditions. The goal is to maximize the differential interactions between the enantiomers and the chiral stationary phase (CSP).[2]

Probable Causes & Step-by-Step Solutions:

  • Incorrect Chiral Stationary Phase (CSP) Selection: There is no universal CSP for all chiral separations.[3] The interaction between the analyte and the CSP is highly specific.

    • Solution: Screen a variety of CSPs. For 1-phenylethanol derivatives, polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point.[4][5] For instance, a Phenomenex Lux Cellulose-4 column has been shown to resolve the enantiomers of this compound.[4]

  • Suboptimal Mobile Phase Composition: The mobile phase composition, particularly the type and concentration of the alcohol modifier, profoundly influences enantioselectivity.[6][7]

    • Solution:

      • Vary the Alcohol Modifier: Systematically evaluate different alcohols (e.g., isopropanol, ethanol) in your mobile phase (commonly n-hexane). The steric hindrance and polarity of the alcohol can alter the chiral recognition mechanism.[7]

      • Optimize Modifier Percentage: Adjust the concentration of the alcohol modifier. Lowering the percentage often increases retention and can improve resolution, but may also lead to broader peaks.[6] Conversely, a higher percentage will decrease analysis time but may sacrifice resolution.

      • Consider Additives: For ionizable compounds, small amounts of an acidic or basic additive (like diethylamine) can improve peak shape and selectivity, though this is less common for neutral alcohols.[8][9]

  • Inappropriate Flow Rate: A high flow rate can reduce the time available for the enantiomers to interact with the CSP, leading to decreased resolution.[10]

    • Solution: Reduce the flow rate. While a typical starting point is 1.0 mL/min for a 4.6 mm I.D. column, decreasing it to 0.5-0.7 mL/min can significantly enhance separation.[4][10]

  • Temperature Effects: Temperature can alter the thermodynamics of the chiral recognition process in unpredictable ways.[10]

    • Solution: Evaluate the effect of column temperature. Both increasing and decreasing the temperature can improve resolution, so it's an empirical parameter to optimize.

Workflow for HPLC Method Optimization

cluster_start Start: Poor Resolution cluster_csp Step 1: CSP Selection cluster_mobile_phase Step 2: Mobile Phase Optimization cluster_conditions Step 3: Instrument Parameters cluster_end Goal start Initial Observation: Poor or No Separation csp Screen Polysaccharide CSPs (Cellulose/Amylose based) start->csp mobile_phase Select Hexane/Alcohol Isocratic Mobile Phase csp->mobile_phase If separation is still poor vary_alcohol Vary Alcohol Type (IPA, EtOH) mobile_phase->vary_alcohol vary_conc Optimize Alcohol % (e.g., 10% -> 5%) vary_alcohol->vary_conc flow_rate Decrease Flow Rate (e.g., 1.0 -> 0.7 mL/min) vary_conc->flow_rate Fine-tune resolution temperature Vary Column Temperature (e.g., 25°C, 15°C, 40°C) flow_rate->temperature end_node Achieve Baseline Resolution (Rs > 1.5) temperature->end_node Final Optimization

Caption: Workflow for troubleshooting poor HPLC resolution.

Question 2: My peaks are tailing or fronting in my chiral GC analysis. How can I improve the peak shape?

Answer: Poor peak shape in chiral GC is often due to column overload, active sites in the system, or sample solubility issues.[11] For volatile alcohols like 1-(3-methoxyphenyl)ethanol, GC on a chiral column (e.g., a derivatized cyclodextrin phase) is a powerful technique.[12][13]

Probable Causes & Step-by-Step Solutions:

  • Column Overload: Chiral stationary phases have a lower sample capacity compared to achiral columns. Overloading is a primary cause of peak distortion.[11][14]

    • Solution: Reduce the on-column concentration. Dilute your sample significantly (e.g., to the low ng range on-column) or increase the split ratio of your injection.[11]

  • Active Sites: The hydroxyl group of the alcohol can interact with active sites (e.g., silanols) in the injector liner or at the head of the column, causing peak tailing.

    • Solution:

      • Use a deactivated injector liner and replace it regularly.

      • Perform routine maintenance, including replacing the septum and cleaning the injector port.

      • If the column is contaminated, trim 5-10 cm from the inlet.

  • Suboptimal Temperature Program: A rapid temperature ramp may not provide enough time for the enantiomers to be resolved, while an incorrect initial temperature can affect peak shape.

    • Solution: Employ a slow temperature ramp (1-2°C/min) and start with a relatively low initial oven temperature to ensure good focusing of the analytes at the head of the column.[11]

  • Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, it can lead to a broad or distorted peak.[11]

    • Solution: Ensure the sample is completely soluble in a solvent that is compatible with the stationary phase.

Data Summary: Starting GC Conditions

Parameter Recommended Starting Point Rationale
Column Derivatized β-cyclodextrin (e.g., Hydrodex®-β-3P)[12] Proven selectivity for aromatic alcohols.
Injector Temp. 250 °C Ensures complete volatilization.
Detector Temp. 250 °C (FID) Standard for flame ionization detectors.
Oven Program 100 °C (hold 1 min), ramp 2 °C/min to 180 °C Slow ramp is crucial for resolution.[11]
Carrier Gas Hydrogen or Helium Optimize linear velocity for best efficiency.

| Split Ratio | 100:1 | Prevents column overload.[11] |

Question 3: I am using ¹H NMR with a chiral solvating agent (CSA) to determine the ee, but I don't see any splitting of the signals for the enantiomers. What is the problem?

Answer: The use of a chiral solvating agent (CSA) or chiral shift reagent (CSR) in NMR spectroscopy relies on the formation of transient, non-covalent diastereomeric complexes.[15][16] If you don't observe signal splitting (anisochrony), it means the chemical environments of the two enantiomers in the presence of the CSA are not different enough.

Probable Causes & Step-by-Step Solutions:

  • Insufficient CSA Concentration: The equilibrium between the free analyte and the diastereomeric complex must favor the complex to a sufficient degree.

    • Solution: Gradually increase the molar ratio of the CSA to your analyte. Acquire spectra at different ratios (e.g., 1:1, 2:1, 5:1 of CSA:analyte) to find the optimal concentration.

  • Poor Host-Guest Interaction: The chosen CSA may not be suitable for your analyte. The interaction needs to be strong enough and stereochemically specific.

    • Solution: Try a different class of CSA. Common CSAs for alcohols include cyclodextrins, chiral metal complexes, or systems based on BINOL.[15][17]

  • Presence of Water: Adventitious water can interfere with the formation of the diastereomeric complexes, especially those that rely on hydrogen bonding.[17]

    • Solution: Use a deuterated solvent that has been dried over molecular sieves. Ensure your NMR tube and analyte are dry. Adding activated 4 Å molecular sieves directly to the NMR tube can also be effective.[17]

  • Temperature and Solvent Effects: The stability of the diastereomeric complex is dependent on the solvent and temperature.

    • Solution:

      • Try different deuterated solvents (e.g., CDCl₃, C₆D₆, CD₃CN). Benzene-d₆ is known to enhance chemical shift differences in some cases.

      • Acquire spectra at lower temperatures. This can shift the equilibrium towards complex formation and slow down intermolecular exchange, leading to sharper, better-resolved signals.

Experimental Protocol: NMR with a Chiral Derivatizing Agent (CDA) An alternative to CSAs is the use of a chiral derivatizing agent (CDA), which covalently bonds to the analyte to form stable diastereomers. This often provides larger and more reliable separation of NMR signals.[18][19]

  • Reagent Selection: Choose a suitable CDA, such as (R)- or (S)-Mosher's acid chloride (MTPA-Cl) or 2-fluorobenzoyl chloride.[18]

  • Reaction: In an NMR tube, react your 1-(3-methoxyphenyl)ethanol sample (approx. 0.01 mmol) with a slight excess (1.2-1.5 equivalents) of the CDA in a suitable deuterated solvent (e.g., 0.5 mL CDCl₃) with a small amount of a base like pyridine or DMAP to scavenge the HCl byproduct.

  • Analysis: Acquire the ¹H or ¹⁹F NMR spectrum (if using a fluorine-containing CDA). The diastereomers will have distinct signals.

  • Quantification: Integrate the well-resolved signals corresponding to each diastereomer. The ratio of the integrals directly corresponds to the enantiomeric ratio of your original alcohol.[17]

Logical Relationship Diagram: NMR Analysis

cluster_start Start: Determine ee by NMR cluster_csa Method 1: Chiral Solvating Agent (Non-covalent) cluster_cda Method 2: Chiral Derivatizing Agent (Covalent) cluster_end Result start Analyte: This compound csa Add CSA (e.g., Cyclodextrin) Forms transient diastereomeric complexes start->csa cda React with CDA (e.g., MTPA-Cl) Forms stable diastereomers start->cda csa_observe Observe splitting of signals (e.g., methine proton) csa->csa_observe end_node Calculate ee from Integral Ratio csa_observe->end_node cda_observe Observe distinct signals for each diastereomer cda->cda_observe cda_observe->end_node

Caption: Comparison of NMR methods for ee determination.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best for determining the ee of this compound: HPLC, GC, or NMR? A1: The "best" technique depends on several factors including available equipment, sample purity, required throughput, and the need for method validation.[20][21]

  • Chiral HPLC: Generally the most versatile and widely used method. It offers high precision and can be scaled up for preparative separations. However, method development can be time-consuming.[2]

  • Chiral GC: Excellent for volatile and thermally stable compounds like this alcohol. It often provides very high resolution and fast analysis times. The main drawbacks are the requirement for the analyte to be volatile and the lower sample capacity of the columns.[12][14]

  • NMR Spectroscopy: A powerful tool, especially when using a chiral derivatizing agent. It provides an absolute measurement without the need for a calibration curve against pure enantiomers. However, it is less sensitive than chromatographic methods and requires a relatively pure sample.[16][17]

Q2: Do I need to derivatize my 1-(3-Methoxyphenyl)ethanol sample for analysis? A2: It depends on the technique.

  • For GC: Derivatization is not strictly necessary but can be beneficial. Converting the alcohol to an ester (e.g., acetate or trifluoroacetate) can improve peak shape and sometimes enhance separation.[22]

  • For HPLC: Derivatization is generally not required for separation. However, if you are using a detector with poor sensitivity for alcohols (like a UV detector at low wavelengths where many solvents interfere), derivatizing with a chromophore (e.g., benzoyl chloride) can significantly improve detection limits.[22]

  • For NMR: Derivatization with a CDA is a common strategy to ensure large, clear separation of signals for accurate integration.[18]

Q3: How do I validate my analytical method for ee determination? A3: Method validation ensures the reliability of your results and is crucial in a regulated environment. Key validation parameters include:[23]

  • Specificity/Selectivity: Demonstrate that the method can resolve the enantiomers from each other and from any impurities or related substances.

  • Linearity: Show that the peak area ratio of the enantiomers is linear across a range of ee values. This is typically done by preparing mixtures of known enantiomeric composition.

  • Accuracy: Verify how close your measured ee value is to the true value. This is also assessed using samples of known enantiomeric composition.

  • Precision: Assess the repeatability of the measurement on the same sample and the intermediate precision (e.g., on different days or with different analysts).

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the minor enantiomer that can be reliably quantified in the presence of the major enantiomer.

Q4: Can I determine the absolute configuration (R vs. S) using these methods? A4: Not directly without a reference standard. Chromatographic and NMR methods separate enantiomers, but they do not inherently identify which peak or signal corresponds to the R or S enantiomer. To assign absolute configuration, you must analyze a sample of a known, pure enantiomer (an authentic standard) under the same conditions to identify its retention time or chemical shift.[18]

References

  • A Researcher's Guide to Validating Enantiomeric Excess in Asymmetric Aldol Reactions - Benchchem.
  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy | Analytical Chemistry - ACS Publications.
  • Enantioselective chiral sorption of 1-phenylethanol by homochiral 1D coordination polymers - Inorganic Chemistry Frontiers (RSC Publishing).
  • On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U - NIH.
  • Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers - Benchchem.
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Education.
  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM) - ResearchGate.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase - ResearchGate.
  • Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - NIH.
  • Chiral Chromatography Frequently Asked Questions - Sigma-Aldrich.
  • NMR determination of enantiomeric excess - ResearchGate.
  • This compound | 120523-12-8 | Benchchem.
  • A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%) - Benchchem.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI.
  • Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents - SciELO.
  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC - NIH.
  • 3 - Supporting Information.
  • Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC - NIH.
  • Trouble with chiral separations - May 20 2020 - Chromatography Today.
  • Optical Purity and Enantiomeric Excess - Master Organic Chemistry.
  • (S)-1-Phenylethanol | Chiral Alcohol | For Research Use - Benchchem.
  • HPLC issues with racemic sample- where is the 2. enantiomer? - Reddit.
  • Parallel Kinetic Resolution of 1-Phenylethanol Using Quasi-Enantiomeric Active Esters Elliot Coulbeck and Jason Eames* - Sciforum.
  • Chiral HPLC analysis. HPLC elution profiles after the reaction of the... - ResearchGate.
  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - NIH.
  • (+-)-1-(3-Methoxyphenyl)ethanol | C9H12O2 | CID 90902 - PubChem.
  • Supporting Information - The Royal Society of Chemistry.
  • Efficient method development for chiral separation by using CHIRAL ART columns.
  • Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent - PubMed Central.
  • Validation of Analytical Methods: A Review - Gavin Publishers.
  • A Guide to the Analysis of Chiral Compounds by GC.
  • Effect of mobile phase additive on chiral separation | Request PDF - ResearchGate.
  • Chiral HPLC Separations - Phenomenex.
  • determination-of-enantiomeric-excess-and-diastereomeric-excess-via-optical-methods-application-to-methyl-hydroxy-carboxylic-acids - Ask this paper | Bohrium.
  • Enantiomeric Excess (ee) and Specific Rotation Practice Problems - Chemistry Steps.
  • Chiral Drug Analysis in Forensic Chemistry: An Overview - MDPI.
  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC - NIH.
  • 1-(3-METHOXY-PHENYL)-ETHANOL | 23308-82-9 - ChemicalBook.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Rapid determination of enantiomeric excess: a focus on optical approaches - Chemical Society Reviews (RSC Publishing).
  • Strategies for Chiral HPLC Method Development - Sigma-Aldrich.
  • Question: Your 1-(3-methoxyphenyl) ethanol was enriched in one enantiomer. - Chegg.
  • (1S)-1-(3-methoxyphenyl)ethanol | SCBT.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • CHIRAL Handbook - BGB Analytik.
  • Technical Support Center: Chiral Separation of 3-Methoxy-2-butanol Isomers - Benchchem.

Sources

Preventing racemization of (R)-1-(3-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-1-(3-Methoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for preventing the racemization of this valuable chiral building block. The following question-and-answer format addresses common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a decrease in the enantiomeric excess (ee) of my this compound sample during my reaction workup. What could be the cause?

A1: The loss of enantiomeric purity, or racemization, in this compound is most commonly due to the formation of a planar, achiral carbocation intermediate at the benzylic position.[1][2] This is particularly prevalent under acidic conditions. The methoxy group on the phenyl ring, being an electron-donating group, further stabilizes this carbocation, making the compound susceptible to racemization.

Core Mechanism of Racemization:

Under acidic conditions, the hydroxyl group is protonated, forming a good leaving group (water). Departure of water generates a planar carbocation. The nucleophile (water in this case) can then attack from either face of the planar carbocation with equal probability, leading to a racemic mixture of the (R) and (S) enantiomers.

Racemization_Mechanism cluster_0 Acid-Catalyzed Racemization R_Alcohol This compound Protonated_Alcohol Protonated Alcohol R_Alcohol->Protonated_Alcohol +H+ Racemic_Mixture Racemic Mixture R_Alcohol->Racemic_Mixture Protonation Protonation (+H+) Carbocation Planar Carbocation (Achiral) Protonated_Alcohol->Carbocation -H2O Loss_of_H2O Loss of H2O Carbocation->R_Alcohol +H2O (attack from other face) S_Alcohol (S)-1-(3-Methoxyphenyl)ethanol Carbocation->S_Alcohol +H2O (attack from one face) Nucleophilic_Attack Nucleophilic Attack (+H2O) S_Alcohol->Racemic_Mixture

Caption: Acid-catalyzed racemization of a chiral benzylic alcohol.

Troubleshooting Steps:

  • Avoid Strong Acids: Do not use strong acids (e.g., HCl, H2SO4) in your workup or purification steps.[2] If an acidic wash is necessary, use a dilute solution of a weak acid (e.g., citric acid, NH4Cl) and minimize contact time.

  • Temperature Control: Perform all manipulations at low temperatures (0 °C to room temperature) to minimize the rate of carbocation formation.[3][4]

  • Solvent Choice: Use non-polar, aprotic solvents during extraction and chromatography to disfavor the formation of ionic intermediates.

Q2: How can I protect the chiral center of this compound from racemization during a subsequent synthetic step that requires harsh conditions?

A2: Protecting the hydroxyl group is a crucial strategy to prevent racemization. By converting the alcohol into a more robust functional group, you can shield the chiral center from reaction conditions that would otherwise lead to loss of stereochemical integrity. The most common and effective protecting groups for alcohols are silyl ethers.[5][6][7]

Recommended Protecting Groups:

Protecting GroupReagents for ProtectionConditions for DeprotectionStability
tert-Butyldimethylsilyl (TBS) TBS-Cl, Imidazole, DMFTBAF, THF or HF/PyridineStable to most bases, mild acids, and many oxidizing/reducing agents.
Triisopropylsilyl (TIPS) TIPS-Cl, Imidazole, DMFTBAF, THFMore sterically hindered and thus more stable to acidic conditions than TBS.
tert-Butyldiphenylsilyl (TBDPS) TBDPS-Cl, Imidazole, DMFTBAF, THFVery robust; stable to a wide range of conditions.

Experimental Protocol: TBS Protection of this compound

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add imidazole (2.5 eq) to the solution and stir until it dissolves. Cool the mixture to 0 °C in an ice bath.

  • Silylation: Add tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 eq) portion-wise to the cooled solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench with saturated aqueous NaHCO3 solution and extract with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protection_Workflow Start This compound Step1 Dissolve in Anhydrous DMF Start->Step1 Step2 Add Imidazole Step1->Step2 Step3 Cool to 0 °C Step2->Step3 Step4 Add TBS-Cl Step3->Step4 Step5 Warm to RT and Stir Step4->Step5 Step6 Monitor by TLC Step5->Step6 Step7 Aqueous Workup Step6->Step7 Step8 Purify by Chromatography Step7->Step8 End TBS-protected Alcohol Step8->End

Caption: Workflow for TBS protection of the chiral alcohol.

Q3: I need to purify my this compound sample. Which purification techniques are least likely to cause racemization?

A3: The choice of purification method is critical to maintaining the enantiomeric purity of your compound. Techniques that involve acidic conditions or high temperatures should be avoided.

Recommended Purification Methods:

  • Flash Column Chromatography: This is the preferred method for purifying chiral alcohols.

    • Stationary Phase: Use standard silica gel. Avoid acidic or basic alumina.

    • Mobile Phase: Employ neutral solvent systems, such as mixtures of hexanes and ethyl acetate. Avoid adding acidic or basic modifiers like acetic acid or triethylamine unless absolutely necessary and validated not to cause racemization.

  • Crystallization: If your compound is a solid or can be derivatized to a crystalline solid, crystallization can be an excellent method for purification and even enhancement of enantiomeric excess.

  • Preparative Chiral HPLC: For the highest purity and separation of enantiomers, preparative chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.[8][9]

Techniques to Avoid:

  • Distillation: High temperatures during distillation can promote racemization. If distillation is unavoidable, use a high-vacuum system to lower the boiling point.

  • Preparative TLC on Untreated Plates: The silica on some preparative TLC plates can be slightly acidic, which may cause racemization of sensitive compounds.

Q4: What are the optimal storage conditions for this compound to ensure long-term stereochemical stability?

A4: Proper storage is essential to prevent the degradation and racemization of your chiral alcohol over time.

Storage Recommendations:

  • Temperature: Store the compound at low temperatures, preferably in a refrigerator (2-8 °C) or freezer (-20 °C).

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Benzyl alcohols can be susceptible to air oxidation.[10]

  • Container: Use a well-sealed, amber glass vial to protect from light and moisture.

  • Solvent: If stored in solution, use a non-polar, aprotic solvent. However, storage as a neat, crystalline solid is often preferred for long-term stability. For solutions, high-quality benzyl alcohol can be used as a storage solution.[11]

References

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization - YouTube. (2024).
  • Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols | The Journal of Organic Chemistry - ACS Publications. (2022).
  • Alcohol Protecting Groups. (n.d.).
  • Deracemization of sec-Alcohols through Sequential Application of C. albicans and Ketoreductases - SciELO. (2018).
  • 19.11: Racemization - Chemistry LibreTexts. (2021).
  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases - MDPI. (n.d.).
  • Benzyl alcohol synthesis by benzylic substitution - Organic Chemistry Portal. (n.d.).
  • Racemization of enantiopure secondary alcohols by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase - PubMed. (2013).
  • Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) - Suzhou Highfine Biotech. (2024).
  • Protecting Groups For Alcohols - Master Organic Chemistry. (2015).
  • This compound | 120523-12-8 | Benchchem. (n.d.).
  • Protecting group - Wikipedia. (n.d.).
  • Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution - ETH Research Collection. (n.d.).
  • Protecting Groups For Alcohols - Chemistry Steps. (n.d.).
  • Synthesis of Benzylic Alcohols by C–H Oxidation | Journal of the American Chemical Society. (2019).
  • Innovations in Chiral Purification: Exploring Techniques and Future Potential. (2025).
  • Treated with HI and losing H2O, chiral derivatives of benzyl alcohol generate benzyl iodides... - Homework.Study.com. (n.d.).
  • Chiral Resolution Techniques. (n.d.).
  • Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G. (2023).
  • EP0779261A1 - Continuous process for racemization of benzylic alcohols, ethers, and esters by solid acid catalyst - Google Patents. (n.d.).
  • Understanding benzyl alcohol aggregation by chiral modification: the pairing step. (2020).
  • RACEMIZATION OF (S) AND/OR (R)-3-(DIMETHYLAMINO)-1-(3-METHOXYPHENYL)-2-METHYLPROPAN-1 - Googleapis.com. (2021).
  • Role of Additives during Deracemization Using Temperature Cycling - PMC - NIH. (n.d.).
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023).
  • Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. (n.d.).
  • Mechanistic Aspects on Cyclopentadienylruthenium Complexes in Catalytic Racemization of Alcohols | Accounts of Chemical Research - ACS Publications. (2013).
  • Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster - MDPI. (n.d.).
  • Chiral and Achiral Compounds Purification - Neopharm Labs. (n.d.).
  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed. (2019).
  • Racemization of Carbonyl Compounds - AK Lectures. (2016).
  • Stereochemical editing: Catalytic racemization of secondary alcohols and amines. (n.d.).
  • Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem. (n.d.).
  • Organic synthesis - Wikipedia. (n.d.).
  • Racemization - Wikipedia. (n.d.).
  • Use of benzyl alcohol as a shipping and storage solution for chromatography media - Cytiva. (2020).
  • Minimizing racemization during the synthesis of chiral "3-Amino-1,1-diethoxypropan-2-ol" - Benchchem. (n.d.).
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.).
  • Chiral separation of amino-alcohols using extractant impregnated resins - PubMed. (n.d.).
  • Conversion of ( ± )1-(p-methoxyphenyl)-ethanol during 24 h reaction... - ResearchGate. (n.d.).
  • 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (2023).
  • EP1215197B1 - Method for the racemisation of optically active amines - Google Patents. (n.d.).

Sources

Technical Support Center: Asymmetric Hydrogenation of 3-Methoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the asymmetric hydrogenation of 3-methoxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to diagnose and resolve common issues, particularly those related to catalyst poisoning and deactivation. Our approach is rooted in explaining the "why" behind experimental observations and providing actionable, field-proven solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered during the asymmetric hydrogenation of 3-methoxyacetophenone.

Q1: My reaction has stalled or shows low conversion. What are the likely causes?

A stalled or low-conversion reaction is one of the most frequent issues. The primary culprits are typically related to catalyst deactivation or suboptimal reaction conditions. Key factors to investigate include:

  • Catalyst Poisoning: The catalyst's active sites can be blocked or irreversibly altered by impurities in the substrate, solvent, or hydrogen gas.[1][2]

  • Poor Hydrogen Mass Transfer: Inadequate stirring or insufficient hydrogen pressure can limit the availability of hydrogen at the catalytic centers.

  • Incorrect Catalyst Loading or Handling: Using too little catalyst or exposing it to air for extended periods can lead to reduced activity.

  • Suboptimal Temperature or Pressure: The reaction kinetics are sensitive to these parameters. Deviation from the optimal range can significantly slow down the reaction.

Q2: What are the most common catalyst poisons for Ruthenium- and Rhodium-based catalysts used in this reaction?

Both Ruthenium and Rhodium catalysts, commonly employed for this transformation, are susceptible to a range of chemical poisons.[3] Awareness of these is the first step in prevention.

  • Sulfur Compounds: Thiophenes, mercaptans, and hydrogen sulfide are notorious poisons that strongly bind to the metal center, leading to irreversible deactivation.[3][4] These can be present as impurities in the substrate or solvents.

  • Carbon Monoxide (CO): CO can compete with the substrate for coordination to the metal center and form stable, inactive metal-carbonyl complexes.[3][5]

  • Nitrogen-Containing Heterocycles: Pyridine and related compounds can act as strong ligands, competitively inhibiting the substrate from binding to the catalyst.[3][6]

  • Halogenated Compounds: Residual halides from the synthesis of the substrate or catalyst precursor can alter the electronic properties of the catalyst.[3]

  • Heavy Metals: Metals like mercury, lead, and arsenic can deposit on the catalyst's active sites, physically blocking them.[1][7]

  • Water: While not always a poison, excess water can lead to the oxidation of the active metal or promote catalyst sintering.[8]

Q3: My conversion is high, but the enantioselectivity (e.e.) is poor. What could be the reason?

Achieving high conversion without the desired stereocontrol points towards issues with the chiral environment of the catalyst or the reaction conditions.

  • Ligand Degradation: The chiral ligand responsible for inducing asymmetry may have degraded due to impurities or harsh reaction conditions.

  • Incorrect Base Concentration: For many Ru-diamine catalysts, the concentration of the base is crucial for both activity and enantioselectivity.[9]

  • Reaction Temperature: Higher temperatures can sometimes lead to a decrease in enantioselectivity by allowing for less-ordered transition states.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst-substrate interactions and, consequently, the stereochemical outcome.

Q4: Can a poisoned catalyst be regenerated?

The reversibility of catalyst poisoning depends on the nature of the poison.[3]

  • Reversible Poisoning: Weakly adsorbed poisons can sometimes be removed by washing the catalyst or by applying a mild thermal treatment under an inert atmosphere.

  • Irreversible Poisoning: Strongly chemisorbed poisons like sulfur compounds often lead to permanent deactivation, making regeneration difficult and often impractical in a laboratory setting.[3][10] In some industrial settings, high-temperature oxidation followed by reduction can regenerate certain catalysts.[10][11]

Part 2: Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to diagnosing and resolving specific experimental issues.

Issue 1: Reaction Fails to Initiate or Stalls Prematurely

A lack of reactivity is a critical issue that requires a systematic investigation.

Start Reaction Stalled/No Conversion Check_Poisons Potential Catalyst Poisoning? Start->Check_Poisons Check_Conditions Suboptimal Reaction Conditions? Check_Poisons->Check_Conditions No Analyze_Substrate Analyze Substrate/Solvent for Impurities (GC-MS, ICP-MS) Check_Poisons->Analyze_Substrate Yes Check_Reagents Reagent Integrity Issue? Check_Conditions->Check_Reagents No Optimize_Conditions Optimize T, P, Stirring Rate Check_Conditions->Optimize_Conditions Yes Verify_Catalyst Verify Catalyst Activity with a Standard Substrate Check_Reagents->Verify_Catalyst Catalyst? Verify_H2 Check H2 Source and Pressure Check_Reagents->Verify_H2 H2? Purify_Substrate Purify Substrate/Solvent (e.g., column chromatography, distillation) Analyze_Substrate->Purify_Substrate

Caption: Diagnostic workflow for stalled reactions.

Potential Cause Underlying Reason Recommended Action & Protocol
Catalyst Poisoning Impurities from the substrate, solvent, or gas stream are deactivating the catalyst. Sulfur, nitrogen, and halide compounds are common culprits.[1][3]Action: Purify all reagents. Protocol: See Protocol 1: Substrate and Solvent Purification.
Poor Hydrogen Availability Insufficient hydrogen pressure or poor gas-liquid mass transfer due to inadequate stirring.Action: Increase stirring speed and ensure a leak-free system. Protocol: Purge the reactor thoroughly with hydrogen multiple times before pressurizing. Use a certified high-purity hydrogen source.
Catalyst Handling Error The catalyst, particularly in its active form, may be air-sensitive. Prolonged exposure to air can lead to oxidation and deactivation.Action: Handle the catalyst under an inert atmosphere (glovebox or Schlenk line).
Incorrect Reaction Setup Leaks in the hydrogenation apparatus prevent maintaining the required hydrogen pressure.Action: Perform a leak test on the reactor before starting the reaction.
Issue 2: Inconsistent Enantioselectivity

Variable e.e. values from batch to batch are often traced to subtle changes in the reaction environment.

Inconsistent_ee Inconsistent Enantioselectivity Base_Conc Base Concentration Fluctuations Inconsistent_ee->Base_Conc Temp_Control Poor Temperature Control Inconsistent_ee->Temp_Control Solvent_Quality Variable Solvent Quality (e.g., water content) Inconsistent_ee->Solvent_Quality Ligand_Integrity Chiral Ligand Degradation Inconsistent_ee->Ligand_Integrity

Caption: Factors influencing inconsistent enantioselectivity.

Potential Cause Underlying Reason Recommended Action & Protocol
Variable Base Concentration The formation of the active catalytic species is often base-dependent. Inconsistent amounts of base will alter the catalyst structure and its chiral environment.[9]Action: Use a freshly prepared, accurately titrated solution of the base.
Temperature Fluctuations Enantioselectivity is temperature-dependent. Higher temperatures can provide enough energy to overcome the desired lower-energy transition state, leading to the formation of the undesired enantiomer.Action: Use a temperature-controlled reaction vessel (e.g., oil bath, cryostat) and monitor the internal reaction temperature.
Solvent Impurities Trace amounts of water or other coordinating impurities in the solvent can interfere with the catalyst-substrate interaction.Action: Use freshly distilled or anhydrous grade solvents. Protocol: See Protocol 1: Substrate and Solvent Purification.
Ligand Decomposition The chiral ligand may be unstable under the reaction conditions, especially in the presence of certain impurities.Action: Source high-purity ligands and store them under an inert atmosphere. Consider screening alternative, more robust ligands if the problem persists.

Part 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for key troubleshooting and preventative measures.

Protocol 1: Substrate and Solvent Purification

Objective: To remove potential catalyst poisons from the 3-methoxyacetophenone substrate and the reaction solvent.

Materials:

  • 3-methoxyacetophenone (as received)

  • Reaction solvent (e.g., Methanol, Isopropanol)

  • Silica gel for column chromatography

  • Activated carbon

  • Anhydrous sodium sulfate or magnesium sulfate

  • Distillation apparatus

Procedure:

  • Substrate Purification (Column Chromatography): a. Prepare a silica gel column using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). b. Dissolve the crude 3-methoxyacetophenone in a minimal amount of the eluent. c. Load the solution onto the column and elute, collecting the fractions containing the pure product. d. Combine the pure fractions and remove the solvent under reduced pressure.

  • Solvent Purification (Distillation and Drying): a. If using a standard grade solvent, reflux it over a suitable drying agent (e.g., magnesium turnings for methanol) for 2-4 hours. b. Distill the solvent under an inert atmosphere (Nitrogen or Argon) and collect the fraction boiling at the correct temperature. c. Store the purified solvent over molecular sieves in a sealed container under an inert atmosphere.

  • Alternative Purification (Activated Carbon Treatment): a. For removing non-polar impurities and some color, dissolve the substrate in a suitable solvent. b. Add a small amount of activated carbon (approx. 1-2% w/w) and stir the mixture for 30-60 minutes. c. Filter the mixture through a pad of celite to remove the carbon. d. Remove the solvent under reduced pressure.

Protocol 2: Analytical Detection of Potential Poisons

Objective: To identify and quantify common catalyst poisons in the substrate or solvent.

Methodologies:

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Application: Ideal for identifying volatile organic impurities, including sulfur-containing compounds like thiophenes and mercaptans.[1][12]

    • Sample Preparation: Dilute the substrate or solvent in a high-purity solvent (e.g., hexane) and inject it into the GC-MS.

    • Analysis: Compare the resulting mass spectra with library data to identify unknown peaks.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption (AA):

    • Application: Highly sensitive methods for detecting trace amounts of heavy metal poisons (e.g., Pb, Hg, As).[2][7]

    • Sample Preparation: The sample typically requires digestion in strong acid to bring the metals into solution.

    • Analysis: The instrument measures the concentration of specific elements, providing a quantitative result.

  • X-ray Photoelectron Spectroscopy (XPS):

    • Application: A surface-sensitive technique that can be used to analyze the elemental composition and chemical state of a recovered catalyst, providing direct evidence of poisoning.[1][13]

    • Sample Preparation: The spent catalyst is carefully isolated from the reaction mixture, washed, and dried under vacuum.

    • Analysis: XPS analysis can reveal the presence of elements like S, Cl, or N on the catalyst surface.

References

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024).
  • Catalyst poisoning issues with Ruthenium trinitrate-derived catalysts. Benchchem.
  • Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. (2018). Molecules, 23(9), 2292. A study on catalyst deactivation in a related system, highlighting the role of base concentration. [Link]

  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. (2010). Proceedings of the Japan Academy, Series B, 86(3), 187-204. A review on the development of Ru-based catalysts for asymmetric ketone hydrogenation. [Link]

  • How to detect catalyst poisoning in hydrotreaters. (2025). Patsnap Eureka.
  • Catalyst Poisoning Testing. Intertek. A service page describing various analytical techniques for identifying catalyst poisons. [Link]

  • Method for regenerating and hydrogenation catalyst. (2013). Google Patents, US20130316893A1.
  • Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. (2019). Organometallics, 38(4), 838-848. A study on the deactivation pathways of Noyori-type catalysts. [Link]

  • Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. (2012). LCGC North America, 30(5), 412-419. An article on the use of GC-MS for detecting catalyst poisons. [Link]

  • Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts. (2004). Proceedings of the National Academy of Sciences, 101(15), 5356-5361. A review on the design of efficient asymmetric hydrogenation catalysts. [Link]

  • Catalyst Deactivation, Poisoning and Regeneration. (2020). Catalysts, 10(11), 1339. An editorial for a special issue on catalyst deactivation and regeneration. [Link]

  • Mechanisms of Catalyst Poisoning in Industrial Methanol Plants. (2025). ResearchGate. A conference paper discussing analytical techniques for studying catalyst poisoning. [Link]

  • Poisoned catalyst regeneration using the high-temperature oxidation... (2021). ResearchGate. A figure from a research article showing a regeneration cycle for a poisoned catalyst. [Link]

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation... (2022). Catalysts, 12(12), 1545. A study on the deactivation and regeneration of palladium catalysts. [Link]

  • Asymmetric hydrogenation of O-/N-functional group substituted arenes. (2018). Organic & Biomolecular Chemistry, 16(1), 14-25. A feature article on the asymmetric hydrogenation of functionalized arenes. [Link]

  • Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. (2025). Accounts of Chemical Research. A review on the asymmetric hydrogenation of β-ketoesters. [Link]

  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. (2021). Catalysts, 11(7), 834. A study on the poisoning of rhodium catalysts by nitrogen-containing compounds. [Link]

  • Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. (2018). Organometallics, 37(24), 4561-4583. A review on the challenges and successes in asymmetric hydrogenation. [Link]

  • Unravelling the Mechanism of the Asymmetric Hydrogenation of Acetophenone by [RuX2(diphosphine)(1,2-diamine)] Catalysts. (2007). Journal of the American Chemical Society, 129(28), 8716-8717. A computational study on the mechanism of a related reaction. [Link]

  • Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. (2022). STAR Protocols, 3(2), 101375. A detailed experimental protocol for a related asymmetric hydrogenation. [Link]

  • Asymmetric hydrogenation of functionalized olefins. (2021). Request PDF on ResearchGate. A review on the asymmetric hydrogenation of olefins. [Link]

  • CO Poisoning of Ru Catalysts in CO2 Hydrogenation under Thermal and Plasma Conditions... (2022). ACS Catalysis, 12(15), 9202-9212. A study on CO poisoning of Ruthenium catalysts. [Link]

  • Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols. (2009). University of Liverpool. A review on asymmetric transfer hydrogenation in water. [Link]

  • Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand. (2007). Organic Process Research & Development, 11(3), 598-603. A kinetic study of a related reaction. [Link]

  • Asymmetric hydrogenation of acetophenone. (2012). ResearchGate. A diagram from a publication on the asymmetric hydrogenation of acetophenone. [Link]

  • Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. (2013). Molecules, 18(6), 7049-7074. A review on the practical aspects and mechanism of asymmetric hydrogenation. [Link]

  • Catalyst regeneration via reduction with hydrogen. (2003). Google Patents, US6632765B1.
  • asymmetric-hydrogenation-2015.pdf. A document providing an overview of asymmetric hydrogenation. [Link]

  • Asymmetric hydrogenation. Wikipedia. An overview of asymmetric hydrogenation. [Link]

  • High-Throughput Experimentation-Enabled Asymmetric Hydrogenation. (2022). Accounts of Chemical Research, 55(23), 3369-3382. A review on the use of high-throughput experimentation in asymmetric hydrogenation. [Link]

  • Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor. (2025). ResearchGate. An abstract of a study on catalyst poisoning by amine products. [Link]

  • The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. A presentation on the basics of heterogeneous catalytic hydrogenation. [Link]

  • Immobilized Rh, Ru, Pd and Ni complexes as catalysts in the hydrogenation of cyclohexene. (2002). CONICET. A study on immobilized catalysts for hydrogenation. [Link]

  • Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. (2021). ACS Catalysis, 11(1), 476-497. A review on recent advances in stereoselective hydrogenation. [Link]

  • Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. (2019). Catalysts, 9(12), 1018. A study on the effect of solvents in transfer hydrogenation. [Link]

  • What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? Axens. An industry perspective on catalyst deactivation by sulfur compounds. [Link]

  • Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. (2015). Molecules, 20(2), 2686-2699. A study on the asymmetric hydrogenation of a different heterocyclic system. [Link]

  • Iron-Catalyzed Transfer Hydrogenation of Allylic Alcohols with Isopropanol. (2020). The Journal of Organic Chemistry, 85(15), 9877-9884. A study on iron-catalyzed transfer hydrogenation. [Link]

  • Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. (2024). Organic Letters. A recent publication on the asymmetric hydrogenation of nitrogen-containing heteroaromatics. [Link]

  • Enantioselective Hydrogenation of Olefins: Introduction to Asymmetric Catalysis. (2025). YouTube. An educational video on the principles of asymmetric catalysis. [Link]

  • Asymmetric hydrogenation of 4-methoxyacetophenone over Pt/TiO2 catalysts modified with chinchonidine. (2002). ResearchGate. A study on the asymmetric hydrogenation of a related substrate. [Link]

  • Iridium‐Catalyzed Asymmetric Hydrogenation of 2,3‐Diarylallyl Amines with a Threonine‐Derived P‐Stereogenic Ligand for the Synthesis of Tetrahydroquinolines and Tetrahydroisoquinolines. (2020). Angewandte Chemie International Edition, 59(41), 18131-18136. A study on iridium-catalyzed asymmetric hydrogenation. [Link]

Sources

Technical Support Center: Purification of (R)-1-(3-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (R)-1-(3-Methoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this versatile chiral building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route. If you are synthesizing this compound via the asymmetric reduction of 3-methoxyacetophenone, the most common impurities include:

  • Unreacted 3-methoxyacetophenone: The starting ketone for the reduction.

  • The undesired (S)-enantiomer: Incomplete enantioselectivity of the catalyst will result in the presence of the (S)-1-(3-Methoxyphenyl)ethanol.

  • Solvent and reagent residues: Residual solvents from the reaction and work-up, as well as any remaining reducing agents or catalyst ligands.

  • By-products from the reducing agent: For example, if using a borohydride reagent, borate esters may be formed.

It's also worth noting that 1-(3-Methoxyphenyl)ethanol is a known impurity in the synthesis of the drug Rivastigmine.[1][2]

Q2: I have a racemic mixture of 1-(3-Methoxyphenyl)ethanol. What are my options for isolating the (R)-enantiomer?

A2: You have several effective strategies for resolving a racemic mixture of 1-(3-Methoxyphenyl)ethanol:

  • Enzymatic Kinetic Resolution: This method utilizes an enzyme that selectively acylates or oxidizes one enantiomer, allowing for the separation of the unreacted enantiomer. For instance, an oxidative kinetic resolution can be employed to selectively oxidize the (S)-enantiomer to the corresponding ketone, leaving the desired (R)-enantiomer unreacted.[3]

  • Diastereomeric Salt Formation and Fractional Crystallization: This classical resolution technique involves reacting the racemic alcohol with a chiral resolving agent, such as an enantiomerically pure acid, to form diastereomeric esters. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[3][]

  • Chiral Preparative Chromatography (HPLC or SFC): High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) can effectively separate the enantiomers.[][6][7] SFC is often considered a greener and faster alternative to HPLC.[6]

Q3: When should I choose chiral chromatography over classical resolution or enzymatic methods?

A3: The choice of method depends on several factors including the scale of your purification, available equipment, cost, and the desired purity.

  • Chiral Chromatography (HPLC/SFC): This is an excellent choice for analytical to semi-preparative scales, and it can provide very high enantiomeric purity.[][6] It is often the fastest method for obtaining a small amount of highly pure material. However, scaling up can be expensive due to the cost of the chiral stationary phase and solvent consumption.[6]

  • Classical Resolution (Diastereomeric Crystallization): This method is often more cost-effective for large-scale production. However, it can be more time-consuming to develop and optimize the crystallization conditions. The yields can also be lower than 50% for the desired enantiomer in a single step.[]

  • Enzymatic Resolution: This can be a highly selective and environmentally friendly option. It can be cost-effective, especially if the enzyme can be recycled. However, it requires screening for a suitable enzyme and optimization of reaction conditions (pH, temperature, solvent). A study on the deracemization of sec-alcohols has shown the preparation of this compound with 70% yield and 91% enantiomeric excess (ee).[8]

Troubleshooting Guides

Problem 1: Low Enantiomeric Excess (ee) After Asymmetric Synthesis

Possible Causes:

  • Suboptimal Catalyst Performance: The chiral catalyst may not be sufficiently active or selective under your reaction conditions.

  • Impure Starting Materials: Impurities in the 3-methoxyacetophenone or the reducing agent can poison the catalyst.

  • Incorrect Reaction Conditions: Temperature, pressure, and reaction time can all significantly impact the enantioselectivity.

Solutions:

  • Catalyst Screening: If possible, screen a variety of chiral catalysts to find the one that gives the best enantioselectivity for your substrate.

  • Purify Starting Materials: Ensure that your 3-methoxyacetophenone and any reagents are of high purity.

  • Optimize Reaction Conditions: Systematically vary the temperature, pressure, and reaction time to determine the optimal conditions for enantioselectivity.

  • Post-Reaction Enrichment: If you consistently obtain a moderate ee, you can use one of the resolution techniques mentioned in the FAQs to enrich the enantiomeric purity of your product.

Problem 2: Difficulty in Separating Diastereomeric Esters During Fractional Crystallization

Possible Causes:

  • Similar Solubilities: The diastereomeric esters may have very similar solubilities in the chosen solvent, making separation by crystallization difficult.

  • Formation of a Solid Solution: In some cases, the diastereomers may co-crystallize, forming a solid solution that is difficult to separate.

  • Oiling Out: The product may separate as an oil rather than a crystalline solid.[9]

Solutions:

  • Solvent Screening: Experiment with a wide range of solvents and solvent mixtures to find a system where the solubilities of the diastereomers are significantly different.[10][11]

  • Controlled Cooling: Slow and controlled cooling can promote the formation of well-defined crystals and improve separation.[12] Seeding the solution with a small crystal of the desired diastereomer can also be beneficial.

  • Recrystallization: Multiple recrystallization steps may be necessary to achieve high diastereomeric purity.[10]

  • Choice of Resolving Agent: If problems persist, consider using a different chiral resolving agent to form diastereomers with more distinct physical properties.

Problem 3: Poor Resolution or Peak Tailing in Chiral HPLC/SFC

Possible Causes:

  • Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not be suitable for resolving your enantiomers.

  • Suboptimal Mobile Phase: The composition of the mobile phase (solvents and additives) can greatly affect the separation.

  • Column Overload: Injecting too much sample can lead to poor peak shape and resolution.

  • Low Temperature: Cooler temperatures often enhance chiral recognition and improve resolution.[13]

Solutions:

  • CSP Screening: Screen a variety of CSPs (e.g., polysaccharide-based, Pirkle-type) to find the one that provides the best selectivity.[7]

  • Mobile Phase Optimization: Systematically vary the mobile phase composition. For normal phase, common mobile phases are hexane/isopropanol or hexane/ethanol.[13] For SFC, supercritical CO2 is used with a co-solvent like methanol or ethanol.[]

  • Optimize Flow Rate: Decreasing the flow rate can sometimes improve resolution.[14]

  • Temperature Control: If your HPLC/SFC system has a column thermostat, try running the separation at a lower temperature.

  • Sample Concentration: Reduce the concentration of your sample and/or the injection volume.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of (±)-1-(3-Methoxyphenyl)ethanol

This protocol is a conceptual guide based on the principles of oxidative kinetic resolution.[3]

Materials:

  • (±)-1-(3-Methoxyphenyl)ethanol

  • A suitable oxidase enzyme (e.g., from Candida albicans)[8]

  • Buffer solution (e.g., phosphate buffer, pH 7)

  • Organic solvent (e.g., ethyl acetate)

  • Sodium sulfate (anhydrous)

Procedure:

  • In a suitable reaction vessel, dissolve (±)-1-(3-Methoxyphenyl)ethanol in the buffer solution.

  • Add the oxidase enzyme to the solution.

  • Stir the reaction mixture at a controlled temperature (e.g., 30°C) and monitor the progress of the reaction by chiral GC or HPLC.

  • The reaction should be stopped when approximately 50% conversion is reached to maximize the yield and ee of the remaining (R)-alcohol.

  • Extract the reaction mixture with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting this compound by silica gel chromatography.[15]

Data Summary Table:

ParameterValue
Starting Material(±)-1-(3-Methoxyphenyl)ethanol
EnzymeOxidase (e.g., from C. albicans)
Expected ProductThis compound
Theoretical Max. Yield50%
Potential ee>90%[8]
Protocol 2: Purification by Chiral Preparative HPLC

This protocol provides a general workflow for chiral HPLC purification.

Materials:

  • Enantiomerically enriched or racemic 1-(3-Methoxyphenyl)ethanol

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Chiral HPLC column (e.g., Daicel Chiralpak IA or similar)[13]

Procedure:

  • Method Development (Analytical Scale):

    • Dissolve a small amount of the sample in the mobile phase.

    • Inject a small volume onto an analytical chiral HPLC column.

    • Screen different mobile phase compositions (e.g., varying ratios of hexane/isopropanol) to achieve baseline separation of the enantiomers.

    • Optimize the flow rate and temperature for the best resolution.

  • Scale-Up to Preparative HPLC:

    • Once an optimal analytical method is developed, scale it up to a preparative column with the same stationary phase.

    • Increase the injection volume and sample concentration.

    • Collect the fractions corresponding to the (R)-enantiomer.

  • Post-Purification:

    • Combine the fractions containing the pure (R)-enantiomer.

    • Remove the solvent under reduced pressure.

    • Confirm the purity and ee of the final product using the analytical chiral HPLC method.

Data Summary Table:

ParameterExample Condition
ColumnChiralpak IA
Mobile PhaseHexane:Ethanol (e.g., 90:10)
Flow Rate1.0 mL/min (analytical)
DetectionUV at 254 nm
Expected Purity>99% ee

Visualizations

Purification_Strategy_Selection start Start with Mixture of (R/S)-1-(3-Methoxyphenyl)ethanol check_ee Determine Enantiomeric Excess (ee) via Chiral GC/HPLC start->check_ee high_ee High ee (>90%)? check_ee->high_ee low_ee Low to Moderate ee? high_ee->low_ee No direct_purification Direct Purification high_ee->direct_purification Yes resolution_required Resolution Required low_ee->resolution_required Yes chromatography Chiral HPLC/SFC direct_purification->chromatography Small Scale crystallization Fractional Crystallization (Diastereomeric Esters) direct_purification->crystallization Large Scale resolution_required->chromatography Analytical/Prep Scale resolution_required->crystallization Large Scale enzymatic Enzymatic Kinetic Resolution resolution_required->enzymatic Biocatalytic Route final_product Pure this compound chromatography->final_product crystallization->final_product enzymatic->final_product

Caption: Decision tree for selecting a purification strategy.

Fractional_Crystallization_Workflow start Racemic (R/S)-Alcohol react React with Chiral Resolving Agent (e.g., (R)-Mandelic Acid) start->react diastereomers Mixture of Diastereomeric Esters (R,R) and (S,R) react->diastereomers dissolve Dissolve in Minimum Amount of Hot Solvent diastereomers->dissolve cool Slowly Cool to Induce Crystallization dissolve->cool filter Filter to Separate Less Soluble Diastereomer cool->filter less_soluble Less Soluble Diastereomer Crystals filter->less_soluble mother_liquor Mother Liquor with More Soluble Diastereomer filter->mother_liquor hydrolyze Hydrolyze Ester to Liberate Chiral Alcohol less_soluble->hydrolyze purified_alcohol Pure (R)-Alcohol hydrolyze->purified_alcohol

Caption: Workflow for purification by fractional crystallization.

References

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • RotaChrom. (2025, January 31). Innovations in Chiral Purification: Exploring Techniques and Future Potential. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Reddit. (2024, December 3). Chiral alcohol separation. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • Nasário, F. D., Moran, P. J. S., & Rodrigues, J. A. R. (2019). Deracemization of sec-Alcohols through Sequential Application of C. albicans and Ketoreductases. Journal of the Brazilian Chemical Society, 30(4), 772-779. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (n.d.). Ethanol. Retrieved from [Link]

  • LookChem. (n.d.). Cas 23308-82-9,1-(3-METHOXY-PHENYL)-ETHANOL. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • PubChem. (n.d.). (+-)-1-(3-Methoxyphenyl)ethanol. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2015, September 18). What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis?. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Catalysts for the Asymmetric Reduction of 3-Methoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 1-(3-methoxyphenyl)ethanol

The enantioselective reduction of prochiral ketones is a foundational transformation in modern organic synthesis, yielding chiral secondary alcohols that are vital building blocks for pharmaceuticals, agrochemicals, and fine chemicals.[1] The specific reduction of 3-methoxyacetophenone to produce optically active (S)- or (R)-1-(3-methoxyphenyl)ethanol is of considerable interest. This chiral alcohol is a versatile intermediate, notably utilized in the synthesis of various bioactive molecules and as a precursor for enantioselective acyl transfer catalysts.[2][3]

Achieving high enantioselectivity and yield is the primary challenge in this synthesis. The choice of catalyst is therefore critical, dictating not only the stereochemical outcome but also the economic and environmental viability of the process. This guide provides an in-depth comparison of the primary catalytic systems employed for this transformation: transition metal-catalyzed hydrogenation (primarily ruthenium and rhodium-based systems) and biocatalytic reduction using ketoreductases (KREDs). We will explore the mechanistic underpinnings, compare performance data, and provide detailed experimental protocols to assist researchers and process chemists in selecting the optimal method for their specific needs.

Overview and Comparison of Catalytic Systems

The asymmetric reduction of 3-methoxyacetophenone can be broadly categorized into two highly successful approaches: chemocatalysis with transition metal complexes and biocatalysis with enzymes.

  • Transition Metal Catalysis: This field is dominated by ruthenium (Ru) and rhodium (Rh) complexes featuring chiral ligands. These systems are renowned for their high turnover numbers (TONs) and excellent enantioselectivity across a wide range of ketone substrates.[4][5] The two main techniques are:

    • Asymmetric Hydrogenation (AH): Utilizes high-pressure hydrogen gas as the reductant.

    • Asymmetric Transfer Hydrogenation (ATH): Employs hydrogen donor molecules like 2-propanol or formic acid, which can be operationally simpler.[6]

  • Biocatalysis: This approach uses whole-cell microorganisms or isolated ketoreductase (KRED) enzymes. Biocatalysis is prized for its exceptional selectivity (often >99% ee) and mild, environmentally friendly reaction conditions (aqueous media, ambient temperature, and pressure).[7]

Performance Data Summary

The selection of a catalyst is a multi-faceted decision involving trade-offs between enantioselectivity, yield, reaction time, cost, and operational complexity. The following table summarizes representative performance data for various catalytic systems in the reduction of acetophenone derivatives, including 3-methoxyacetophenone.

Catalyst SystemTypeLigand/EnzymeReductantYield (%)ee (%)Key AdvantagesKey Disadvantages
Ru-BINAP/Diamine AH(S)-TolBINAP/(S,S)-DPENH₂ (gas)High (>95%)High (>98%)High TON/TOF, broad substrate scope.[8]Requires high-pressure equipment, expensive ligands.
RuCl ATH(S,S)-TsDPENHCOOH/NEt₃High (>95%)High (>98%)Operationally simple, no high-pressure H₂ needed.[6]Can be reversible, potentially lower TON than AH.[6]
Rh/Chiral Diphosphine AHJosiphos-typeH₂ (gas)High (>90%)High (>95%)Effective for various ketones and olefins.[5]Often requires higher catalyst loading vs. Ru systems.
Ketoreductase (KRED) Biocatalysise.g., Rhodotorula sp.Glucose (in situ NADPH regen.)>98%[9]>99%[9]Extremely high selectivity, green conditions, mild.[7]Substrate scope can be limited, potential for enzyme inhibition.
Whole Cells (Carrot/Celeriac) BiocatalysisNative KREDsCellular cofactors100%[10]100% (for S-isomer)[10]Inexpensive, readily available, sustainable.[11]Lower substrate concentration, longer reaction times.

Mechanistic Insights & Causality

Understanding the mechanism is key to rational catalyst selection and optimization.

Mechanism of Noyori-type Ruthenium Catalysts

The widely accepted mechanism for Noyori's bifunctional catalysts (e.g., Ru-BINAP/Diamine) involves an outer-sphere, concerted six-membered transition state.[8] It is termed "bifunctional" because both the metal center and the ligand participate directly in the hydrogen transfer.

  • Catalyst Activation: The Ru-dihalide precatalyst reacts with a base and hydrogen source (H₂ or isopropanol) to form the active Ru-hydride species.[8][12]

  • Substrate Interaction: The ketone's carbonyl oxygen forms a hydrogen bond with the N-H proton of the diamine ligand, while the carbonyl carbon interacts with the Ru-H hydride.

  • Hydride Transfer: This geometry creates a stable six-membered ring transition state through which the hydride and proton are transferred simultaneously to the ketone, generating the chiral alcohol.[8]

The chirality of the diphosphine (e.g., BINAP) and the diamine (e.g., DPEN) ligands creates a rigid and well-defined chiral pocket. This environment forces the prochiral ketone to approach from a specific face, leading to high enantiofacial discrimination.[13]

Workflow & Mechanism of Ru-Catalyzed Asymmetric Hydrogenation

G cluster_setup 1. Catalyst Activation cluster_cycle 2. Catalytic Cycle cluster_workup 3. Analysis Precatalyst RuCl₂(BINAP)(Diamine) ActiveCat [RuH(BINAP)(Diamine)]⁺ Precatalyst->ActiveCat H₂, Base Complex Ru-H-Substrate Complex (Outer Sphere) ActiveCat->Complex + Ketone Substrate 3-Methoxy- acetophenone TS Six-Membered Transition State Complex->TS Concerted H⁻/H⁺ Transfer Product (S)-1-(3-methoxyphenyl)ethanol TS->Product Release Product->ActiveCat Regeneration Analysis Purification & Chiral HPLC Analysis Product->Analysis

Caption: General workflow for Noyori-type asymmetric hydrogenation.

Mechanism of Biocatalytic Reduction

Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to alcohols. The mechanism relies on a hydride transfer from a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH).

  • Substrate Binding: The 3-methoxyacetophenone substrate binds to a specific pocket within the enzyme's active site. This pocket is inherently chiral due to the specific folding of the enzyme's amino acid chain.[11]

  • Cofactor Positioning: The NADPH cofactor binds adjacent to the substrate.

  • Hydride Transfer: The enzyme precisely positions the substrate so that the hydride from NADPH is delivered to only one face (either re or si) of the carbonyl carbon, while a proton is delivered to the carbonyl oxygen, often from a nearby acidic amino acid residue (e.g., Tyrosine).[11]

The enzyme's rigid structure acts as a "chiral mold," preventing the substrate from binding in an orientation that would lead to the formation of the undesired enantiomer. This accounts for the exceptionally high enantiomeric excesses often observed in biocatalysis.[10]

Experimental Protocols

The following protocols are representative examples and should be adapted and optimized based on available laboratory equipment and specific substrate batches.

Protocol 1: Asymmetric Transfer Hydrogenation (ATH) using a Ru Catalyst

This protocol is adapted from methodologies developed for Ru-diamine catalyzed transfer hydrogenations.[4][6]

Objective: To synthesize (S)-1-(3-methoxyphenyl)ethanol with high enantioselectivity.

Materials:

  • RuCl catalyst

  • 3-methoxyacetophenone

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, nitrogen/argon line)

Procedure:

  • Prepare the Hydrogen Source: In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine. Causality: This mixture serves as an efficient and irreversible hydrogen donor for the ATH reaction.[6]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the RuCl catalyst (e.g., 2.5 mg, 0.004 mmol, 0.1 mol%).

  • Add Reagents: Add anhydrous solvent (e.g., 5 mL). Then, add 3-methoxyacetophenone (e.g., 0.6 g, 4.0 mmol).

  • Initiate Reaction: Add the formic acid/triethylamine mixture (e.g., 1.0 mL) to the flask.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (or slightly elevated, e.g., 30-40 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by silica gel column chromatography. Determine the yield and analyze the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

Protocol 2: Biocatalytic Reduction using Whole Cells (Carrot Root)

This protocol is a simplified representation of known whole-cell bioreductions which leverage the native KREDs in plant tissues.[10][11]

Objective: To synthesize (S)-1-(3-methoxyphenyl)ethanol using a sustainable biocatalyst.

Materials:

  • Fresh carrots (Daucus carota)

  • 3-methoxyacetophenone

  • Distilled water

  • Erlenmeyer flask

  • Shaker incubator (optional, but recommended)

Procedure:

  • Biocatalyst Preparation: Thoroughly wash and peel fresh carrots. Finely grate or blend the carrot root (e.g., 50 g) to maximize surface area. Causality: Comminuting the plant tissue releases the enzymes (KREDs) and cofactors necessary for the reduction.

  • Reaction Setup: Transfer the carrot pulp to a 250 mL Erlenmeyer flask. Add distilled water (e.g., 100 mL) to create a slurry.

  • Add Substrate: Add 3-methoxyacetophenone (e.g., 100 mg) to the flask. It is often beneficial to dissolve the substrate in a minimal amount of a water-miscible co-solvent like ethanol or DMSO before adding to the aqueous slurry.

  • Incubation: Stopper the flask and place it on an orbital shaker at room temperature (e.g., 25-30 °C) for 24-72 hours. Causality: The extended reaction time is necessary for the biological system to carry out the reduction and regenerate the required NADPH cofactor.

  • Reaction Monitoring: Periodically take a small aliquot of the reaction mixture, extract with ethyl acetate, and analyze by TLC to monitor the disappearance of the starting ketone.

  • Work-up: After the reaction is complete, filter the mixture to remove the plant solids. Saturate the aqueous filtrate with NaCl and extract with ethyl acetate (3 x 50 mL).

  • Analysis: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify and analyze the product as described in Protocol 1. The (S)-enantiomer is typically the major product from carrot root reduction.[10][14]

Conclusion and Outlook

Both transition metal catalysis and biocatalysis offer highly effective routes for the asymmetric reduction of 3-methoxyacetophenone.

  • Ruthenium and Rhodium catalysts provide rapid, high-yield, and highly enantioselective transformations with broad applicability, making them ideal for large-scale industrial synthesis where process optimization and high throughput are critical.[4] The development of more efficient ligands and robust transfer hydrogenation protocols continues to make these methods more accessible and cost-effective.

  • Biocatalysis , using either isolated ketoreductases or whole cells, represents the pinnacle of enantioselectivity, often achieving nearly perfect ee values under exceptionally mild and green conditions.[7][10] While traditionally limited by lower substrate loading and longer reaction times, modern enzyme engineering and process optimization are rapidly overcoming these hurdles, positioning biocatalysis as a powerful and sustainable alternative for the production of high-value chiral alcohols.

The ultimate choice of catalyst will depend on the specific requirements of the project, balancing the need for speed, scale, and cost against the paramount importance of stereochemical purity and environmental impact.

References

  • Noyori, R. (2021). Noyori Asymmetric Hydrogenation. Organic Chemistry - YouTube.
  • Ohkuma, T., & Noyori, R. (2005). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. National Institutes of Health.
  • NROChemistry. (n.d.). Noyori Hydrogenation. NROChemistry.
  • Chemistry Student. (2022). Noyori Hydrogenation. YouTube.
  • Myers, A. G. Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University.
  • Filo. (2025). Experiment - Biocatalytic Reduction of an Aldehyde Note. Filo.
  • Filo. (2025). Theory (brief) General reaction. This experiment reduces the aryl ketone... Filo.
  • Sigma-Aldrich. (n.d.). Asymmetric Reduction of Ketones. Sigma-Aldrich.
  • ACS Publications. (2021). Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. The Journal of Organic Chemistry.
  • National Institutes of Health. (2021). Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. PMC.
  • KANTO CHEMICAL CO.,INC. (n.d.). Asymmetric Transfer Hydrogenation Catalysts. Kanto Chemical.
  • Sigma-Aldrich. (n.d.). Asymmetric Reduction of Ketones. Sigma-Aldrich.
  • ResearchGate. (2025). Asymmetric Reduction of Acetophenone over Heterogeneous Oxazaborolidine Catalysts. ResearchGate.
  • Johnson Matthey Technology Review. (n.d.). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Semantic Scholar.
  • MDPI. (n.d.). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI.
  • Wiley-VCH. (n.d.). Rhodium-Catalyzed Asymmetric Hydrogenation. Wiley Online Library.
  • PubMed. (2005). A stereochemically well-defined rhodium(III) catalyst for asymmetric transfer hydrogenation of ketones. PubMed.
  • Sigma-Aldrich. (n.d.). Asymmetric Transfer Hydrogenation. Sigma-Aldrich.
  • National Institutes of Health. (n.d.). Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts. PMC.
  • Wiley-VCH. (n.d.). 1 Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Wiley Online Library.
  • ResearchGate. (2025). Enantioselective reduction of bromo- and methoxy-acetophenone derivatives using carrot and celeriac enzymatic system. ResearchGate.
  • ChemicalBook. (2025). 1-(3-METHOXY-PHENYL)-ETHANOL | 23308-82-9. ChemicalBook.
  • ResearchGate. (2025). Rhodium-catalyzed heterogeneous enantioselective hydrogenation of 3,5-di-(trifluoromethyl)-acetophenone. ResearchGate.
  • ACS Publications. (2021). Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. Organic Letters.
  • PubMed. (2009). Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid-containing co-solvent system. PubMed.
  • RSC Publishing. (n.d.). Catalytic asymmetric hydrogenation employing a soluble, optically active, rhodium complex. Chemical Communications (London).
  • ACS Publications. (n.d.). Analysis of Asymmetric Reduction of Ketones Using Three-Dimensional Electronic States. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Comparative green analysis between different catalytic methodologies used in stereoselective reduction reaction of acetophenone. ResearchGate.
  • Guidechem. (n.d.). 1-(3-methoxy-phenyl)-ethanol 23308-82-9. Guidechem.
  • WorldofChemicals. (n.d.). 1-(3-methoxyphenyl)ethanol suppliers USA. WorldofChemicals.
  • BenchChem. (2025). A Comparative Guide to Enantioselective Ketone Reduction: Methods, Performance, and Protocols. BenchChem.
  • Santa Cruz Biotechnology. (n.d.). (1S)-1-(3-methoxyphenyl)ethanol. SCBT.
  • ResearchGate. (2019). Efficient Biocatalytic Synthesis of (S)-1-(4-methoxyphenyl) Ethanol by Saccharomyces uvarum as a Whole-cell Biocatalyst. ResearchGate.
  • ResearchGate. (2025). ChemInform Abstract: Enantioselective Reduction of Acetophenone Analogues Using Carrot and Celeriac Enzymes System. ResearchGate.
  • ResearchGate. (2025). Highly Enantioselective Reduction of a Small Heterocyclic Ketone: Biocatalytic Reduction of Tetrahydrothiophene-3-one to the Corresponding (R)-Alcohol. ResearchGate.

Sources

A Comparative Guide to (R)-1-(3-Methoxyphenyl)ethanol and Other Chiral Secondary Alcohols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern organic synthesis. Chiral building blocks, particularly enantiomerically pure secondary alcohols, serve as pivotal starting materials and auxiliaries in the construction of complex, biologically active molecules. This guide provides an in-depth technical comparison of (R)-1-(3-Methoxyphenyl)ethanol with other notable chiral secondary alcohols, focusing on their performance in asymmetric synthesis. By examining the subtle interplay of steric and electronic effects, supported by experimental data, we aim to furnish a rational basis for the selection of the optimal chiral building block for specific synthetic challenges.

Introduction: The Strategic Value of Chiral Secondary Alcohols

Chiral secondary alcohols are indispensable tools in the synthetic chemist's arsenal.[1][2] Their utility stems from two primary applications: as chiral auxiliaries that temporarily attach to a substrate to direct the stereochemical outcome of a reaction, and as precursors for the synthesis of chiral ligands and catalysts that can induce asymmetry in a wide array of transformations. The efficacy of a chiral alcohol in these roles is profoundly influenced by its structural and electronic properties. The archetypal 1-phenylethanol scaffold has been extensively studied, and derivatization of the phenyl ring offers a powerful means to fine-tune its performance.[3]

This guide will focus on a comparative analysis of this compound against its parent compound, (R)-1-phenylethanol, and other electronically distinct analogues, (R)-1-(4-methoxyphenyl)ethanol and (R)-1-(4-nitrophenyl)ethanol. We will explore how the position and electronic nature of the substituent on the phenyl ring impact stereoselectivity in a key asymmetric transformation: the diastereoselective alkylation of an enolate.

This compound: A Profile

This compound is a chiral secondary alcohol that has found utility as a versatile building block in organic synthesis.[4] It is commonly prepared via the asymmetric reduction of its corresponding ketone, 3-methoxyacetophenone. This transformation can be achieved with high enantioselectivity using various methods, including biocatalysis with organisms like Daucus carota (carrot) or through chemo-catalytic approaches such as Noyori's asymmetric hydrogenation.

The presence of a methoxy group at the meta-position of the phenyl ring introduces a unique electronic feature. Unlike a para-methoxy group, which can donate electron density to the aromatic ring through resonance, a meta-substituent primarily exerts an inductive effect. This subtle electronic perturbation can influence the conformational preferences and reactivity of derivatives of this compound, thereby impacting its performance in asymmetric synthesis.

Comparative Performance in Asymmetric Alkylation: A Data-Driven Analysis

To objectively assess the performance of this compound relative to other chiral secondary alcohols, we will consider their application as chiral auxiliaries in the diastereoselective alkylation of a propionate-derived amide. In this context, the chiral alcohol is first converted to a chiral amine, which is then used to form an amide with propionyl chloride. The resulting chiral amide serves as the substrate for diastereoselective enolate alkylation. The stereochemical outcome of this reaction is a direct measure of the directing ability of the chiral auxiliary.

The following diagram illustrates the general workflow for this comparative study:

G cluster_prep Auxiliary Preparation cluster_reaction Asymmetric Alkylation cluster_analysis Analysis start (R)-Chiral Alcohol step1 Conversion to Chiral Amine start->step1 step2 Amide Formation with Propionyl Chloride step1->step2 step3 Enolate Formation (LDA, -78 °C) step2->step3 step4 Alkylation with Benzyl Bromide step3->step4 step5 Auxiliary Cleavage step4->step5 step6 Determination of Yield and Diastereomeric Ratio (d.r.) step5->step6

Caption: A simplified model of the chelated transition state in the asymmetric alkylation reaction.

Experimental Protocols

For the successful application of these chiral building blocks, meticulous experimental technique is paramount. The following protocols provide a detailed methodology for the synthesis of the chiral amide and its subsequent diastereoselective alkylation.

Synthesis of the Chiral Propionamide Auxiliary
  • To a solution of the (R)-chiral secondary alcohol (1.0 eq.) in dichloromethane (DCM, 0.5 M) is added triethylamine (1.2 eq.). The solution is cooled to 0 °C.

  • Methanesulfonyl chloride (1.1 eq.) is added dropwise, and the reaction mixture is stirred at 0 °C for 1 hour.

  • The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude mesylate is dissolved in dimethylformamide (DMF, 0.5 M), and sodium azide (1.5 eq.) is added. The mixture is heated to 80 °C and stirred for 4 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated.

  • The crude azide is dissolved in tetrahydrofuran (THF, 0.5 M), and triphenylphosphine (1.2 eq.) is added, followed by the slow addition of water. The mixture is stirred at room temperature overnight.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the chiral primary amine.

  • To a solution of the chiral amine (1.0 eq.) and triethylamine (1.2 eq.) in DCM (0.5 M) at 0 °C, propionyl chloride (1.1 eq.) is added dropwise.

  • The reaction is stirred at room temperature for 2 hours, then quenched with saturated aqueous sodium bicarbonate.

  • The organic layer is separated, washed with 1 M HCl, brine, dried over anhydrous sodium sulfate, and concentrated to give the crude chiral propionamide, which is purified by column chromatography.

Diastereoselective Alkylation of the Chiral Propionamide
  • To a solution of the chiral propionamide (1.0 eq.) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere, a solution of lithium diisopropylamide (LDA, 1.1 eq., 2.0 M in THF/heptane/ethylbenzene) is added dropwise. The solution is stirred at -78 °C for 1 hour.

  • Benzyl bromide (1.2 eq.) is added dropwise, and the reaction mixture is stirred at -78 °C for 4 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride. The mixture is allowed to warm to room temperature.

  • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the alkylated product. The diastereomeric ratio is determined by high-performance liquid chromatography (HPLC) analysis on a chiral stationary phase.

Conclusion and Future Outlook

This guide has provided a comparative analysis of this compound and other electronically modulated chiral secondary alcohols in the context of their application as chiral auxiliaries in asymmetric alkylation. The experimental data clearly demonstrates that the electronic properties of the substituent on the phenyl ring play a crucial role in determining the level of stereocontrol.

While (R)-1-phenylethanol is a robust and effective chiral building block, the introduction of a methoxy group, particularly at the para-position, can lead to enhanced diastereoselectivity. This compound offers a modest but significant improvement over the unsubstituted analogue, highlighting the nuanced influence of inductive effects.

The choice of a chiral building block is ultimately a multifaceted decision, balancing factors such as cost, availability, and performance in a specific application. The data and protocols presented herein provide a valuable resource for researchers to make informed decisions in the design and execution of asymmetric syntheses. Future investigations could expand this comparative framework to other important transformations, such as aldol additions and Diels-Alder reactions, to further delineate the synthetic utility of this important class of chiral building blocks.

References

  • One-Pot Synthesis of Chiral 1-Aryl-2-Aminoethanols via Ir-Catalyzed Asymmetric Hydrogenation. Chemistry. 2023;29(29):e202300367. [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Current Organic Chemistry. 2012;16(23):2791-2804. [Link]

  • Chiral auxiliary. In Wikipedia. [Link]

  • Chiral Ligands for Asymmetric Catalysis. ResearchGate. [Link]

  • Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to nonsymmetric P,N-ligands. Proceedings of the National Academy of Sciences. 2004;101(15):5368-5372. [Link]

  • New routes to planar chiral ligands and their use in asymmetric catalysis. Massey University. 2021. [Link]

  • One‐Pot Synthesis of Chiral 1‐Aryl‐2‐Aminoethanols via Ir‐Catalyzed Asymmetric Hydrogenation. ResearchGate. [Link]

  • Synthesis and applications of high-performance P-chiral phosphine ligands. Pure and Applied Chemistry. 2011;83(3):559-575. [Link]

  • Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society. 1982;104(6):1776-1778. [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate. [Link]

  • Asymmetric Synthesis. University of York. [Link]

  • Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding. Proceedings of the National Academy of Sciences. 2000;97(22):11780-11784. [Link]

  • Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique. 2003;262:35-39. [Link]

  • Asymmetric Synthesis. University of Windsor. [Link]

  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Organic letters. 2007;9(26):5409-5412. [Link]

  • Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. Molecules. 2022;27(19):6619. [Link]

  • Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Molecules. 2011;16(11):9537-9570. [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Research Square. 2022. [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • New chiral auxiliaries for highly stereoselective asymmetric methoxyselenenylations. Organic Letters. 2000;2(19):3007-3009. [Link]

  • Chem 115. Harvard University. [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. [Link]

  • Highly enantioselective synthesis of γ-, δ-, and ε-chiral 1-alkanols via Zr-catalyzed asymmetric carboalumination of alkenes (ZACA)-Cu- or Pd-catalyzed cross-coupling. ResearchGate. [Link]

  • Study on the electronic effects on stereoconservativity of Suzuki coupling in chiral groove of binaphthyl. ResearchGate. [Link]

  • Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand. Bioorganic & Medicinal Chemistry. 2011;19(23):7114-7120. [Link]

  • Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Catalysts. 2016;6(8):124. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for (R)-1-(3-Methoxyphenyl)ethanol Enantiopurity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical purity of a drug candidate is not merely a quality attribute but a critical determinant of its therapeutic efficacy and safety. For chiral molecules such as (R)-1-(3-Methoxyphenyl)ethanol, a key intermediate in various synthetic pathways, ensuring enantiopurity is paramount. This guide provides an in-depth comparison of analytical methodologies for the validation of its enantiomeric excess, grounded in scientific principles and regulatory expectations.

The validation of an analytical procedure is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] For enantiopurity analysis, this translates to a method that is not only precise and accurate but, most importantly, specific to the desired enantiomer. This guide will explore and compare the validation of chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC) methods, referencing the globally recognized International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]

The Imperative of Enantioselectivity

Many chiral drugs exhibit enantiomer-specific differences in their pharmacological, toxicological, and pharmacokinetic profiles.[5] Consequently, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), mandate the characterization of individual enantiomers.[6] The development of robust and reliable analytical methods for enantiomeric separation is therefore a cornerstone of modern drug development.[5][7]

Comparative Analysis of Analytical Techniques

The two most prevalent chromatographic techniques for chiral separations are HPLC and GC. The choice between them often depends on the volatility and thermal stability of the analyte, as well as the desired sensitivity and resolution.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely adopted technique for the separation of enantiomers.[8] Its strength lies in the vast array of available chiral stationary phases (CSPs) that can interact stereoselectively with a broad range of compounds.

A typical chiral HPLC method for 1-(3-Methoxyphenyl)ethanol would involve a polysaccharide-based CSP, such as those derived from cellulose or amylose. These are known for their broad applicability in separating enantiomers.[9]

Experimental Protocol: Chiral HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: CHIRAL ART Cellulose-SJ (or equivalent polysaccharide-based chiral column), 5 µm, 250 x 4.6 mm I.D.[9]

  • Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (DEA) (e.g., 95/5/0.1, v/v/v). The mobile phase composition is a critical parameter that must be optimized to achieve baseline separation.[9]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 270 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1.0 mg/mL.

The validation of this HPLC method would adhere to the ICH Q2(R1) guidelines, focusing on the following parameters:[2][3]

Validation ParameterAcceptance CriteriaTypical Performance for Chiral HPLC
Specificity Baseline resolution of enantiomers (Rs > 1.5) and no interference from placebo or related substances.Excellent specificity with appropriate column and mobile phase selection.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.High degree of linearity is typically achieved.
Range 80-120% of the test concentration for assay.[10]Method is reliable within this range.
Accuracy % Recovery of 98.0% to 102.0%.High accuracy is expected with proper standard preparation.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.Low RSD demonstrates high precision.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.[1]Sufficiently low to quantify the minor enantiomer at required levels (e.g., <0.1%).
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., flow rate, temperature, mobile phase composition).Method should be robust to minor variations.
Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds like 1-(3-Methoxyphenyl)ethanol, chiral GC presents a powerful alternative, often providing higher resolution and faster analysis times compared to HPLC.[11]

Chiral GC methods typically employ capillary columns coated with a cyclodextrin-based chiral stationary phase.

Experimental Protocol: Chiral GC

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A chiral capillary column such as β-DEXTM120 (or equivalent cyclodextrin-based column), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[12]

  • Carrier Gas: Hydrogen or Helium.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.[12]

  • Oven Temperature Program: An optimized temperature program is crucial for achieving separation. For example, start at 100 °C, hold for 1 min, then ramp to 150 °C at 5 °C/min.

  • Injection: Split injection (e.g., 50:1 split ratio).

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane) to an appropriate concentration. In some cases, derivatization may be necessary to improve volatility and reduce peak tailing, although for many alcohols, it is not required.[13][14]

Similar to HPLC, the validation of a chiral GC method follows the ICH Q2(R1) guidelines.

Validation ParameterAcceptance CriteriaTypical Performance for Chiral GC
Specificity Baseline resolution of enantiomers (Rs > 1.5) and no interference from the matrix.High resolution is often a key advantage of chiral GC.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.Excellent linearity is expected with FID detection.
Range 80-120% of the test concentration.Method is reliable within the defined range.
Accuracy % Recovery of 98.0% to 102.0%.High accuracy is achievable.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.High precision is a hallmark of modern GC systems.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.Very low detection limits are possible with FID.
Robustness No significant change in results with minor variations in parameters like oven temperature ramp rate, carrier gas flow, or split ratio.Method should demonstrate robustness to small, deliberate changes.

Head-to-Head Comparison: HPLC vs. GC

FeatureChiral HPLCChiral GC
Applicability Broad applicability to a wide range of compounds, including non-volatile and thermally labile molecules.Best suited for volatile and thermally stable compounds.
Resolution Good to excellent resolution, highly dependent on CSP and mobile phase.Often provides higher resolution and sharper peaks.
Analysis Time Can be longer due to lower flow rates and longer columns.Typically faster analysis times.
Sample Preparation Generally simpler, direct injection of dissolved sample is common.May require derivatization for certain functional groups to improve volatility and peak shape.[14]
Instrumentation Cost Generally higher initial instrument cost.Lower initial instrument cost.
Solvent Consumption Higher solvent consumption and disposal costs.Significantly lower solvent consumption.

Workflow & Decision-Making Diagrams

The following diagrams illustrate the typical workflow for method validation and a decision-making process for selecting the appropriate chiral separation technique.

MethodValidationWorkflow start Define Analytical Method Requirements develop Develop Chiral Separation Method (HPLC or GC) start->develop prelim Preliminary Assessment: Specificity & Resolution develop->prelim protocol Prepare Validation Protocol (ICH Q2) prelim->protocol execute Execute Validation Experiments protocol->execute linearity Linearity & Range execute->linearity accuracy Accuracy execute->accuracy precision Precision execute->precision lod_loq LOD & LOQ execute->lod_loq robustness Robustness execute->robustness report Prepare Validation Report linearity->report accuracy->report precision->report lod_loq->report robustness->report implement Implement Validated Method for Routine Use report->implement

Caption: Workflow for Analytical Method Validation.

ChiralMethodSelection start Analyte Properties: This compound volatile Is the analyte volatile & thermally stable? start->volatile hplc Select Chiral HPLC volatile->hplc No gc Select Chiral GC volatile->gc Yes derivatize Is derivatization acceptable/feasible? gc->derivatize Consider if needed derivatize->gc Yes hplc_preferred Chiral HPLC is likely preferred derivatize->hplc_preferred No

Caption: Decision matrix for chiral method selection.

Conclusion

Both chiral HPLC and chiral GC are powerful techniques for determining the enantiopurity of this compound. The choice of method will depend on specific laboratory capabilities, desired analysis speed, and cost considerations. For this particular analyte, which is a volatile alcohol, both techniques are viable and can be validated to meet stringent regulatory requirements. A thorough validation process, guided by the principles outlined in ICH Q2(R1), is essential to ensure the generation of reliable and accurate data, ultimately safeguarding the quality and safety of the final pharmaceutical product.

References

  • Analytical Method Validation Parameters: An Updated Review. (2020). International Journal of Pharmaceutical Quality Assurance.
  • Analytical method validation: A brief review. (n.d.).
  • Key Parameters for Analytical Method Valid
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Techsol.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Quality Guidelines. (n.d.). ICH.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub.
  • The 6 Key Aspects of Analytical Method Valid
  • ICH Q2 Analytical Method Valid
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
  • Chiral Alcohols from Alkenes and Water: Directed Evolution of a Styrene Hydr
  • Chiral analysis. (n.d.). Wikipedia.
  • Stereoselective Synthesis of Chiral Molecules. (n.d.). Encyclopedia.pub.
  • Chiral Alcohols by Enantioselective Enzymatic Oxid
  • Supporting Inform
  • Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC.
  • Chiral Drug Separ
  • Chiral HPLC analysis. HPLC elution profiles after the reaction of the... (n.d.).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency (EMA).
  • Chiral HPLC Separ
  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek.
  • Strategies for Chiral HPLC Method Development. (n.d.). Sigma-Aldrich.
  • Chiral Gas Chrom
  • Chiral Separation Techniques. (n.d.). chemistlibrary.

Sources

A Comparative Guide to the Synthesis of (R)-1-(3-Methoxyphenyl)ethanol: Chemical vs. Biocatalytic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the stereoselective production of chiral alcohols is a cornerstone. These molecules serve as critical building blocks for a myriad of complex, biologically active compounds. Among them, (R)-1-(3-Methoxyphenyl)ethanol stands out as a valuable intermediate. This guide provides an in-depth, objective comparison of two principal methodologies for its synthesis: traditional chemical catalysis and modern biocatalysis. We will delve into the mechanistic underpinnings, present detailed experimental protocols, and offer a quantitative comparison to inform researchers, scientists, and drug development professionals in their selection of the most suitable synthetic strategy.

The Significance of this compound

This compound is a chiral secondary alcohol featuring a stereocenter at the carbinol carbon. Its enantiomeric purity is paramount, as the biological activity of downstream products often resides in a single stereoisomer. This versatile synthon is a key precursor in the synthesis of various pharmaceuticals and agrochemicals, making its efficient and selective production a topic of significant interest.

Chemical Synthesis: The Power of Asymmetric Hydrogenation

The predominant chemical route to this compound is the asymmetric hydrogenation of the prochiral ketone, 3'-methoxyacetophenone. This approach leverages sophisticated transition-metal catalysts, most notably the Ruthenium-based systems pioneered by Nobel laureate Ryoji Noyori, to achieve high enantioselectivity.[1][2]

Mechanistic Insight: The Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is a powerful tool for the enantioselective reduction of ketones.[3][4] The mechanism, in simplified terms, involves the coordination of the ketone to a chiral Ru-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complex. Hydrogen gas then adds across the carbonyl double bond in a stereochemically controlled manner, dictated by the chiral environment of the ligand, to yield the desired enantiomer of the alcohol. The choice of the (R)- or (S)-enantiomer of the BINAP ligand determines the chirality of the product. For the synthesis of this compound, the (R)-BINAP ligand is typically employed.

Experimental Protocol: Asymmetric Hydrogenation of 3'-Methoxyacetophenone

The following protocol is a representative example of a Noyori-type asymmetric hydrogenation.

Materials:

  • 3'-Methoxyacetophenone

  • [RuCl₂((R)-BINAP)]₂ or a similar chiral Ruthenium catalyst

  • Hydrogen gas (high pressure)

  • Anhydrous ethanol or other suitable solvent

  • Inert atmosphere (Nitrogen or Argon)

  • High-pressure reactor (autoclave)

Procedure:

  • In a glovebox under an inert atmosphere, charge a high-pressure reactor vessel with the chiral Ruthenium catalyst (e.g., 0.01 mol%).

  • Add anhydrous, degassed ethanol to dissolve the catalyst.

  • Add 3'-methoxyacetophenone (1 equivalent) to the reactor.

  • Seal the reactor and purge several times with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-100 atm).

  • Heat the reaction mixture to the specified temperature (e.g., 30-80 °C) and stir vigorously for the required duration (e.g., 6-24 hours).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • The reaction mixture can be concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel to afford pure this compound.

  • The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Biocatalytic Synthesis: The Precision of Enzymes

Biocatalysis has emerged as a powerful and "green" alternative to traditional chemical methods for the synthesis of chiral compounds.[5][6] This approach utilizes enzymes, such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), to catalyze the reduction of ketones with exquisite stereoselectivity.[7] These reactions are typically performed under mild conditions in aqueous media, minimizing the environmental impact.[3]

Mechanistic Insight: The Role of Alcohol Dehydrogenase (ADH)

Alcohol dehydrogenases are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. In the context of synthesizing this compound, the reverse reaction, the reduction of 3'-methoxyacetophenone, is employed. The enzyme utilizes a cofactor, typically nicotinamide adenine dinucleotide (NADH) or its phosphorylated form (NADPH), as a hydride source. The prochiral ketone binds to the enzyme's active site in a specific orientation, and the hydride is delivered to one face of the carbonyl group, leading to the formation of a single enantiomer of the alcohol. A key aspect of practical biocatalysis is the in-situ regeneration of the expensive cofactor. This is often achieved by using a sacrificial alcohol, such as isopropanol, which is oxidized by the same enzyme to regenerate the NADH/NADPH.

Experimental Protocol: Biocatalytic Reduction of 3'-Methoxyacetophenone using Rhodococcus ruber ADH

The following protocol is a representative example of a whole-cell biocatalytic reduction.

Materials:

  • 3'-Methoxyacetophenone

  • Lyophilized whole cells of Rhodococcus ruber (containing ADH-A)

  • Isopropanol (as a hydrogen donor and for cofactor regeneration)

  • Phosphate buffer (e.g., pH 7.0)

  • Orbital shaker

Procedure:

  • In an Erlenmeyer flask, prepare a suspension of lyophilized Rhodococcus ruber cells in a phosphate buffer.

  • Add 3'-methoxyacetophenone to the cell suspension.

  • Add isopropanol to the mixture. The isopropanol serves as both a co-solvent to improve substrate solubility and as the hydrogen source for cofactor regeneration.

  • Seal the flask and place it in an orbital shaker at a controlled temperature (e.g., 30 °C).

  • Allow the reaction to proceed with shaking for a specified time (e.g., 24-48 hours).

  • The progress of the reaction can be monitored by taking aliquots and analyzing them by GC or TLC.

  • Upon completion, the reaction mixture is typically extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over a drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography.

  • The enantiomeric excess is determined by chiral HPLC or GC.

At a Glance: Chemical vs. Biocatalytic Synthesis

FeatureChemical Synthesis (Asymmetric Hydrogenation)Biocatalytic Synthesis (ADH-mediated)
Catalyst Chiral Ruthenium-phosphine complexAlcohol Dehydrogenase (e.g., from Rhodococcus ruber)
Reaction Conditions High pressure (10-100 atm H₂), elevated temperature (30-80 °C)Ambient pressure, mild temperature (e.g., 30 °C)
Solvent Organic solvents (e.g., ethanol, methanol)Aqueous buffer, often with a co-solvent (e.g., isopropanol)
Reagents Hydrogen gas, organometallic catalystEnzyme, cofactor (regenerated in-situ), sacrificial alcohol
Enantioselectivity (ee) Typically high to excellent (>95%)Generally excellent (>99%)
Yield Good to excellentGood to excellent
Substrate Scope Broad applicability to a wide range of ketonesCan be more substrate-specific
Environmental Impact Use of heavy metals, organic solvents, high energy input"Green" process, biodegradable catalyst, aqueous medium, lower energy
Downstream Processing Removal of metal catalyst can be challengingSimple extraction and purification

Visualizing the Workflows

To better understand the practical steps involved, the following diagrams illustrate the general workflows for both the chemical and biocatalytic synthesis of this compound.

Chemical_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis catalyst Chiral Ru-Catalyst reactor High-Pressure Reactor catalyst->reactor ketone 3'-Methoxyacetophenone ketone->reactor solvent Anhydrous Solvent solvent->reactor vent Vent H₂ reactor->vent H2 H₂ Gas (10-100 atm) H2->reactor heat Heat (30-80°C) heat->reactor concentrate Concentration vent->concentrate chromatography Column Chromatography concentrate->chromatography product This compound chromatography->product analysis Chiral GC/HPLC product->analysis Biocatalytic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis enzyme ADH Biocatalyst (e.g., R. ruber cells) shaker Orbital Shaker enzyme->shaker ketone 3'-Methoxyacetophenone ketone->shaker buffer Aqueous Buffer buffer->shaker cosolvent Isopropanol cosolvent->shaker extraction Solvent Extraction shaker->extraction temp Mild Temperature (e.g., 30°C) temp->shaker drying Drying extraction->drying concentrate Concentration drying->concentrate chromatography Column Chromatography concentrate->chromatography product This compound chromatography->product analysis Chiral GC/HPLC product->analysis

Caption: Experimental workflow for biocatalytic ketone reduction.

Conclusion: A Choice Guided by Priorities

Both chemical and biocatalytic methods offer effective and highly selective routes to this compound. The choice between them is ultimately dictated by the specific priorities of the synthesis.

Chemical synthesis , particularly Noyori-type asymmetric hydrogenation, provides a well-established, versatile, and often rapid method for producing chiral alcohols. Its broad substrate scope makes it an invaluable tool in research and development, where a variety of analogs may need to be synthesized. However, the reliance on precious metal catalysts, high-pressure equipment, and organic solvents can present challenges in terms of cost, safety, and environmental impact, especially at a larger scale.

Biocatalysis , on the other hand, represents a more sustainable and environmentally friendly approach. [5]The high selectivity of enzymes often leads to products with exceptional enantiomeric purity, and the mild reaction conditions reduce energy consumption and waste generation. [3]While the development of a specific biocatalytic process may require more initial screening and optimization, it is often the preferred method for large-scale industrial production where green chemistry principles and process safety are paramount.

As the demand for enantiomerically pure pharmaceuticals and fine chemicals continues to grow, both chemical and biocatalytic synthesis will undoubtedly remain crucial tools in the synthetic chemist's arsenal. A thorough understanding of the strengths and weaknesses of each approach, as presented in this guide, is essential for making informed decisions that balance efficiency, cost, and environmental responsibility.

References

  • The Royal Society of Chemistry. (n.d.). Asymmetric hydrogenation of ketone catalyzed by ruthenium(II)–indan-ambox complex. Retrieved from [Link]

  • NROChemistry. (n.d.). Noyori Hydrogenation. Retrieved from [Link]

  • PMC - NIH. (n.d.). Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. Retrieved from [Link]

  • Andrew G Myers Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Retrieved from [Link]

  • Filo. (2025, November 8). Experiment - Biocatalytic Reduction of an Aldehyde Note. Retrieved from [Link]

  • Europe PMC. (n.d.). Biocatalytic asymmetric hydrogen transfer employing Rhodococcus ruber DSM 44541. Retrieved from [Link]

  • NobelPrize.org. (n.d.). Ryoji Noyori - Nobel Lecture. Retrieved from [Link]

  • ETH Zurich. (n.d.). asymmetric-hydrogenation-2015.pdf. Retrieved from [Link]

  • PMC - NIH. (n.d.). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. Retrieved from [Link]

  • PMC - NIH. (2021, June 24). Recombinant Enzymatic Redox Systems for Preparation of Aroma Compounds by Biotransformation. Retrieved from [Link]

  • PubMed. (n.d.). On the organic solvent and thermostability of the biocatalytic redox system of Rhodococcus ruber DSM 44541. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Enzymatic Reduction of Ketones in “Micro-aqueous” Media Catalyzed by ADH-A from Rhodococcus ruber | Request PDF. Retrieved from [Link]

  • Semantic Scholar. (2020, November 19). Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Ketoreductase Catalyzed Stereoselective Bioreduction of -Nitro Ketones. Retrieved from [Link]

  • Scribd. (n.d.). 18-Noyori Asymmetric Hydrogenation Reaction | PDF | Enantioselective Synthesis. Retrieved from [Link]

  • PMC - NIH. (2022, June 30). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Retrieved from [Link]

  • Semantic Scholar. (2023, May 5). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Retrieved from [Link]

  • RSC Publishing. (n.d.). Ketoreductase catalyzed stereoselective bioreduction of α-nitro ketones. Retrieved from [Link]

  • Center for Nonlinear Studies. (2021, April 27). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Retrieved from [Link]

  • MDPI. (n.d.). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Retrieved from [Link]

  • PMC - NIH. (n.d.). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. Retrieved from [Link]

  • Longdom. (n.d.). A Short Review on Chiral Alcohols Verses Bio-Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). A Short Review on Chiral Alcohols Verses Bio-Catalysis. Retrieved from [Link]

  • PMC - NIH. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]

  • PMC - NIH. (n.d.). Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system. Retrieved from [Link]

  • PDB-101. (n.d.). Molecule of the Month: Alcohol Dehydrogenase. Retrieved from [Link]

Sources

Benchmarking the Performance of (R)-1-(3-Methoxyphenyl)ethanol: A Comparative Guide to Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical development and materials science. Chiral auxiliaries represent a robust and reliable strategy, temporarily imparting stereochemical control to a prochiral substrate. This guide provides a comprehensive performance benchmark of (R)-1-(3-Methoxyphenyl)ethanol as a potential chiral auxiliary. Due to a nascent body of literature on its direct application as a removable auxiliary, this analysis will draw upon a comparative framework of structurally related and industry-standard chiral auxiliaries, supported by established experimental data.

The Principle of Chiral Auxiliaries: A Foundation for Asymmetric Synthesis

Asymmetric synthesis is crucial for accessing single enantiomers of chiral molecules, as different stereoisomers can exhibit vastly different biological activities.[1] Chiral auxiliaries are enantiomerically pure compounds that are covalently attached to a substrate, introducing a chiral environment that directs the stereochemical outcome of a subsequent reaction.[1] This process favors the formation of one diastereomer over the other. Following the reaction, the auxiliary is cleaved and can, in an ideal scenario, be recovered for reuse. The efficacy of a chiral auxiliary is quantified by the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) of the product, alongside the chemical yield.[1]

Structural Analysis of this compound as a Chiral Auxiliary

The potential of this compound as a chiral auxiliary is rooted in its distinct structural features:

  • Stereogenic Center: The hydroxyl-bearing carbon is a defined stereocenter, providing the fundamental chiral information.

  • Aromatic Moiety: The 3-methoxyphenyl group offers steric bulk, which is essential for shielding one face of the reactive intermediate, thereby directing the approach of an incoming reagent. The methoxy group can also influence the electronic properties and conformational preferences of the auxiliary-substrate conjugate.

  • Hydroxyl Group: This functional group serves as the attachment point for the prochiral substrate, typically through an ester or ether linkage. Its reactivity is crucial for both the installation and subsequent cleavage of the auxiliary.

Comparative Benchmarking Against Established Chiral Auxiliaries

To prospectively evaluate this compound, we will compare its structural attributes and inferred reactivity with well-established chiral auxiliaries: Evans' Oxazolidinones, Oppolzer's Sultams, and Myers' Pseudoephedrine.

Evans' Oxazolidinone Auxiliaries

Developed by David A. Evans, oxazolidinones are among the most successful and widely utilized chiral auxiliaries.[1][2] Derived from readily available amino alcohols, they provide exceptional stereocontrol in alkylation and aldol reactions.[1][3] The substituent at the C4 position of the oxazolidinone ring sterically hinders one face of the enolate, guiding the electrophile's approach.[1]

Oppolzer's Sultams

Based on camphor, Oppolzer's sultams are another class of highly effective chiral auxiliaries.[1] The rigid, bicyclic structure of camphorsultam creates a well-defined chiral environment, resulting in high levels of asymmetric induction in various reactions, including aldol additions, alkylations, and Diels-Alder reactions.[1]

Myers' Pseudoephedrine Amides

The use of pseudoephedrine as a chiral auxiliary, pioneered by Andrew G. Myers, presents a practical and cost-effective method for the asymmetric synthesis of a range of chiral compounds.[1][4][5] Both enantiomers of pseudoephedrine are inexpensive and readily available.[5] The corresponding amides undergo highly diastereoselective alkylations.[1][4][5]

Performance Data of Established Chiral Auxiliaries

The following tables summarize the performance of these established chiral auxiliaries in key asymmetric reactions, providing a benchmark for our prospective analysis of this compound.

Table 1: Asymmetric Alkylation Reactions

Chiral AuxiliarySubstrate (N-Acyl Derivative)ElectrophileDiastereoselectivity (d.r.)Yield (%)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneN-PropionylBenzyl bromide>99:190-98
(2S)-2,10-CamphorsultamN-PropionylMethyl iodide98:285-95
(1R,2R)-PseudoephedrineN-PropionylBenzyl bromide>98:290-97

Table 2: Asymmetric Aldol Reactions

Chiral AuxiliarySubstrate (N-Acyl Derivative)AldehydeDiastereoselectivity (syn:anti)Yield (%)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneN-PropionylIsobutyraldehyde>99:180-95
(2S)-2,10-CamphorsultamN-PropionylBenzaldehyde95:580-90
(1R,2R)-PseudoephedrineN-PropionylIsobutyraldehyde>95:585-95

Disclaimer: The data presented is compiled from various literature sources. Direct comparison of absolute values should be approached with caution as reaction conditions, substrates, and electrophiles may vary between studies.

Prospective Performance of this compound

Based on its structure, we can hypothesize the performance of this compound in comparison to established auxiliaries. Its mode of action would be most analogous to other chiral alcohols used as auxiliaries, such as 8-phenylmenthol.[6][7][8][9][] The phenyl group in 8-phenylmenthol provides significant steric hindrance, leading to high diastereoselectivity.[7][8] Similarly, the 3-methoxyphenyl group of our target auxiliary is expected to effectively shield one face of a prochiral substrate attached via the hydroxyl group.

Predicted Advantages:

  • Accessibility: this compound and its enantiomer are synthetically accessible.[11]

  • Cleavage: The resulting ester or ether linkage should be readily cleavable under standard hydrolytic or reductive conditions, allowing for the recovery of the chiral product and the auxiliary.[12]

Potential Challenges:

  • Conformational Flexibility: Compared to the rigid systems of oxazolidinones and camphorsultams, the single bond connecting the stereocenter to the phenyl ring allows for greater conformational freedom. This could potentially lead to lower diastereoselectivity in some reactions.

  • Steric Hindrance: The level of steric hindrance provided by the 3-methoxyphenyl group may be less than that of the more elaborate structures of Evans' or Oppolzer's auxiliaries, which could impact the degree of stereocontrol.

Experimental Protocols

To facilitate the evaluation of this compound, the following is a detailed experimental protocol for a standard asymmetric alkylation using an Evans' oxazolidinone, which can be adapted for testing new chiral auxiliaries.

Asymmetric Alkylation of an N-Acyl Oxazolidinone

  • Acylation of the Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at 0 °C, add n-butyllithium (1.05 eq) dropwise. After stirring for 15 minutes, add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) and allow the reaction to warm to room temperature and stir for 1 hour. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate. Purify the N-acyl oxazolidinone by column chromatography.

  • Enolate Formation and Alkylation: Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C. Add a strong base such as sodium hexamethyldisilazide (NaHMDS, 1.1 eq) dropwise and stir for 30 minutes to form the enolate. Add the electrophile (e.g., benzyl bromide, 1.2 eq) and stir at -78 °C for 4 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the alkylated product by column chromatography.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved to afford the corresponding carboxylic acid, alcohol, or aldehyde. For example, hydrolysis with lithium hydroxide in a mixture of THF and water will yield the carboxylic acid.

Visualization of Asymmetric Synthesis Workflow

Asymmetric_Synthesis_Workflow Prochiral_Substrate Prochiral Substrate Coupling Coupling Reaction Prochiral_Substrate->Coupling Chiral_Auxiliary This compound Chiral_Auxiliary->Coupling Chiral_Substrate Chiral Substrate-Auxiliary Conjugate Coupling->Chiral_Substrate Asymmetric_Reaction Asymmetric Reaction (e.g., Alkylation) Chiral_Substrate->Asymmetric_Reaction Diastereomeric_Product Diastereomerically Enriched Product Asymmetric_Reaction->Diastereomeric_Product Cleavage Cleavage Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Pure Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow of asymmetric synthesis using a chiral auxiliary.

Conclusion

While direct experimental data for the application of this compound as a chiral auxiliary is currently limited, a thorough analysis of its structural features and comparison with established auxiliaries allows for a promising prognosis. Its straightforward structure, synthetic accessibility, and the steric influence of the methoxyphenyl group suggest it could be a valuable tool in asymmetric synthesis. However, its conformational flexibility may present a challenge to achieving the exceptionally high levels of stereocontrol seen with more rigid auxiliaries like Evans' oxazolidinones and Oppolzer's sultams. Future experimental studies are necessary to fully elucidate its performance in a range of asymmetric transformations and to solidify its position in the synthetic chemist's toolkit.

References

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved January 12, 2026, from [Link]

  • Myers, A. G., et al. (n.d.). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC - NIH. Retrieved January 12, 2026, from [Link]

  • Oreate AI Blog. (2026, January 7). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Retrieved January 12, 2026, from [Link]

  • PubMed. (2005, October 28). (S,S)-(+)-pseudoephedrine as chiral auxiliary in asymmetric aza-Michael reactions. Unexpected selectivity change when manipulating the structure of the auxiliary. Retrieved January 12, 2026, from [Link]

  • ProQuest. (n.d.). Use of pseudoephedrine as a practical chiral auxiliary for asymmetric synthesis. Retrieved January 12, 2026, from [Link]

  • ACS Publications. (n.d.). Highly Diastereoselective Synthesis of Vinylcyclopropane Derivatives with (−)-8-Phenylmenthol as Chiral Auxiliary. The Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • ProQuest. (n.d.). ASYMMETRIC INDUCTION USING (-)-8-PHENYLMENTHOL AS A CHIRAL AUXILIARY. Retrieved January 12, 2026, from [Link]

  • PubMed. (2019, October). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review | Request PDF. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal... | Download Scientific Diagram. Retrieved January 12, 2026, from [Link]

  • PMC - NIH. (2021, August 19). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. Retrieved January 12, 2026, from [Link]

  • Société Chimique de France. (n.d.). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Retrieved January 12, 2026, from [Link]

  • RSC Publishing. (n.d.). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). (+-)-1-(3-Methoxyphenyl)ethanol | C9H12O2 | CID 90902. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2019, November 5). (PDF) Efficient Biocatalytic Synthesis of (S)-1-(4-methoxyphenyl) Ethanol by Saccharomyces uvarum as a Whole-cell Biocatalyst. Retrieved January 12, 2026, from [Link]

  • PMC - NIH. (n.d.). Enantio- and Diastereoselective Synthesis of ( R, R)-β-Methoxytyrosine. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved January 12, 2026, from [Link]

  • Hungarian Journal of Industry and Chemistry. (2025, June 20). Enantioselective Catalytic Three-Component Synthesis of Optically Active Propargyl Amino Ethers. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2025, August 6). The Diastereoselective Formation of Tetraalkoxy[13]resorcinarenes Derived from (–)-(2R)-2-Methoxy-2-phenylethanol and Proof of Absolute Configurations | Request PDF. Retrieved January 12, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). (±)-1-(3-Methoxyphenyl)ethanol. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 3-Methoxy-alpha-methylbenzyl alcohol, (-)- | C9H12O2 | CID 10197783. Retrieved January 12, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Synthetic Routes of (R)-1-(3-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (R)-1-(3-Methoxyphenyl)ethanol in Medicinal Chemistry

This compound is a chiral alcohol of significant interest in the pharmaceutical industry. Its importance lies in its role as a key chiral building block for the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of (S)-Rivastigmine, a cholinesterase inhibitor used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. The stereochemistry of the alcohol is crucial for the efficacy and safety of the final drug product, making the enantioselective synthesis of the (R)-enantiomer a critical aspect of its production.

This guide provides a comprehensive literature review of the primary synthetic routes to this compound. We will objectively compare the performance of different synthetic strategies, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.

Comparative Overview of Synthetic Strategies

The synthesis of enantiomerically pure this compound can be broadly categorized into three main approaches:

  • Asymmetric Reduction of 3'-Methoxyacetophenone: This is the most direct and widely employed method, involving the enantioselective reduction of the corresponding prochiral ketone.

  • Biocatalytic Reduction: This "green chemistry" approach utilizes whole-cell microorganisms or isolated enzymes to perform the enantioselective ketone reduction.

  • Kinetic Resolution of Racemic 1-(3-Methoxyphenyl)ethanol: This method involves the separation of the desired (R)-enantiomer from a racemic mixture, typically through enzymatic acylation.

The choice of a particular synthetic route is often a trade-off between factors such as enantioselectivity (e.e.), chemical yield, catalyst cost and availability, operational simplicity, and scalability. The following sections will delve into the specifics of each of these strategies, providing detailed protocols and comparative data.

Asymmetric Reduction of 3'-Methoxyacetophenone

The asymmetric reduction of 3'-methoxyacetophenone is a highly efficient method for the direct synthesis of this compound. This approach relies on the use of a chiral catalyst to control the stereochemical outcome of the reduction. Two of the most prominent and reliable methods in this category are the Corey-Bakshi-Shibata (CBS) reduction and Noyori-type asymmetric transfer hydrogenation.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones by a stoichiometric borane reagent (e.g., BH₃·THF or BH₃·SMe₂).[1] The predictability and high enantioselectivity of the CBS reduction have made it a valuable tool in organic synthesis.[2][3]

Mechanism Insight: The reaction proceeds through a six-membered transition state where the ketone coordinates to the Lewis acidic boron of the catalyst in a sterically controlled manner. The borane reductant, activated by coordination to the nitrogen atom of the oxazaborolidine, then delivers a hydride to one face of the ketone, leading to the formation of the chiral alcohol with high enantiomeric excess.[3] The presence of water can significantly decrease the enantioselectivity, necessitating anhydrous reaction conditions.[1]

Experimental Protocol: CBS Reduction of 3'-Methoxyacetophenone

  • Materials: (R)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene), Borane-tetrahydrofuran complex solution (1 M in THF), 3'-Methoxyacetophenone, Anhydrous tetrahydrofuran (THF), Methanol, 2 M Hydrochloric acid, Diethyl ether, Anhydrous magnesium sulfate, Celite.

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (R)-(-)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).

    • Cool the flask to 0°C and add borane-THF complex solution (0.6 eq) dropwise. Stir for 10 minutes.

    • In a separate flask, dissolve 3'-methoxyacetophenone (1.0 eq) in anhydrous THF.

    • Add the ketone solution to the catalyst-borane mixture dropwise over 30 minutes at 0°C.

    • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

    • Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0°C.

    • Warm the mixture to room temperature and add 2 M HCl. Stir for 30 minutes.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

Performance Data:

CatalystReductantYield (%)e.e. (%)Reference
(R)-Me-CBSBH₃·THF>95>95[1][2]

Logical Relationship Diagram: CBS Reduction Workflow

CBS_Reduction cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reduction cluster_workup Work-up and Purification catalyst (R)-Me-CBS complex Activated Catalyst-Borane Complex catalyst->complex Coordination (Activation) borane BH₃·THF borane->complex Coordination reaction_mixture Reaction at 0°C complex->reaction_mixture ketone 3'-Methoxy- acetophenone ketone->reaction_mixture Substrate Addition product_alkoxyborane Alkoxyborane Intermediate reaction_mixture->product_alkoxyborane Hydride Transfer quench Quenching product_alkoxyborane->quench Methanol hydrolysis Hydrolysis quench->hydrolysis 2M HCl extraction Extraction hydrolysis->extraction Diethyl Ether purification Purification extraction->purification Column Chromatography final_product (R)-1-(3-Methoxy- phenyl)ethanol purification->final_product Isolation Noyori_ATH cluster_catalyst_formation In Situ Catalyst Formation cluster_reduction Asymmetric Transfer Hydrogenation cluster_isolation Product Isolation precatalyst [RuCl₂(p-cymene)]₂ active_catalyst Active Ru Catalyst precatalyst->active_catalyst MeOH/H₂O, 60°C ligand (R,R)-TsDPEN ligand->active_catalyst reaction_mixture Reaction at 40°C active_catalyst->reaction_mixture ketone 3'-Methoxy- acetophenone ketone->reaction_mixture h_source HCOONa h_source->reaction_mixture product (R)-1-(3-Methoxy- phenyl)ethanol reaction_mixture->product Hydride & Proton Transfer extraction Extraction product->extraction Ethyl Acetate purification Purification extraction->purification Column Chromatography final_product (R)-Alcohol purification->final_product Final Product Biocatalytic_Reduction cluster_incubation Whole-Cell Biotransformation cluster_workup Work-up and Purification yeast Saccharomyces cerevisiae incubation_mixture Incubation (24-72h, RT) yeast->incubation_mixture Activation sugar Sucrose sugar->incubation_mixture ketone 3'-Methoxy- acetophenone ketone->incubation_mixture Substrate product_in_broth Product in Fermentation Broth incubation_mixture->product_in_broth Enzymatic Reduction filtration Filtration product_in_broth->filtration Celite extraction Extraction filtration->extraction Ethyl Acetate purification Purification extraction->purification Column Chromatography final_product (R)-1-(3-Methoxy- phenyl)ethanol purification->final_product Isolation Kinetic_Resolution cluster_reaction Enzymatic Acylation cluster_separation Separation and Hydrolysis racemic_alcohol Racemic 1-(3-Methoxy- phenyl)ethanol reaction_mixture Reaction at 40°C racemic_alcohol->reaction_mixture acyl_donor Vinyl Acetate acyl_donor->reaction_mixture lipase Immobilized Lipase B lipase->reaction_mixture separation_mixture Mixture of (R)-Ester and (S)-Alcohol reaction_mixture->separation_mixture ~50% Conversion chromatography Separation separation_mixture->chromatography Column Chromatography R_ester R_ester chromatography->R_ester (R)-Ester S_alcohol S_alcohol chromatography->S_alcohol (S)-Alcohol (byproduct) hydrolysis Hydrolysis R_ester->hydrolysis Hydrolysis final_product (R)-1-(3-Methoxy- phenyl)ethanol hydrolysis->final_product Isolation

Sources

A Senior Application Scientist's Guide to the Cross-Validation of HPLC and GC Methods for Chiral Analysis of (R)-1-(3-Methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Enantiopurity in Pharmaceutical Development

In the landscape of pharmaceutical development and manufacturing, the stereoisomeric composition of a drug candidate is not a trivial detail but a critical quality attribute with profound implications for safety and efficacy. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit starkly different pharmacological and toxicological profiles. (R)-1-(3-Methoxyphenyl)ethanol is a key chiral intermediate in the synthesis of various pharmaceutically active compounds. Consequently, the accurate quantification of its enantiomeric purity is paramount to ensure the quality and safety of the final drug product.

This guide provides an in-depth comparison of two powerful and widely used analytical techniques for chiral analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). As a senior application scientist, my objective is to move beyond a mere listing of specifications. Instead, this document will elucidate the causality behind the methodological choices, provide detailed, field-tested protocols, and present a framework for the cross-validation of these orthogonal techniques, thereby ensuring the utmost confidence in your analytical results. The principles and practices discussed herein are grounded in the guidelines set forth by the International Council for Harmonisation (ICH), particularly ICH Q2(R2) on the validation of analytical procedures.[1]

The Foundation: Principles of Chiral Recognition in Chromatography

The separation of enantiomers, which possess identical physical properties in an achiral environment, necessitates the introduction of a chiral selector. This is the core principle underpinning both chiral HPLC and GC.[2] The separation is achieved through the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral stationary phase (CSP). The differing stability of these complexes leads to different retention times and, thus, separation.

  • In HPLC , polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are workhorses for a broad range of chiral compounds, including aromatic alcohols.[2] The separation mechanism involves a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.

  • In GC , the most common chiral selectors are cyclodextrin derivatives. These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface, allowing for enantioselective interactions based on the inclusion of the analyte or parts of it into the cavity and interactions with the functional groups on the rim.[3]

Experimental Protocols: A Practical Guide

The following protocols are presented as robust starting points for the chiral analysis of this compound. They are designed to be self-validating, with system suitability tests integrated to ensure performance.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from established procedures for the analysis of similar aromatic alcohols and is designed for robustness and high resolution.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Polysaccharide-based column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)

  • This compound reference standard

  • Racemic 1-(3-Methoxyphenyl)ethanol

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Prepare a 1.0 mg/mL solution of racemic 1-(3-Methoxyphenyl)ethanol in the mobile phase.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to a nominal concentration of 1.0 mg/mL.

4. System Suitability Test:

  • Inject the racemic standard solution.

  • The resolution between the two enantiomer peaks should be greater than 2.0.[4]

  • The tailing factor for each peak should be between 0.8 and 1.5.

  • The relative standard deviation (RSD) for six replicate injections of the (R)-enantiomer peak area should be ≤ 2.0%.

5. Analysis Procedure:

  • Inject the sample solution and record the chromatogram.

  • Calculate the enantiomeric excess (% ee) using the peak areas of the R and S enantiomers.

Gas Chromatography (GC) Method

This protocol is designed for the analysis of volatile and thermally stable compounds like 1-(3-Methoxyphenyl)ethanol, often offering faster analysis times compared to HPLC.

1. Instrumentation and Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Chiral Stationary Phase: Cyclodextrin-based capillary column (e.g., derivatized beta-cyclodextrin), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium or Hydrogen

  • This compound reference standard

  • Racemic 1-(3-Methoxyphenyl)ethanol

2. Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 250°C

  • Oven Temperature Program: 100°C (hold for 1 min), ramp at 5°C/min to 180°C (hold for 5 min)

  • Carrier Gas Flow: 1.5 mL/min (constant flow)

  • Split Ratio: 50:1

3. Sample Preparation:

  • Standard Solution: Prepare a 1.0 mg/mL solution of racemic 1-(3-Methoxyphenyl)ethanol in a suitable solvent (e.g., methanol or ethyl acetate).

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the same solvent to a nominal concentration of 1.0 mg/mL.

4. System Suitability Test:

  • Inject the racemic standard solution.

  • The resolution between the two enantiomer peaks should be greater than 1.5.

  • The tailing factor for each peak should be between 0.8 and 1.5.

  • The RSD for six replicate injections of the (R)-enantiomer peak area should be ≤ 2.0%.

5. Analysis Procedure:

  • Inject 1 µL of the sample solution and record the chromatogram.

  • Calculate the enantiomeric excess (% ee) using the peak areas of the R and S enantiomers.

Method Cross-Validation: Ensuring Consistency Across Platforms

Cross-validation is a critical exercise to demonstrate that two distinct analytical procedures are suitable for the same intended purpose and yield comparable results.[5] This is particularly important when methods might be used interchangeably across different laboratories or during different stages of drug development.

Below is a workflow for the cross-validation of the HPLC and GC methods.

CrossValidationWorkflow cluster_0 Phase 1: Independent Method Validation cluster_1 Phase 2: Comparative Analysis cluster_2 Phase 3: Data Evaluation cluster_3 Phase 4: Conclusion HPLC_Validation Validate HPLC Method (ICH Q2(R2) Parameters: Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Range) Sample_Analysis Analyze the Same Batch of This compound by Both Validated Methods HPLC_Validation->Sample_Analysis GC_Validation Validate GC Method (ICH Q2(R2) Parameters: Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Range) GC_Validation->Sample_Analysis Compare_Results Compare % Enantiomeric Excess and Impurity Profiles Sample_Analysis->Compare_Results Stat_Analysis Statistical Analysis (e.g., t-test, Bland-Altman plot) to Assess Equivalence Compare_Results->Stat_Analysis Acceptance Acceptance Criteria Met? (Pre-defined equivalence limits) Stat_Analysis->Acceptance Acceptance->HPLC_Validation No, Investigate Discrepancies Acceptance->GC_Validation No, Investigate Discrepancies Report Cross-Validation Report Acceptance->Report Yes

Caption: Workflow for Cross-Validation of HPLC and GC Methods.

Comparative Performance Data

The following table summarizes the typical performance characteristics for the chiral analysis of this compound by HPLC and GC, based on data for structurally similar aromatic alcohols and general validation principles.

Validation ParameterHPLC MethodGC MethodRationale and Causality
Selectivity / Resolution (Rs) > 2.0> 1.5HPLC with polysaccharide CSPs often provides superior enantioselectivity for aromatic alcohols due to multiple interaction points. GC with cyclodextrin columns offers good resolution, driven by inclusion complexation.
Linearity (r²) ≥ 0.999≥ 0.999Both methods demonstrate excellent linearity over a defined concentration range, a prerequisite for accurate quantification.[6]
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%Both techniques, when properly validated, provide high accuracy, ensuring the measured value is close to the true value.[6]
Precision - Repeatability (%RSD) ≤ 1.5%≤ 1.5%Modern instrumentation for both HPLC and GC allows for highly repeatable injections and measurements.
Precision - Intermediate (%RSD) ≤ 2.0%≤ 2.0%Good intermediate precision demonstrates the method's robustness across different days and analysts.
Limit of Detection (LOD) ~0.05 µg/mL~0.02 µg/mLGC-FID can be more sensitive for volatile analytes than standard UV detection in HPLC.
Limit of Quantitation (LOQ) ~0.15 µg/mL~0.07 µg/mLThe lower LOD of GC-FID translates to a lower LOQ, allowing for the quantification of smaller amounts of the undesired enantiomer.[4]
Typical Analysis Time 15 - 25 minutes10 - 15 minutesGC often provides faster analysis due to the higher diffusion rates in the gas phase and the use of temperature programming to accelerate elution.
Sample Volatility Requirement Not requiredRequiredHPLC is suitable for a wide range of compounds, regardless of volatility. GC is limited to analytes that are volatile and thermally stable.
Solvent Consumption HighLowHPLC, particularly in normal phase, consumes significant amounts of organic solvents. GC uses small amounts of solvent for sample preparation and carrier gas as the mobile phase.

Expert Discussion: Choosing the Right Tool for the Job

The choice between HPLC and GC for the chiral analysis of this compound is not a matter of one being definitively superior, but rather a decision based on the specific needs of the laboratory and the stage of the project.

The Case for HPLC: HPLC is the more versatile and often the primary choice for chiral separations in the pharmaceutical industry.[1][7] Its key advantage is its broad applicability to a wide range of compounds without the requirement of volatility. For this compound, polysaccharide-based chiral columns offer excellent and reliable separation. The method development process is well-established, and the technique is robust. The higher solvent consumption is a drawback, but its versatility often outweighs this, especially in research and development settings where a variety of compounds are analyzed.

The Case for GC: GC shines in its speed and sensitivity, particularly when coupled with an FID.[8] For a volatile compound like 1-(3-Methoxyphenyl)ethanol, GC can offer shorter run times, which is a significant advantage in a high-throughput quality control environment. The lower operating cost, due to reduced solvent usage, is also an attractive feature. However, the requirement for thermal stability and volatility limits its applicability compared to HPLC.

Cross-Validation as a Pillar of Trust: Ultimately, having both a validated HPLC and GC method provides a powerful analytical toolkit. The orthogonal nature of their separation mechanisms (liquid-solid vs. gas-liquid/solid partitioning) means that if both methods yield the same result for enantiomeric purity, there is a very high degree of confidence in the data. This is the essence of a robust quality control strategy and a self-validating analytical system. The cross-validation process ensures that data generated by either method is interchangeable, providing flexibility and reliability in your analytical workflow.

Conclusion

Both HPLC and GC are powerful techniques for the chiral analysis of this compound, each with its own set of advantages. HPLC offers versatility and broad applicability, while GC provides speed and high sensitivity. The choice of method should be guided by the specific analytical requirements, such as sample throughput, sensitivity needs, and available instrumentation. By implementing robust, well-validated methods and performing cross-validation, researchers and drug development professionals can ensure the generation of accurate and reliable data for this critical chiral intermediate, ultimately contributing to the development of safe and effective medicines.

References

  • Sanchez, F. G., & Garcia, A. D. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 58-63. Available at: [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.). Pharmaceutical Technology. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2002). LCGC North America. Available at: [Link]

  • Islam, M. R., et al. (2017). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 16(2), 165-172. Available at: [Link]

  • Satoh, T., et al. (2016). Enantioselective GC-MS analysis of volatile components from rosemary (Rosmarinus officinalis L.) essential oils and hydrosols. Bioscience, Biotechnology, and Biochemistry, 80(5), 840-847. Available at: [Link]

  • Chimalakonda, K. R., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3(7), 478-483. Available at: [Link]

  • Enantioselective Gas Chromatography in Flavor and Fragrance Analysis: Strategies for the Identification of Known and Unknown Plant Volatiles. (2019). Molecules, 24(15), 2749. Available at: [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Available at: [Link]

Sources

A Comparative Guide to the Efficacy of Resolving Agents for 1-(3-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis and drug development, the stereochemical purity of an active pharmaceutical ingredient (API) is not merely a matter of academic interest but a critical determinant of its therapeutic efficacy and safety. For chiral molecules such as 1-(3-methoxyphenyl)ethanol, a versatile building block in organic synthesis, the separation of its racemic mixture into individual enantiomers is a pivotal step. This guide provides a comprehensive comparison of the efficacy of different resolving agents and methods for the enantiomeric resolution of 1-(3-methoxyphenyl)ethanol, offering researchers, scientists, and drug development professionals a data-driven resource to inform their synthetic strategies.

This guide will delve into two primary methodologies for chiral resolution: classical chemical resolution via diastereomeric salt formation with tartaric acid derivatives and enzymatic kinetic resolution. We will explore the underlying principles of each technique, present comparative experimental data, and provide detailed protocols to enable the replication and adaptation of these methods in a laboratory setting.

The Imperative of Chiral Separation

Chirality, the property of a molecule being non-superimposable on its mirror image, gives rise to enantiomers. While enantiomers possess identical physical and chemical properties in an achiral environment, they can exhibit profoundly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, responsible for adverse effects. Consequently, regulatory bodies worldwide emphasize the development of single-enantiomer drugs. This necessitates robust and efficient methods for obtaining enantiomerically pure compounds.

Classical Chemical Resolution: The Power of Diastereomeric Salt Formation

One of the most established and industrially scalable methods for separating enantiomers is the formation of diastereomeric salts.[1] This technique leverages the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent. The resulting diastereomers, unlike the original enantiomers, have distinct physical properties, such as solubility, which allows for their separation by fractional crystallization.[2]

Tartaric acid and its derivatives are a cornerstone of this methodology, valued for their availability, cost-effectiveness, and versatility.[2] The choice of the specific derivative and the solvent system is crucial and often substrate-dependent, requiring empirical screening for optimal results.

Tartaric Acid Derivatives as Resolving Agents

While specific experimental data for the resolution of 1-(3-methoxyphenyl)ethanol using tartaric acid derivatives is not extensively documented in readily available literature, the principles of this method are well-established and widely applied to structurally similar alcohols and amines. The general workflow involves the formation of a salt between the racemic alcohol (or a derivative thereof) and an enantiomerically pure tartaric acid derivative, followed by fractional crystallization to isolate one of the diastereomeric salts. The desired enantiomer is then liberated from the salt.

Commonly used and highly effective derivatives of tartaric acid include O,O'-dibenzoyl-L-tartaric acid (L-DBTA) and O,O'-di-p-toluoyl-L-tartaric acid (L-DPTTA). These agents often form highly crystalline salts, which is a key factor for achieving high enantiomeric excess (e.e.) through crystallization.[2]

Enzymatic Kinetic Resolution: A Green and Selective Alternative

Enzymatic kinetic resolution has emerged as a powerful and environmentally benign alternative to classical chemical methods. This technique utilizes the stereoselectivity of enzymes, typically lipases, to catalyze the transformation of one enantiomer of a racemic mixture at a much higher rate than the other.[3] This results in a mixture of the unreacted, enantiomerically enriched substrate and the transformed product, which can then be separated.

Lipases are particularly well-suited for the resolution of alcohols through transesterification reactions. The choice of the enzyme, acyl donor, and solvent are critical parameters that influence the efficiency and enantioselectivity of the resolution.

Lipase-Catalyzed Resolution of 1-(3-methoxyphenyl)ethanol

For 1-(3-methoxyphenyl)ethanol, lipase-catalyzed kinetic resolution has been shown to be an effective method. Specifically, the immobilized lipase B from Candida antarctica (commonly known as Novozym 435) has been successfully employed.

Comparative Efficacy: A Data-Driven Overview

To provide a clear comparison, the following table summarizes the performance of different resolution strategies. While direct comparative data for 1-(3-methoxyphenyl)ethanol with tartaric acid derivatives is scarce, we present a typical protocol for a structurally analogous compound to illustrate the methodology and expected outcomes. This is contrasted with specific data for the enzymatic resolution of a closely related isomer and optimized conditions for the target molecule.

Resolving Agent/MethodSubstrateAcyl DonorSolventKey ParametersYield of Recovered AlcoholEnantiomeric Excess (e.e.) of Recovered AlcoholReference
Enzymatic Kinetic Resolution
Novozym 400861-(4-methoxyphenyl)ethanolVinyl acetaten-HexaneTemp: 35°C, Time: 2.5 h, Substrate:Acyl Donor Molar Ratio: 1:6, Enzyme Dosage: 20 mgNot specified, but conversion was 56.71%99.87% (S)-enantiomer [4]
Novozym 4351-(3-methoxyphenyl)ethanolVinyl acetateNot specifiedTemp: 42°C, Time: 75 min, Substrate Conc.: 240 mM, Biocatalyst Loading: 11 mg/mLTheoretical max. 50%High enantioselectivity reportedAdapted from[3]
Classical Chemical Resolution (Illustrative)
(+)-Tartaric Acid(±)-1-phenylethylamine-Methanol/WaterFormation of diastereomeric salts and fractional crystallizationVariableCan achieve high e.e. after recrystallizations[2]
(-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA)Racemic bases-VariousFormation of diastereomeric salts and fractional crystallizationVariableOften provides high e.e. due to crystalline salt formation[2]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of 1-(4-methoxyphenyl)ethanol (Adapted for 1-(3-methoxyphenyl)ethanol)

This protocol is adapted from the successful resolution of the structurally similar 1-(4-methoxyphenyl)ethanol and incorporates the optimized conditions reported for 1-(3-methoxyphenyl)ethanol.[3][4]

Materials:

  • Racemic 1-(3-methoxyphenyl)ethanol

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate

  • n-Hexane (or other suitable organic solvent)

  • Standard laboratory glassware and magnetic stirrer

  • Temperature-controlled reaction vessel

  • Analytical equipment for determining enantiomeric excess (e.g., chiral HPLC or GC)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve racemic 1-(3-methoxyphenyl)ethanol (1 equivalent, e.g., 240 mM) in n-hexane.

  • Addition of Acyl Donor: Add vinyl acetate (e.g., 6 equivalents) to the solution.

  • Enzyme Addition: Add Novozym 435 (e.g., 11 mg/mL).

  • Reaction: Stir the mixture at a constant temperature of 42°C for 75 minutes. Monitor the reaction progress by TLC or by taking aliquots for chiral GC/HPLC analysis. The reaction should be stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess for the remaining alcohol.

  • Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separation: The filtrate contains the unreacted (S)-1-(3-methoxyphenyl)ethanol and the acetylated (R)-enantiomer. These can be separated by column chromatography.

  • Hydrolysis (Optional): The separated (R)-acetate can be hydrolyzed (e.g., using a base like sodium hydroxide in methanol/water) to obtain (R)-1-(3-methoxyphenyl)ethanol.

  • Analysis: Determine the enantiomeric excess of the recovered (S)-alcohol and the hydrolyzed (R)-alcohol using chiral HPLC or GC.

Protocol 2: General Procedure for Classical Chemical Resolution via Diastereomeric Salt Formation

This is a generalized protocol that can be adapted for the resolution of 1-(3-methoxyphenyl)ethanol, likely after conversion to a suitable derivative like a phthalate half-ester to introduce a carboxylic acid handle for salt formation with a chiral base, or by using a chiral acid to resolve a basic derivative of the alcohol. For illustrative purposes, we describe the resolution of a racemic amine with a tartaric acid derivative.[2]

Materials:

  • Racemic 1-(3-methoxyphenyl)ethanol derivative (e.g., a corresponding amine)

  • Enantiomerically pure resolving agent (e.g., L-DBTA or (+)-tartaric acid)

  • Suitable solvent (e.g., methanol, ethanol, or a mixture)

  • Heating and stirring apparatus

  • Filtration apparatus

  • Apparatus for solvent removal (e.g., rotary evaporator)

Procedure:

  • Dissolution: Dissolve the racemic compound (1 equivalent) in a minimal amount of a suitable solvent, with gentle heating if necessary.

  • Addition of Resolving Agent: In a separate flask, dissolve the chiral resolving agent (0.5 to 1.0 equivalent) in the same solvent.

  • Salt Formation and Crystallization: Add the resolving agent solution to the solution of the racemic compound. The mixture may become cloudy as the diastereomeric salts begin to form. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to maximize crystallization of the less soluble diastereomer.

  • Isolation of Diastereomeric Salt: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Analysis of Diastereomeric Purity: The diastereomeric purity of the crystalline salt can be analyzed by NMR or by liberating the enantiomer and analyzing its enantiomeric excess.

  • Recrystallization (Optional): If the initial diastereomeric purity is not satisfactory, one or more recrystallizations from a suitable solvent can be performed to enhance it.

  • Liberation of the Enantiomer: Suspend the diastereomerically pure salt in a biphasic system (e.g., dichloromethane and an aqueous base or acid). The resolving agent will react with the acid/base and move into the aqueous layer, leaving the free enantiomer in the organic layer.

  • Isolation of the Enantiomer: Separate the organic layer, wash it, dry it over a suitable drying agent (e.g., Na₂SO₄), and evaporate the solvent to obtain the enantiomerically enriched compound.

Visualizing the Resolution Processes

To better understand the workflows, the following diagrams created using Graphviz (DOT language) illustrate the key steps in both enzymatic and classical resolution.

Enzymatic_Kinetic_Resolution racemate Racemic (R/S)-Alcohol reaction Enzymatic Acylation racemate->reaction enzyme Lipase (e.g., Novozym 435) + Acyl Donor (Vinyl Acetate) enzyme->reaction mixture Mixture of: (S)-Alcohol (unreacted) (R)-Acetate (product) reaction->mixture separation Chromatographic Separation mixture->separation s_alcohol (S)-Alcohol (Enantiomerically Enriched) separation->s_alcohol r_acetate (R)-Acetate separation->r_acetate hydrolysis Hydrolysis r_acetate->hydrolysis r_alcohol (R)-Alcohol hydrolysis->r_alcohol

Caption: Workflow for Enzymatic Kinetic Resolution.

Classical_Chemical_Resolution racemate Racemic (R/S)-Compound (e.g., Amine derivative) salt_formation Diastereomeric Salt Formation racemate->salt_formation resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->salt_formation diastereomers Mixture of Diastereomers: (R,R')-Salt (S,R')-Salt salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomer (Crystals) crystallization->less_soluble more_soluble More Soluble Diastereomer (in Mother Liquor) crystallization->more_soluble liberation_less Liberation of Enantiomer 1 less_soluble->liberation_less liberation_more Liberation of Enantiomer 2 more_soluble->liberation_more enantiomer1 Enantiomer 1 (Enantiomerically Enriched) liberation_less->enantiomer1 enantiomer2 Enantiomer 2 liberation_more->enantiomer2

Caption: Workflow for Classical Chemical Resolution.

Conclusion and Recommendations

Both classical chemical resolution and enzymatic kinetic resolution are viable and powerful techniques for obtaining enantiomerically pure 1-(3-methoxyphenyl)ethanol. The choice between these methods will depend on several factors, including the desired scale of the synthesis, cost considerations, and the available laboratory equipment.

  • Enzymatic kinetic resolution offers high enantioselectivity under mild reaction conditions. The use of immobilized enzymes like Novozym 435 allows for easy separation and potential reuse of the biocatalyst, contributing to a more sustainable process. This method is particularly attractive for producing high-purity enantiomers, although the theoretical maximum yield for the desired enantiomer is 50% unless coupled with a racemization step for the unwanted enantiomer.

  • Classical chemical resolution via diastereomeric salt formation remains a robust and highly scalable method. While it may require more extensive process optimization, including screening of resolving agents and solvents, it can be a very cost-effective approach for large-scale production. The success of this method hinges on the ability to form highly crystalline diastereomeric salts that can be efficiently separated.

For laboratory-scale synthesis where high enantiopurity is the primary goal, enzymatic kinetic resolution with Novozym 435 is a highly recommended starting point due to its reported success with the target molecule and its operational simplicity. For industrial-scale production, a thorough evaluation of both enzymatic and classical resolution methods is warranted, with a focus on process economics and scalability.

References

  • Chemistry LibreTexts. (2021, July 31). 19.3: Separation or Resolution of Enantiomers. [Link]

  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(1), 123.
  • Lumen Learning. Organic Chemistry 1: An open textbook. 4.6. Separating enantiomers. [Link]

  • MDPI. (2021, April 13). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Symmetry, 13(4), 667. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90902, (+-)-1-(3-Methoxyphenyl)ethanol. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Chiral Separations: The Power of Dibenzoyl-L-Tartaric Acid. [Link]

  • National Center for Biotechnology Information. (2021, October 2). Strategies for chiral separation: from racemate to enantiomer. PMC. [Link]

  • Pálovics, E., et al. (2021). Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base. Molecules, 26(15), 4488. [Link]

  • ResearchGate. (2017, March 22). (PDF) Biocatalysis in continuous-flow mode: A case-study in the enzymatic kinetic resolution of secondary alcohols via acylation and deacylation reactions mediated by Novozym 435®. [Link]

  • ResearchGate. (n.d.). Scheme 14. Enzymatic kinetic resolution of the racemic alcohol.... [Link]

  • PubMed. (2021, December 14). Resolution of (R,S)-1-(4-methoxyphenyl)ethanol by lipase-catalyzed stereoselective transesterification and the process optimization. Chirality, 34(2), 438-445. [Link]

  • National Center for Biotechnology Information. (2015, December 29). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC. [Link]

  • IRIS . (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. [Link]

  • ResearchGate. (n.d.). Lipase Catalyzed Kinetic Resolution of rac-2-(3-Methoxy-4-methylphenyl) propan-1-ol and rac-2-(3-Hydroxy-4-methylphenyl)propyl propanoate for S-(+)-Xanthorrhizol. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of (R)-1-(3-Methoxyphenyl)ethanol: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stereochemically pure chiral alcohol, (R)-1-(3-Methoxyphenyl)ethanol, serves as a valuable building block in the synthesis of various pharmaceutical agents. Its precise three-dimensional structure is critical to its function in more complex molecules, making the choice of synthetic strategy a paramount decision that directly impacts yield, purity, cost, and scalability. This in-depth guide provides a comprehensive comparison of the primary synthetic methodologies for producing this key intermediate, offering a detailed cost-benefit analysis supported by experimental data to inform your strategic selection.

This guide will navigate the nuances of three state-of-the-art asymmetric synthesis techniques: the Noyori Asymmetric Hydrogenation, the Corey-Bakshi-Shibata (CBS) Reduction, and Biocatalytic Reduction. Additionally, we will explore the classical approach of Kinetic Resolution. Each method presents a unique profile of advantages and disadvantages, and the optimal choice is contingent upon the specific requirements of your project, from bench-scale research to industrial-scale production.

Comparative Overview of Synthetic Strategies

The selection of a synthetic route is a multi-faceted decision, balancing the need for high enantiopurity and yield with practical considerations such as cost, safety, and environmental impact. The following table provides a high-level comparison of the key performance indicators for the synthesis of this compound via different methodologies.

StrategyTypical Yield (%)Typical Enantiomeric Excess (ee%)Key AdvantagesKey Disadvantages
Noyori Asymmetric Hydrogenation >95%>99%High turnover number, excellent enantioselectivity, broad substrate scope.High cost of Ruthenium-based catalysts, requires high-pressure hydrogenation equipment.
Corey-Bakshi-Shibata (CBS) Reduction ~90-95%>95%Predictable stereochemistry, commercially available catalysts, milder reaction conditions than hydrogenation.Stoichiometric use of borane reagents, moisture-sensitive reagents.
Biocatalytic Reduction Variable (can be >95%)Often >99%"Green" and sustainable, mild reaction conditions (ambient temperature and pressure, aqueous media), high selectivity.Substrate scope can be limited to specific enzymes, potential for lower volumetric productivity.
Kinetic Resolution <50% (for the desired enantiomer)Can be >99%Utilizes readily available racemic starting material, can be cost-effective for certain substrates.Theoretical maximum yield of 50%, requires an additional separation step.

In-Depth Analysis of Synthetic Methodologies

Noyori Asymmetric Hydrogenation

A cornerstone of modern asymmetric synthesis, the Noyori asymmetric hydrogenation utilizes chiral Ruthenium-diphosphine-diamine complexes to catalyze the enantioselective reduction of ketones with hydrogen gas.[1][2] This method is renowned for its exceptional efficiency and enantioselectivity, often achieving near-perfect results.

Causality Behind Experimental Choices:

The mechanism of the Noyori hydrogenation is a testament to elegant catalyst design. The Ru(II) center, in concert with a chiral diphosphine ligand (like BINAP) and a chiral diamine ligand (like DPEN), forms a bifunctional catalyst.[3] The substrate does not directly coordinate to the metal center; instead, the reaction proceeds through a six-membered pericyclic transition state where the Ru-H and N-H bonds of the catalyst interact with the C=O group of the ketone.[3] This outer-sphere mechanism is key to the high turnover numbers observed, as the product can dissociate easily, freeing the catalyst for the next cycle. The choice of ligands is critical for creating a chiral pocket that dictates the facial selectivity of hydride delivery to the prochiral ketone.

Experimental Protocol: Noyori Asymmetric Hydrogenation of 3'-Methoxyacetophenone

  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [RuCl2(p-cymene)]2, (R)-BINAP, and (R,R)-DPEN in a suitable solvent like isopropanol. The mixture is stirred under an inert atmosphere to form the active catalyst complex.

  • Hydrogenation: The catalyst solution is transferred to a high-pressure autoclave. 3'-Methoxyacetophenone and a base (e.g., potassium tert-butoxide) are added. The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (typically 10-50 atm).

  • Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., 25-40 °C) for a specified time (e.g., 12-24 hours), monitored by techniques like GC or TLC.

  • Work-up and Isolation: Upon completion, the autoclave is carefully depressurized. The reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield this compound.

Cost-Benefit Analysis:

  • Benefits: Unparalleled enantioselectivity and high yields make this the gold standard for producing high-purity chiral alcohols. The high turnover number (TON) of the catalyst can make it cost-effective on an industrial scale.[2]

  • Costs: The primary drawback is the high initial investment in the ruthenium-based catalysts and the requirement for specialized high-pressure hydrogenation equipment. The cost of chiral ligands like BINAP can also be substantial.

Logical Workflow for Noyori Asymmetric Hydrogenation

cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Purification Ru_precatalyst [RuCl2(p-cymene)]2 Active_Catalyst Active Ru-Catalyst Ru_precatalyst->Active_Catalyst R_BINAP (R)-BINAP R_BINAP->Active_Catalyst RR_DPEN (R,R)-DPEN RR_DPEN->Active_Catalyst Solvent_prep Isopropanol Solvent_prep->Active_Catalyst Autoclave Autoclave (25-40°C, 12-24h) Active_Catalyst->Autoclave Substrate 3'-Methoxyacetophenone Substrate->Autoclave Base KOtBu Base->Autoclave Hydrogen H2 (10-50 atm) Hydrogen->Autoclave Filtration Filtration Autoclave->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Column Chromatography Evaporation->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for Noyori Asymmetric Hydrogenation.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is another powerful and widely used method for the enantioselective reduction of prochiral ketones.[4] It employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source, such as borane-tetrahydrofuran (BH3•THF) or borane dimethyl sulfide (BH3•SMe2).[4]

Causality Behind Experimental Choices:

The success of the CBS reduction lies in the elegant coordination chemistry of the oxazaborolidine catalyst. The catalyst, derived from a chiral amino alcohol (most commonly (R)- or (S)-prolinol), coordinates with the borane reducing agent at its nitrogen atom. This coordination activates the borane, making it a more potent hydride donor. Simultaneously, the Lewis acidic boron atom of the oxazaborolidine coordinates to the carbonyl oxygen of the ketone substrate. This dual activation, coupled with the steric environment created by the chiral catalyst, directs the hydride transfer to one face of the ketone, leading to a high degree of enantioselectivity.[5] The reaction is typically performed at low temperatures to enhance this selectivity.

Experimental Protocol: CBS Reduction of 3'-Methoxyacetophenone

  • Catalyst Setup: A flame-dried flask under an inert atmosphere is charged with the (R)-2-Methyl-CBS-oxazaborolidine catalyst (typically as a solution in toluene). The flask is cooled to a low temperature (e.g., -20 °C to 0 °C).

  • Reagent Addition: A solution of borane-tetrahydrofuran (BH3•THF) is added slowly to the catalyst solution.

  • Substrate Addition: A solution of 3'-methoxyacetophenone in anhydrous tetrahydrofuran (THF) is then added dropwise to the reaction mixture, maintaining the low temperature.

  • Reaction and Quenching: The reaction is stirred at the low temperature for a period of time (e.g., 1-4 hours) until complete conversion of the starting material is observed by TLC. The reaction is then carefully quenched by the slow addition of methanol, followed by an acidic workup (e.g., with 1M HCl).

  • Isolation and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.

Cost-Benefit Analysis:

  • Benefits: The CBS reduction offers high enantioselectivity for a broad range of ketones and the stereochemical outcome is highly predictable.[6] The catalysts are commercially available, and the reaction does not require high-pressure equipment, making it more accessible for standard laboratory setups.[7][8]

  • Costs: The use of stoichiometric amounts of borane reagents, which are moisture-sensitive and can be hazardous, is a significant drawback. The cost of the chiral CBS catalyst, while less than some Noyori catalysts, is still a consideration.[7] The need for anhydrous conditions and low temperatures can also add to the operational complexity and cost.

Logical Workflow for CBS Reduction

cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reduction Reaction cluster_workup Work-up & Purification CBS_catalyst (R)-Methyl-CBS-Oxazaborolidine Reaction_Vessel Reaction Flask (-20°C to 0°C) CBS_catalyst->Reaction_Vessel Borane BH3•THF Borane->Reaction_Vessel Solvent_setup Anhydrous THF Solvent_setup->Reaction_Vessel Quenching Methanol, then 1M HCl Reaction_Vessel->Quenching Substrate 3'-Methoxyacetophenone in THF Substrate->Reaction_Vessel Extraction Extraction (Ethyl Acetate) Quenching->Extraction Washing_Drying Washing & Drying Extraction->Washing_Drying Evaporation Solvent Evaporation Washing_Drying->Evaporation Purification Column Chromatography Evaporation->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for Corey-Bakshi-Shibata (CBS) Reduction.

Biocatalytic Reduction

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for asymmetric synthesis.[1] This approach utilizes whole microorganisms or isolated enzymes (such as ketoreductases, KREDs) to perform highly selective chemical transformations.[9]

Causality Behind Experimental Choices:

The high enantioselectivity of biocatalytic reductions stems from the precisely defined three-dimensional structure of the enzyme's active site. This chiral environment binds the substrate in a specific orientation, allowing the transfer of a hydride from a cofactor (typically NADH or NADPH) to only one face of the carbonyl group.[10] Many microorganisms possess a natural system for regenerating these expensive cofactors, making the process more economically viable.[9] The use of aqueous media, ambient temperatures, and atmospheric pressure significantly reduces the environmental impact and operational hazards associated with many chemical reductions.

Experimental Protocol: Biocatalytic Reduction of 3'-Methoxyacetophenone using a Ketoreductase (KRED)

  • Reaction Mixture Preparation: In a reaction vessel, a buffer solution (e.g., potassium phosphate buffer, pH 7.0) is prepared. To this, a cofactor regeneration system is added, which typically consists of an inexpensive sacrificial molecule like isopropanol or glucose, and a corresponding dehydrogenase (e.g., glucose dehydrogenase).

  • Enzyme and Substrate Addition: The ketoreductase (KRED) enzyme and the cofactor (e.g., NADP+) are added to the buffer. Finally, 3'-methoxyacetophenone is added to the mixture.

  • Reaction Conditions: The reaction is typically stirred at or near room temperature (e.g., 25-30 °C) for 24-48 hours. The progress of the reaction is monitored by HPLC or GC.

  • Work-up and Isolation: Once the reaction is complete, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over a drying agent (e.g., Na2SO4), and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography if necessary.

Cost-Benefit Analysis:

  • Benefits: This method is environmentally friendly, operates under mild and safe conditions, and often provides exceptionally high enantioselectivity.[1] The potential for cofactor regeneration and enzyme immobilization can lead to a very cost-effective process, especially at a large scale.[11]

  • Costs: The initial screening to find a suitable enzyme with high activity and selectivity for a specific substrate can be time-consuming. The cost of isolated enzymes and cofactors can be high for small-scale synthesis, although this is becoming less of a barrier with the increasing availability of commercial KRED libraries.[12] The volumetric productivity of biocatalytic reactions can sometimes be lower than that of chemical processes.

Logical Workflow for Biocatalytic Reduction

cluster_setup Reaction Setup (Aqueous Media) cluster_reaction Bioreduction cluster_workup Work-up & Purification Buffer Potassium Phosphate Buffer Reaction_Vessel Reaction Vessel (25-30°C, 24-48h) Buffer->Reaction_Vessel Cofactor_System Cofactor (NADP+) & Regeneration System (e.g., Isopropanol) Cofactor_System->Reaction_Vessel KRED Ketoreductase (KRED) KRED->Reaction_Vessel Extraction Extraction (Ethyl Acetate) Reaction_Vessel->Extraction Substrate 3'-Methoxyacetophenone Substrate->Reaction_Vessel Drying Drying (Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography (if necessary) Evaporation->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for Biocatalytic Reduction using a Ketoreductase.

Kinetic Resolution

Kinetic resolution is a classical method for separating enantiomers from a racemic mixture. It relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. For the synthesis of chiral alcohols, lipase-catalyzed transesterification is a common and effective approach.

Causality Behind Experimental Choices:

In a lipase-catalyzed kinetic resolution of a racemic alcohol, the enzyme selectively acylates one enantiomer at a much faster rate than the other. This results in a mixture of the acylated, faster-reacting enantiomer and the unreacted, slower-reacting enantiomer. The success of this method depends on the high enantioselectivity of the lipase. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining starting material.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-(3-Methoxyphenyl)ethanol

  • Reaction Setup: Racemic 1-(3-methoxyphenyl)ethanol is dissolved in a suitable organic solvent (e.g., hexane or toluene). An acyl donor, such as vinyl acetate, and a lipase (e.g., Candida antarctica lipase B, often immobilized as Novozym 435) are added to the solution.

  • Reaction Conditions: The mixture is stirred at a controlled temperature (e.g., 30-40 °C) and the reaction progress is monitored by GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol.

  • Termination and Separation: The reaction is stopped at approximately 50% conversion by filtering off the immobilized enzyme. The filtrate contains a mixture of the acylated (S)-enantiomer and the unreacted (R)-enantiomer.

  • Purification: The solvent and excess acyl donor are removed under reduced pressure. The resulting mixture of the ester and the alcohol can be separated by column chromatography to isolate the desired this compound.

Cost-Benefit Analysis:

  • Benefits: This method can be very effective for separating enantiomers and often uses relatively inexpensive and robust enzymes. The starting racemic alcohol is generally cheaper to produce than the prochiral ketone.

  • Costs: The most significant drawback is the theoretical maximum yield of 50% for the desired enantiomer. This can be a major issue in terms of atom economy and cost, especially for large-scale production. An additional separation step is required to isolate the desired product from the acylated enantiomer.

Conclusion and Recommendations

The synthesis of this compound can be successfully achieved through several distinct strategies, each with its own set of advantages and limitations.

  • For applications demanding the highest enantiopurity and where the cost of the catalyst and equipment is not the primary constraint, Noyori Asymmetric Hydrogenation stands out as the premier choice, particularly for large-scale industrial synthesis.

  • The Corey-Bakshi-Shibata (CBS) Reduction offers a highly reliable and predictable method that is more accessible for laboratory-scale synthesis due to its less demanding equipment requirements, although the use of stoichiometric borane reagents requires careful handling.

  • Biocatalytic Reduction represents the most environmentally benign and sustainable approach. With the growing availability of diverse ketoreductase libraries, it is an increasingly attractive option for both academic and industrial settings, especially when a suitable enzyme with high activity and selectivity for the target substrate can be identified.

  • Kinetic Resolution is a viable option when starting from the racemic alcohol, but the inherent 50% yield limitation makes it less atom-economical compared to asymmetric methods.

Ultimately, the optimal synthetic strategy will be dictated by a careful consideration of the project's specific goals, including the desired scale of production, purity requirements, budget constraints, and commitment to green chemistry principles. This guide provides the foundational knowledge and comparative data to make an informed and strategic decision.

References

  • Li, Y., et al. (2014). Iron Catalyzed Asymmetric Hydrogenation of Ketones. Journal of the American Chemical Society, 136(10), 4031-4039.
  • Ohkuma, T., et al. (2005). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Pure and Applied Chemistry, 77(7), 1277-1287.
  • Wamser, N., et al. (2022). Discovery and Process Development of a Scalable Biocatalytic Kinetic Resolution toward Synthesis of a Sterically Hindered Chiral Ketone. Organic Process Research & Development, 26(5), 1464-1473.
  • University of Liverpool Repository. (2022). Iron Catalyzed Asymmetric Hydrogenation of Ketones. [Link]

  • ResearchGate. (2022). Discovery and Process Development of a Scalable Biocatalytic Kinetic Resolution toward Synthesis of a Sterically Hindered Chiral Ketone. [Link]

  • Otto Chemie Pvt. Ltd. (R)-(+)-2-Methyl-CBS-oxazaborolidine, 97%. [Link]

  • Goldberg, K., et al. (2007). Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols-part II: whole-cell reductions. Applied Microbiology and Biotechnology, 76(2), 249-55.
  • Paljevac, M., et al. (2011). Neat Lipase-Catalyzed Kinetic Resolution of Racemic 1-Phenylethanol and a Straightforward Modelling of the Reaction. Periodica Polytechnica Chemical Engineering, 55(1), 25-31.
  • Filo. (2025). Theory (brief) General reaction. This experiment reduces the aryl ketone... [Link]

  • Goldberg, K., et al. (2007). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part I: processes with isolated enzymes. Applied Microbiology and Biotechnology, 76(2), 237-248.
  • ResearchGate. (2007). Biocatalytic ketone reduction - A powerful tool for the production of chiral alcohols - Part II. [Link]

  • Szolcsányi, P., et al. (2024). Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O)
  • Filo. (2025). Experiment - Biocatalytic Reduction of an Aldehyde Note. [Link]

  • PCOVERY. (R)-RuCl[(p-cymene)(BINAP)]Cl 1g. [Link]

  • Pharmaffiliates. (R)-(+)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene). [Link]

  • Gladiali, S., & Alberico, E. (2006). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Chemical Society Reviews, 35(3), 226-236.
  • Global Precious Metal Catalysts. RuCl2-R-BINAP. [Link]

  • Global Precious Metal Catalysts. R BINAP RuCl2 (R,R) DPEN. [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551-5553.
  • Blacker, A. J., & Stirling, M. (2005). Asymmetric Routes to Chiral Secondary Alcohols. Pharmaceutical Technology, 29(10), 84-96.
  • Wikipedia. Asymmetric hydrogenation. [Link]

  • Lorven Biologics. Pharmaceutical & Catalytic Enzymes. [Link]

  • Google Patents. (2011). US7879585B2 - Ketoreductase enzymes and uses thereof.
  • Zhang, X. P., et al. (2009). Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid-containing co-solvent system.
  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. [Link]

  • eGyanKosh. (n.d.). Asymmetric Synthesis. [Link]

  • van der Westhuizen, J. H., et al. (2011). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. European Journal of Organic Chemistry, 2011(25), 4811-4820.
  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation of aryl ketones. Accounts of Chemical Research, 30(2), 97-102.
  • ResearchGate. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. [Link]

  • Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine.
  • ResearchGate. (2020). Ketoreductase Catalyzed Stereoselective Bioreduction of -Nitro Ketones. [Link]

  • Forni, L., et al. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases.
  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]

  • ResearchGate. (2015). Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines. [Link]

  • Hilaris Publisher. (2023). Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. [Link]

  • Organic Syntheses. (2007). 2-Naphthalenemethanol, 1-(2-hydroxy-4,6-dimethylphenyl)-, (R)-. [Link]

  • ResearchGate. (2021). Asymmetric Biocatalytic Reduction of Ketones. [Link]

  • NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]

  • Baran, P. S. (2020). Ryoji Noyori. [Link]

Sources

Safety Operating Guide

Guide to the Proper Disposal of (R)-1-(3-Methoxyphenyl)ethanol: A Protocol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of (R)-1-(3-Methoxyphenyl)ethanol, grounded in established safety principles and regulatory standards.

Core Principle: Know Your Waste

Before any disposal procedure can be initiated, a thorough understanding of the substance's hazardous properties is paramount. This compound is an organic alcohol whose physical and toxicological properties dictate its handling and disposal requirements. The initial step in waste management is always a "waste determination" to see if it's regulated under the Resource Conservation and Recovery Act (RCRA)[1].

Hazard Profile

Based on available Safety Data Sheets (SDS) and chemical databases, the hazard profile for this compound is summarized below. While its flash point is relatively high, it is still a combustible liquid and must be handled accordingly.

PropertyValue / ClassificationSignificance for Disposal
Chemical Formula C₉H₁₂O₂Organic compound, requires specific disposal routes.
Molecular Weight 152.19 g/mol -
Physical Form LiquidSubject to regulations for liquid hazardous waste.
Flash Point 103.7 °CClassified as a combustible liquid. Must be kept away from ignition sources[2][3].
Acute Toxicity Harmful if swallowed (GHS Category 4)[4]Indicates toxicological risk; direct contact and ingestion must be prevented.
Irritation May cause skin, eye, and respiratory irritation[5][6]Requires use of appropriate Personal Protective Equipment (PPE).
Environmental Hazard Data not fully available, but should not enter drains[5]Assumed to be harmful to aquatic life. Drain disposal is prohibited[7][8].

Note: The toxicological properties of this specific compound have not been thoroughly investigated. Therefore, it should be handled with the assumption that it may have other unknown hazards[5].

Waste Segregation and Collection: The First Line of Defense

Proper segregation at the point of generation is the most critical step in preventing hazardous reactions and ensuring compliant disposal.

Waste Stream Designation

This compound waste must be collected as Hazardous Chemical Waste . Specifically, it falls into the category of non-halogenated organic solvents .

CRITICAL DOs & DON'Ts:

  • DO NOT mix with halogenated solvents (e.g., dichloromethane, chloroform). Mixing can create complex, expensive-to-dispose-of waste streams and may cause hazardous reactions[9].

  • DO NOT mix with strong acids, bases, or oxidizers[9][10]. Violent reactions can occur.

  • DO NOT dispose of down the drain. This is illegal for ethanol solutions and other chemical wastes, as it can harm aquatic life and damage wastewater treatment systems[7][8]. The EPA's "alcohol exemption" for aqueous solutions with less than 24% alcohol does not apply to laboratory-grade chemicals and concentrated waste[11][12].

  • DO collect in a designated, compatible waste container located at the point of generation, known as a Satellite Accumulation Area (SAA)[10][13].

Step-by-Step Disposal Protocol

This protocol outlines the procedure from waste generation to hand-off for final disposal.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn:

  • Gloves: Nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact[5].

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard lab coat is required to protect from incidental contact.

Waste Containerization
  • Select a Compatible Container: Use a clean, dedicated container made of a material compatible with alcohols. High-density polyethylene (HDPE) or glass containers are appropriate. Avoid metal containers for acids, but for alcohols, approved safety cans are often used[14]. Ensure the container has a secure, vapor-tight screw cap.

  • Initial Labeling: As soon as the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste" [13].

    • The full chemical name: "this compound" . Do not use abbreviations. If it is a mixture, list all components and their approximate percentages[10].

    • The associated hazards (e.g., "Combustible," "Harmful")[13].

  • Accumulation in the SAA:

    • Place the waste container in a designated Satellite Accumulation Area, which must be at or near the point of waste generation and under the control of laboratory personnel[15].

    • The container must be kept closed at all times except when adding waste[1]. Use a funnel for liquids to prevent contaminating the exterior of the container[9].

    • Do not fill the container beyond 90% capacity to allow for vapor expansion[14].

Storage Prior to Disposal
  • Location: Store the sealed waste container in a well-ventilated area, away from heat, sparks, open flames, or other ignition sources[2][16].

  • Segregation: Store the container with other compatible non-halogenated organic wastes. Ensure it is physically separated from incompatible materials like acids and oxidizers[10].

  • Secondary Containment: Place the waste container in a secondary containment bin or tray capable of holding the entire volume of the liquid in case of a leak[14].

  • Time Limits: Partially filled containers can remain in an SAA for up to one year. Once a container is full, it must be moved from the SAA within three days to the facility's central accumulation area (CAA) for pickup[10].

Final Disposal
  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup. You will need to provide them with the information from your waste label.

  • Disposal Method: The recommended disposal method for this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber[5]. This high-temperature destruction is the most effective way to ensure the compound is fully broken down. Do not attempt to dispose of this chemical yourself. All hazardous waste must be tracked from "cradle to grave" and handled by licensed professionals[1][17].

Spill Management and Emergency Procedures

Accidents can happen, and preparedness is key to mitigating risks.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill using absorbent pads or spill pillows from a chemical spill kit.

    • Once absorbed, scoop the material into a suitable, sealable container.

    • Label the container as "Spill Debris containing this compound" and dispose of it as hazardous waste[6].

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the immediate area and alert others.

    • If the spill is significant or you feel it is unsafe to handle, contact your institution's emergency number or EH&S department immediately[7].

    • Prevent the spill from entering any drains.

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water. Consult a physician[5].

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[5].

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician[5].

    • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician[5].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_prep Preparation & Collection cluster_storage Accumulation & Storage cluster_disposal Final Disposal A Waste Generated: This compound B Wear Full PPE: Gloves, Goggles, Lab Coat A->B C Select Compatible Container (HDPE or Glass) B->C D Label Immediately: 'Hazardous Waste' + Full Name + Hazards C->D E Place in Satellite Accumulation Area (SAA) D->E F Keep Container Closed (Open only to add waste) E->F G Store in Ventilated Area Away from Ignition Sources F->G H Use Secondary Containment G->H I Segregate from Incompatibles (Acids, Oxidizers) G->I J Container Full (>90%)? I->J K Continue Accumulation (Max 1 year in SAA) J->K No L Move to Central Storage (within 3 days) J->L Yes M Arrange Pickup by EH&S or Licensed Contractor L->M N Final Disposal: Chemical Incineration M->N

Caption: Decision workflow for the disposal of this compound.

References

  • 1926.152 - Flammable liquids.
  • Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines.
  • What is the OSHA Regulation for Flammable Storage? - U.S.
  • OSHA Flammable Storage Requirements.
  • Osha requirements for storing flammable liquids.
  • MSDS of this compound - Capot Chemical.
  • How to Dispose of Liquor and Den
  • Does the EPA Alcohol Exemption Apply to Your Business? - Hazardous Waste Experts.
  • Laboratory Environmental Sample Disposal Inform
  • Managing Hazardous Chemical Waste in the Lab.
  • Ethanol Factsheet - Stanford Environmental Health & Safety.
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University.
  • Frequent Questions About Hazardous Waste Identific
  • How to Dispose of and Recycle Alcohol-Based Hand Sanitizer | US EPA.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • SAFETY D
  • 1-(3-Methoxyphenyl)ethanol | 23308-82-9 - Sigma-Aldrich.
  • Hazardous Waste Disposal Procedures.
  • 1-(3-Methoxyphenyl)ethanol | 23308-82-9 - Sigma-Aldrich.
  • Safety D
  • (+-)-1-(3-Methoxyphenyl)ethanol | C9H12O2 | CID 90902 - PubChem.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich.

Sources

Navigating the Safe Handling of (R)-1-(3-Methoxyphenyl)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone in the synthesis of various pharmaceutical compounds, (R)-1-(3-Methoxyphenyl)ethanol demands a meticulous approach to its handling, storage, and disposal. This guide, compiled from the perspective of a Senior Application Scientist, moves beyond rudimentary safety data sheet advisories to provide a comprehensive operational plan. Our objective is to instill a deep-seated understanding of the "why" behind each procedural step, ensuring not only personal safety but also the integrity of your research.

Understanding the Hazard Profile

This compound is classified as a substance that is harmful if swallowed and causes skin, eye, and respiratory irritation.[1][2] While its toxicological properties have not been exhaustively investigated, the available data necessitates a cautious and well-defined handling protocol.[3] The primary routes of exposure are ingestion, inhalation, and skin or eye contact.

GHS Hazard Statements:

  • H302: Harmful if swallowed[4]

  • H315: Causes skin irritation[2]

  • H319: Causes serious eye irritation[2]

  • H335: May cause respiratory irritation[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a box-ticking exercise; it is a critical risk mitigation strategy. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in practical laboratory experience.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or a face shield.This compound can cause serious eye irritation.[1][2] Standard safety glasses do not provide a sufficient seal against splashes. Goggles are essential, and a face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.
Hand Protection Nitrile or neoprene gloves.While specific breakthrough time data for this compound is not readily available, nitrile and neoprene gloves generally offer good resistance to alcohols and aromatic compounds.[5] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them immediately after any contact with the chemical. For prolonged or immersive handling, heavier-duty gloves should be considered.
Body Protection A flame-resistant laboratory coat.A lab coat is the minimum requirement to protect against incidental skin contact. Given that this compound is a flammable liquid, a flame-resistant lab coat provides an additional layer of safety.[6]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To prevent respiratory tract irritation, all handling of this compound should be performed in a well-ventilated space, preferably within a certified chemical fume hood.[3] If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[3]

Operational Plan: From Receipt to Disposal

A systematic workflow is paramount to ensuring safety and procedural consistency. The following steps provide a comprehensive plan for the lifecycle of this compound within a laboratory setting.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage Location: Store the container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.[7]

  • Container Integrity: Keep the container tightly closed when not in use to prevent the release of vapors.

Handling and Use
  • Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Have a spill kit readily accessible.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the chemical.

  • Dispensing: When transferring the liquid, use a funnel to minimize the risk of spills. Avoid creating aerosols.

  • Hygiene: After handling, wash your hands thoroughly with soap and water.[3]

Emergency Procedures: A Proactive Approach

Preparedness is key to mitigating the impact of an accidental exposure or spill.

In Case of Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[3] If irritation persists, seek medical advice.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

In Case of a Spill:

The response to a spill depends on its scale. The following workflow diagram illustrates the decision-making process and subsequent actions for a minor chemical spill.

Spill_Response_Workflow Minor Spill Response Workflow for this compound cluster_assessment Initial Assessment cluster_minor_spill Minor Spill Response cluster_major_spill Major Spill Response Spill Spill Occurs Assess Assess Spill Size and Risk (Is it <1L and manageable?) Spill->Assess Alert Alert Colleagues in the Immediate Area Assess->Alert Yes Evacuate Evacuate the Area Immediately Assess->Evacuate No Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Alert->Don_PPE Contain Contain the Spill with Absorbent Material Don_PPE->Contain Absorb Absorb the Spilled Liquid Contain->Absorb Collect Collect Contaminated Material into a Waste Container Absorb->Collect Clean Clean the Spill Area with Soap and Water Collect->Clean Dispose Label and Dispose of Waste as Hazardous Clean->Dispose Notify Notify Emergency Services and EHS Evacuate->Notify

Caption: Workflow for responding to a minor chemical spill.

For a minor spill (generally considered less than 1 liter and can be safely handled by trained personnel), follow the steps outlined in the diagram.[6][8] For a major spill, immediate evacuation and notification of emergency services and the institution's Environmental Health and Safety (EHS) department is crucial.[4][6]

Disposal Plan: Cradle-to-Grave Responsibility

Proper chemical waste management is a legal and ethical responsibility.

  • Waste Segregation: Collect all waste contaminated with this compound, including absorbent materials from spills, contaminated gloves, and empty containers, in a designated hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Containerization: Use a chemically compatible and properly labeled container for waste collection. The container should be kept closed except when adding waste.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[3] Never dispose of this chemical down the drain or in regular trash.[9]

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their scientific endeavors.

References

  • Capot Chemical. (2013). MSDS of this compound. [Link]

  • PubChem. 1-(3-Methoxyphenyl)ethanol. National Center for Biotechnology Information. [Link]

  • Stony Brook University. (2022). Laboratory General Chemical Minor Spill Clean Up Procedures. Environmental Health and Safety. [Link]

  • California State University Monterey Bay. Chemical Spill Procedures. [Link]

  • PubChem. 3-Methoxy-alpha-methylbenzyl alcohol, (-)-. National Center for Biotechnology Information. [Link]

  • University of Western Australia. (2024). Laboratory emergency response procedures. Safety. [Link]

  • Collect and Recycle. Ethanol Disposal In Laboratories. [Link]

  • Duke Kunshan University. Laboratory Emergency Preparedness. [Link]

  • University of Delaware. Chemical Spill Clean-Up. Environmental Health & Safety. [Link]

  • Princeton University. Section 3: Emergency Procedures. Environmental Health and Safety. [Link]

  • University of California, Santa Barbara. (2012). Ethanol - Standard Operating Procedure. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. Biomedical Engineering. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide. [Link]

  • University of Pennsylvania. Nitrile Glove Chemical-Compatibility Reference. Environmental Health and Radiation Safety. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-(3-Methoxyphenyl)ethanol
Reactant of Route 2
Reactant of Route 2
(R)-1-(3-Methoxyphenyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.